2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Description
Properties
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKXUUTSLSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072523 | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72152-84-2 | |
| Record name | 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72152-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072152842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a nitrile derivative of the well-known bioactive compound safranal. While direct experimental data on this specific nitrile is limited in publicly accessible literature, this document synthesizes available information on its basic characteristics, predicted properties, and plausible synthetic routes. By drawing parallels with the extensively studied safranal, this guide offers insights into the potential applications of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in drug discovery and development, particularly focusing on its structural relationship to a pharmacologically active scaffold.
Introduction: The Safranal Scaffold and the Nitrile Moiety
The 2,6,6-trimethylcyclohexa-1,3-diene core is a privileged scaffold in natural products, most notably represented by safranal (2,6,6-trimethylcyclohexa-1,3-dien-1-al), the primary aroma component of saffron.[1] Safranal has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticonvulsant, antioxidant, anti-inflammatory, and antidepressant properties.[1][2] The introduction of a nitrile group in place of the aldehyde functionality in safranal presents an intriguing avenue for modulating its physicochemical and biological properties. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for various other chemical transformations.
This guide aims to provide a foundational understanding of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, stimulating further research into its synthesis, characterization, and potential as a novel therapeutic agent.
Chemical Identity and Physicochemical Properties
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a cyclic monoterpenoid nitrile. Its core structure consists of a cyclohexadiene ring with a nitrile group and three methyl substituents.
| Property | Value | Source |
| Chemical Name | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | [3] |
| Synonyms | 1-Cyano-2,6,6-trimethyl-1,3-cyclohexadiene, Safranal nitrile | [3] |
| CAS Number | 72152-84-2 | [3] |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3][4] |
| Boiling Point | 227.4 °C at 760 mmHg | [3] |
| Density | 0.94 g/cm³ | [3] |
| Flash Point | 91.2 °C | [3] |
| Refractive Index | 1.497 | [3] |
Spectroscopic Characterization (Predicted)
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the vinylic protons on the cyclohexadiene ring, the allylic protons, and the protons of the three methyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.
3.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by signals for the two sp² carbons of the C=C double bonds, the sp² carbon of the C≡N group, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methyl groups. The nitrile carbon would appear in the characteristic downfield region for cyano groups.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show a sharp, medium-intensity absorption band around 2220 cm⁻¹ characteristic of the C≡N stretching vibration. Other significant peaks would include C-H stretching vibrations for the alkyl and vinylic protons, and C=C stretching vibrations for the conjugated diene system.
3.4. Mass Spectrometry (Predicted)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 147. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexadiene ring.
Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
A plausible and efficient synthetic route to 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile involves the conversion of the readily available safranal. Several methods exist for the transformation of aldehydes to nitriles.[5][6][7] A one-pot synthesis from the corresponding aldehyde is often preferred for its efficiency.
4.1. Proposed Synthetic Protocol: One-Pot Conversion of Safranal to its Nitrile
This protocol is based on a general method for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride.[7]
Workflow Diagram:
Caption: Proposed synthesis workflow for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add safranal (1 equivalent).
-
Reagent Addition: Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) followed by hydroxylamine hydrochloride (1.1-1.5 equivalents).
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent serves as the nitrogen source for the formation of the nitrile through an oxime intermediate.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a high-boiling polar aprotic solvent that can facilitate the reaction at elevated temperatures and dissolve the reactants.
-
Heating: The dehydration of the intermediate oxime to the nitrile is typically promoted by heat.
-
Aqueous Workup and Extraction: This is a standard procedure to separate the organic product from the water-soluble reagents and byproducts.
-
Column Chromatography: This purification technique is essential to isolate the target nitrile from any unreacted starting material and side products.
Reactivity and Stability
The reactivity of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is dictated by the conjugated diene system and the nitrile group.
-
Conjugated Diene: The diene system is susceptible to electrophilic addition and cycloaddition reactions (e.g., Diels-Alder reactions).
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications.
-
Stability: The conjugated system contributes to the overall stability of the molecule. However, like many unsaturated compounds, it may be sensitive to oxidation and polymerization under certain conditions.
Potential Applications in Drug Development
Given the extensive pharmacological profile of safranal, its nitrile analogue, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, represents a promising lead for drug discovery. The nitrile group can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets.
Logical Relationship Diagram:
Caption: Potential drug development pathways for the nitrile derivative based on safranal's bioactivity.
6.1. Central Nervous System (CNS) Disorders:
Safranal has demonstrated anticonvulsant and antidepressant effects.[1] The nitrile derivative could be investigated for similar or enhanced activity, potentially with an improved pharmacokinetic profile.
6.2. Inflammatory Conditions:
The anti-inflammatory properties of safranal suggest that its nitrile analogue could be a candidate for the development of novel anti-inflammatory agents.[2]
6.3. Oncology:
Some studies have explored the anticancer potential of safranal.[8][9] The nitrile derivative could be screened for cytotoxic activity against various cancer cell lines.
Safety and Handling
Specific toxicity data for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is not available. However, based on the general reactivity of nitriles and the known properties of related compounds, the following precautions are recommended:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from oxidizing agents.
Future Directions
The study of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is still in its infancy. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a detailed and reproducible synthetic protocol, along with complete spectroscopic characterization (NMR, IR, MS, etc.).
-
Pharmacological Evaluation: In vitro and in vivo studies to determine the biological activity of the nitrile derivative and compare it to safranal.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related nitrile analogues to understand the SAR and optimize for desired biological activities.
-
In Silico Modeling: Computational studies to predict ADME-Tox properties and guide further drug development efforts.
Conclusion
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a structurally intriguing molecule that holds promise as a scaffold for the development of new therapeutic agents. While a comprehensive experimental profile is yet to be established, its relationship to the pharmacologically active safranal provides a strong rationale for further investigation. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and related compounds, with the ultimate goal of unlocking their therapeutic potential.
References
- Alkaabi, A., Ahsan, K., Munawar, N., Samadi, A., El-Maghraby, H., Amin, A., & Greish, Y. (2024). Synthesis and characterization of safranal@MIL-88B(Fe) nanostructures and their preliminary anticancer and antibacterial characteristics.
- Boon, J. A., & Chai, C. L. L. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4992–4995.
- Bhandari, A., et al. (2017). Safranal Analogs as Antiproliferative Agents Against Pancreatic Cancer.
- EPA. (2023). 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-. Substance Details - SRS.
- Guidechem. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-Diene-1-Carbonitrile 72152-84-2.
- Hosseinzadeh, H., & Talebzadeh, F. (2005). Anticonvulsant evaluation of safranal and crocin from Crocus sativus in mice. Fitoterapia, 76(7-8), 722-724.
- Kuhn, R., & Winterstein, A. (1933). Über die Konstitution des Picrocrocins und seine Beziehung zu dem Farbstoff des Safrans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(11), 1733-1740.
- National Center for Biotechnology Information. (n.d.). 2,6,6-Trimethyl-1,3-cyclohexadiene. PubChem Compound Summary for CID 10898711.
- Nelson, D. A. (1953). The synthesis of safranal. Massachusetts Institute of Technology.
- NIST. (n.d.). 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. NIST Chemistry WebBook.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
- Rattanapan, A., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC.
- Sharghi, H., & Sarvari, M. H. (2002). A mild and versatile method for the conversion of aldehydes to nitriles using hydroxylamine hydrochloride. Tetrahedron, 58(52), 10323-10328.
- Sigma-Aldrich. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
- SpectraBase. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2011). A green and efficient one-pot conversion of aldehydes into nitriles using in situ generated iodine azide. Synthesis, 2011(11), 1747-1750.
- Verma, R. P., & Hansch, C. (2007). QSAR modeling of the cytotoxicity of anticancer drugs. Chemical Reviews, 107(7), 3028-3077.
- Wikipedia. (n.d.). Safranal.
- Zare, A., et al. (2023). Pharmacological effects of Safranal: An updated review. Iranian Journal of Basic Medical Sciences, 26(9), 1009-1021.
- Zhang, S., et al. (2020). Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega, 5(14), 7856-7865.
- Zhu, J. L., et al. (2007). A new and efficient one-pot conversion of various aldehydes into the corresponding nitriles under mild reaction conditions. Synlett, 2007(8), 1317-1319.
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- PubChem. (n.d.). 2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde.
- NIST. (n.d.). 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one.
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
- Google Patents. (n.d.).
- Google Patents. (n.d.). JPH0791256B2 - Process for producing 1,3,3-trimethyl-5-oxo-cyclohexane-carbonitrile.
- Google Patents. (n.d.). EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)
- Hosseinzadeh, H., & Shariaty, V. M. (2007). Anti-inflammatory and analgesic effects of saffron (Crocus sativus L.) stigma and petal extracts in mice. Journal of Medicinal Plants, 6(23), 1-9.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and a Methodological Case Study of its Analogue, Safranal
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide further presents an in-depth methodological case study of a structurally similar and extensively researched analogue, safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde). By examining the established protocols for the synthesis and characterization of safranal, we offer a robust framework for the potential analysis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, thereby providing valuable, field-proven insights for researchers in drug discovery and chemical synthesis.
Part 1: Physicochemical Profile of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, identified by the CAS number 72152-84-2, is a nitrile-containing organic compound. While it is available from commercial suppliers for research purposes, comprehensive characterization data is not widely published in scientific literature. The available information, primarily from chemical databases and supplier specifications, is summarized below.
General Properties
| Property | Value | Source |
| CAS Number | 72152-84-2 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| IUPAC Name | 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | [2] |
| Canonical SMILES | CC1=C(C#N)C(C)(C)CC=C1 | [2] |
| InChI Key | MDBKXUUTSLSJDH-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Data
The following data are based on computational predictions and information from chemical supplier databases. These values should be considered as estimates pending experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 227.4 °C at 760 mmHg | [4] |
| Density | 0.94 g/cm³ | [4] |
| Flash Point | 91.2 °C | [4] |
| Refractive Index | 1.497 | [4] |
| LogP | 2.81 | [4] |
Note on Data Scarcity: As of the compilation of this guide, there is a notable absence of publicly available, peer-reviewed experimental data for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This includes a lack of published synthesis procedures and spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data gap necessitates a predictive and comparative approach for its study.
Part 2: A Methodological Framework for Characterization: The Safranal Case Study
To provide a practical and scientifically rigorous guide, we will now focus on safranal (CAS 116-26-7), a close structural analogue of our target compound. Safranal shares the same 2,6,6-trimethylcyclohexa-1,3-diene core, differing only by the presence of a carbaldehyde group in place of the carbonitrile group. Safranal is the primary aroma component of saffron and has been extensively studied, providing a wealth of experimental data.[1][5] The analytical workflows detailed for safranal serve as a blueprint for the characterization of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Physicochemical Properties of Safranal
| Property | Value | Source |
| CAS Number | 116-26-7 | [5] |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Appearance | Yellowish liquid | [4] |
| Boiling Point | 70 °C at 1 mmHg | [5] |
| Density | 0.9734 g/cm³ | [5] |
| LogP | 2.21 - 2.47 | [3] |
| UV-Vis λmax | 330 nm | [6] |
Synthesis of the Cyclohexadiene Core
The synthesis of the 2,6,6-trimethylcyclohexa-1,3-diene skeleton is a critical step. A common route to safranal involves the cyclization of citral, followed by further modifications.[7][8]
Flowchart of the GC-MS characterization process.
Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [9]2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Experiment: A standard proton experiment (e.g., Bruker 'zg30').
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled carbon experiment (e.g., Bruker 'zgpg30').
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
COSY: To establish ¹H-¹H correlations (proton-proton coupling).
-
HSQC: To determine direct ¹H-¹³C correlations (which proton is attached to which carbon).
-
HMBC: To identify long-range ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.
-
-
Data Analysis: Integrate ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals, confirming the structure of the 2,6,6-trimethylcyclohexa-1,3-diene core and the identity of the functional group. For the nitrile analogue, a key signal in the ¹³C NMR would be the nitrile carbon, typically appearing around 115-125 ppm.
Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of a strong, sharp absorption band is indicative of a specific bond vibration.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on a neat liquid sample (using NaCl or KBr plates) or as a thin film.
-
Acquisition: Obtain the spectrum using an ATR-FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
For safranal , look for a strong C=O stretch of the conjugated aldehyde around 1650-1670 cm⁻¹.
-
For 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile , the key diagnostic peak would be the C≡N (nitrile) stretch, which is a sharp, medium-intensity band appearing in the 2210-2260 cm⁻¹ region.
-
Both compounds would also show C=C stretching bands for the conjugated diene system around 1600-1650 cm⁻¹ and C-H stretching and bending vibrations.
-
Part 3: Safety and Handling
General Precautions: As with any research chemical, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Safranal as an Analogue: Safranal is classified as a combustible liquid and can cause skin and serious eye irritation. [10]It may also cause an allergic skin reaction. [10]Given the structural similarity, it is prudent to assume that 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile may have similar hazards until proven otherwise.
Conclusion
While 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile remains a compound with limited publicly available data, its physicochemical properties can be predicted, and a robust strategy for its experimental characterization can be designed. By leveraging the extensive research on its close structural analogue, safranal, this guide provides a detailed methodological framework. The protocols for GC-MS, NMR, and IR spectroscopy outlined herein represent a comprehensive approach to confirming the identity, purity, and structure of this and other related cyclohexadiene derivatives, thereby supporting advancements in chemical synthesis and drug development.
References
-
Pharmaffiliates. 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. [Cited 2026 Jan 12]. Available from: [Link]
-
Wikipedia. Safranal. [Updated 2023 Nov 21; Cited 2026 Jan 12]. Available from: [Link]
- Hosseini A, Razavi BM, Hosseinzadeh H. Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Avicenna J Phytomed. 2013;3(1):1-14.
- Frusciante S, Lioi L, Tinti A, et al. Nuclear Magnetic Resonance-Based Quality Assessment of Vermont-Grown Saffron (Crocus sativus L.): Optimal Drying Conditions and Mechanistic Implications. J Agric Food Chem. 2020;68(14):4237-4244.
- Bhandari S, Kumar R, Singh B. Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega. 2020;5(17):9813-9824.
-
The Perfumer's Apprentice. SAFETY DATA SHEET - SAFRANAL 9283. [Published 2023 Jun 15]. Available from: [Link]
- D'Archivio M, Giannitto A, Maggi F, Ruggieri F. Use of SPME–GC–MS in the Study of Time Evolution of the Constituents of Saffron Aroma: Modifications of the Composition.
-
The Perfumers Apprentice. SAFETY DATA SHEET - SAFRANAL 9283. [Cited 2026 Jan 12]. Available from: [Link]
-
Massachusetts Institute of Technology. The synthesis of safranal. [Published 1953]. Available from: [Link]
- Decaux M, Simal-Gandara J. Determination of saffron (Crocus sativus L.) components in crude plant extract using high-performance liquid chromatography.
- Farag MA, Mahrous EA, El-Ahmady SH, et al.
-
Massachusetts Institute of Technology. The synthesis of safranal. [Published 1953]. Available from: [Link]
-
ResearchGate. The synthesis of safranal. [Published 1953]. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 62775, Damascenone. [Cited 2026 Jan 12]. Available from: [Link].
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ResearchGate. Gas chromatography of safranal as preferable method for the commercial grading of saffron (Crocus sativus L.). [Published 2020]. Available from: [Link]
- Vista S, Trella A, Marini F, et al. Saffron Samples of Different Origin: An NMR Study of Microwave-Assisted Extracts. Foods. 2014;3(3):407-417.
- Hadj-Mahammed M, Saidi M, Messaoudi M, et al.
- D'Auria M, Racioppi R. Use of SPME–GC–MS in the Study of Time Evolution of the Constituents of Saffron Aroma: Modifications of the Composition.
- Vista S, Trella A, Marini F, et al. Saffron Samples of Different Origin: An NMR Study of Microwave-Assisted Extracts. Foods. 2014;3(3):407-417.
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- Farag MA, Mahrous EA, El-Ahmady SH, et al.
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IEEE Xplore. Assessment of Indian Saffron (Crocus sativus L.) Quality Using Image Analysis and GC-MS-Based Aroma Profiling. [Published 2023]. Available from: [Link]
- Zalacaín A, Díaz-Plaza EM, Blázquez I, Carmona M, Alonso GL. FT-NIR Spectrometry Approach for Determining Saffron Origin. Safranerio.
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-
Venkatramna Industries. MSDS-Saffron.pdf. [Cited 2026 Jan 12]. Available from: [Link]
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ResearchGate. FT-IR spectra of saffron volatile extracts from samples originated from Greece, Iran, Italy and Spain. [Published 2019]. Available from: [Link]
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- Hosseinzadeh H, Razavi BM. Chapter 34. Safety and toxicity of saffron. In: Saffron. Woodhead Publishing; 2020. p. 415-426.
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ResearchGate. FT-IR spectrum of safranal and safranal-resin complex. [Published 2019]. Available from: [Link]
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An Inquiry into the Enigmatic Compound: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Foreword for the Scientific Community
To our fellow researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. It is in this spirit that we embarked on creating a comprehensive technical guide for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS No. 72152-84-2). However, our extensive search of the current scientific literature has revealed a significant knowledge gap surrounding this specific molecule. While its structural relatives, the damascones and safranal, are well-documented, this nitrile derivative remains largely uncharacterized in public-domain research.
This document, therefore, transitions from a traditional whitepaper to a scientific prospectus. It will outline the known chemical identity of the target compound, delve into the established chemistry and biological activities of its structural analogues, and, through this lens, propose a logical framework for future research and potential applications. Our goal is to illuminate the path for investigating this scientifically obscure compound, providing a foundation upon which new discoveries can be built.
Compound Identification and Physicochemical Properties
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a distinct organic molecule with the following identifiers[1][2][3][4][5]:
| Property | Value |
| CAS Number | 72152-84-2 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile |
| SMILES | CC1=C(C#N)C(C)(C)CC=C1 |
| InChI Key | MDBKXUUTSLSJDH-UHFFFAOYSA-N |
The Scientific Landscape of the 2,6,6-Trimethylcyclohexa-1,3-diene Scaffold
The 2,6,6-trimethylcyclohexa-1,3-diene core is a well-known structural motif found in a variety of natural and synthetic compounds. Understanding the chemistry and biology of these analogues provides a crucial starting point for hypothesizing the potential of the nitrile derivative.
Synthesis and Reactivity: Lessons from Analogues
While a direct, published synthesis for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is elusive, the synthesis of related compounds offers valuable insights. For instance, the synthesis of β-damascenone, a ketone analogue, often involves the manipulation of ionone precursors. A plausible synthetic approach for our target nitrile could involve the conversion of a corresponding aldehyde or ketone precursor.
A general retrosynthetic analysis suggests that the carbonitrile could be synthesized from a suitable precursor such as safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) through various established cyanation methods.
Figure 1: A conceptual retrosynthetic pathway for the target nitrile.
The reactivity of the diene system in this scaffold is well-documented, particularly its participation in Diels-Alder reactions[6]. The electron-withdrawing nature of the nitrile group is expected to influence the dienophilic character of the molecule, potentially opening avenues for novel cycloaddition chemistries.
Biological Significance of Structural Relatives
Compounds featuring the 2,6,6-trimethylcyclohexa-1,3-diene scaffold have demonstrated a range of biological activities, suggesting that the nitrile derivative could also possess interesting pharmacological properties.
-
Safranal (Aldehyde Analogue): As a major component of saffron, safranal has been investigated for its potential neuroprotective, anticonvulsant, and antioxidant effects[7].
-
Damascones (Ketone Analogues): These compounds are primarily known for their potent fragrance and are key components in the flavor and perfume industries[8][9][10]. Some studies have also explored their potential antioxidant properties[9].
-
General Cyclohexadiene Derivatives: The broader class of cyclohexadiene-containing molecules has been explored for various therapeutic applications. For instance, certain cyclohexane-1,3-dione derivatives have been investigated as potential anticancer agents, targeting receptor tyrosine kinases in non-small-cell lung cancer[11][12].
This precedent suggests that 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a prime candidate for biological screening, particularly in the areas of oncology and neuroscience.
Proposed Research Directions and Experimental Protocols
Given the dearth of specific data, we propose a structured research plan to characterize 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Synthesis and Characterization Workflow
The initial phase of research should focus on establishing a reliable synthetic route and thoroughly characterizing the compound.
Figure 2: A proposed workflow for the synthesis and characterization of the target compound.
Protocol Outline: Synthesis via Oxime Dehydration (Hypothetical)
-
Oxime Formation: React safranal with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base (e.g., pyridine) to form the corresponding oxime.
-
Dehydration: Subject the purified oxime to a dehydrating agent (e.g., acetic anhydride, thionyl chloride) to yield 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy, and HPLC.
Biological Screening Cascade
Following successful synthesis and characterization, a tiered approach to biological screening is recommended.
Figure 3: A proposed cascade for the biological evaluation of the target compound.
Conclusion and Future Outlook
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile represents an unexplored corner of chemical space. While the absence of existing research presents a challenge, it also offers a unique opportunity for novel discoveries. The structural similarities to well-characterized, biologically active compounds provide a strong rationale for its investigation. The synthetic and screening strategies outlined in this prospectus offer a clear path forward for researchers to elucidate the properties and potential applications of this enigmatic molecule. It is our hope that this document will catalyze new research efforts, ultimately transforming this unknown compound into a valuable tool for science and medicine.
References
Due to the lack of specific literature for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, the following references pertain to its identification and to related compounds discussed in this prospectus.
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | CAS: 72152-84-2 | Chemical Product. Finetech Industry Limited. [Link]
-
Chemical Name : 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | Pharmaffiliates. Pharmaffiliates. [Link]
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile CAS 72152-84-2. AHH Chemical Co., Ltd. [Link]
-
Synthesis of 2,6,6-trimethyl-1-(3-acetoxy-but-1-ynyl)cyclohexa-1,3-diene - PrepChem.com. PrepChem.com. [Link]
- US3890370A - Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes.
-
Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Royal Society of Chemistry. [Link]
-
Damascenone | C13H18O | CID 62775 - PubChem. National Institutes of Health. [Link]
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Saffron - Wikipedia. Wikipedia. [Link]
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Synthesis of β-Damascenone - PrepChem.com. PrepChem.com. [Link]
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beta-Damascenone | C13H18O | CID 5366074 - PubChem. National Institutes of Health. [Link]
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Substance Information Document beta-Damascenone. European Chemicals Agency. [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. National Center for Biotechnology Information. [Link]
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(E)-beta-damascenone 2,6,6-trimethyl-1-trans-crotonoyl-1,3-cyclohexadiene - The Good Scents Company. The Good Scents Company. [Link]
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1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC. National Center for Biotechnology Information. [Link]
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1,3-cyclohexadiene - Organic Syntheses Procedure. Organic Syntheses. [Link]
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An In-depth Technical Guide to the Molecular Structure of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This technical guide provides a comprehensive analysis of the molecular structure of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a compound of interest to researchers in organic synthesis, fragrance chemistry, and drug discovery. Given the scarcity of published experimental data for this specific molecule, this guide employs a combination of theoretical predictions, comparative analysis with structurally related compounds, and established principles of organic chemistry to elucidate its structural and spectroscopic characteristics. This approach is designed to offer valuable, field-proven insights for professionals engaged in advanced chemical research.
Molecular Identity and Structural Framework
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is identified by the CAS Number 72152-84-2 and possesses the molecular formula C₁₀H₁₃N.[1] Its molecular weight is approximately 147.22 g/mol .[1] The core of the molecule is a cyclohexadiene ring, featuring a conjugated system of double bonds at the 1- and 3-positions. This diene system is substituted with a nitrile group (-C≡N) at the 1-position and a methyl group at the 2-position. A gem-dimethyl group is located at the 6-position of the ring.
The structural framework, defined by its SMILES string CC1=C(C(CC=C1)(C)C)C#N, indicates a planar conjugated system within the cyclohexadiene ring, which is expected to influence its chemical reactivity and spectroscopic properties.
Caption: 2D structure of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Proposed Synthesis Protocol: A Chemically Sound Approach
One of the most direct and high-yielding methods involves the in-situ formation of an O-acyl oxime followed by its conversion to the nitrile. This can be achieved using an O-benzoyl hydroxylamine derivative as the nitrogen source in the presence of a Brønsted acid.[1]
Caption: Proposed workflow for the synthesis of the target nitrile from safranal.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve safranal (1 equivalent) in acetonitrile.
-
Reagent Addition: To the stirred solution, add O-(4-CF3-benzoyl)-hydroxylamine (1.1 equivalents).
-
Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reagent: O-benzoyl hydroxylamines are effective as they generate an intermediate O-acyl oxime in situ, which readily eliminates the benzoic acid derivative to form the stable nitrile.[1]
-
Solvent and Catalyst: Acetonitrile is a common polar aprotic solvent for such reactions. The Brønsted acid catalyzes the dehydration of the intermediate oxime.
-
Self-Validating System: The purity and identity of the final product can be unequivocally confirmed by the spectroscopic methods detailed in the following section. The disappearance of the aldehyde proton signal and the appearance of the characteristic nitrile peak in the IR spectrum would validate the success of the transformation.
In-Depth Spectroscopic Analysis
In the absence of published experimental spectra, a combination of predictive tools and comparative analysis with the known spectra of safranal provides a robust characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile are presented below, alongside the experimental data for safranal for a direct comparison.
Table 1: Predicted ¹H NMR Data for the Target Nitrile and Experimental Data for Safranal
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for Nitrile | Experimental ¹H Chemical Shift (ppm) for Safranal | Rationale for Shift Difference |
| Olefinic H (C3-H) | ~5.9 - 6.1 | ~5.9 | Minimal change expected as it is distant from the functional group. |
| Olefinic H (C4-H) | ~5.8 - 6.0 | ~5.8 | Minimal change expected. |
| Allylic CH₂ (C5-H₂) | ~2.1 - 2.3 | ~2.1 | Minor deshielding effect from the nitrile group. |
| Methyl H (C2-CH₃) | ~1.9 - 2.1 | ~1.9 | Minor deshielding effect. |
| Gem-dimethyl H (C6-(CH₃)₂) | ~1.0 - 1.2 | ~1.1 | Negligible change expected. |
| Aldehyde H (C1-CHO) | N/A | ~10.1 | Signal is absent in the nitrile. |
Table 2: Predicted ¹³C NMR Data for the Target Nitrile and Experimental Data for Safranal
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for Nitrile | Experimental ¹³C Chemical Shift (ppm) for Safranal | Rationale for Shift Difference |
| Nitrile C (C1-CN) | ~118 - 122 | N/A | Characteristic chemical shift for a nitrile carbon. |
| Aldehyde C (C1-CHO) | N/A | ~191 | Signal is absent in the nitrile. |
| Olefinic C (C1) | ~130 - 135 | ~134 | The carbon attached to the functional group will experience a significant shift. |
| Olefinic C (C2) | ~138 - 142 | ~139 | Minor effect. |
| Olefinic C (C3) | ~128 - 132 | ~129 | Minor effect. |
| Olefinic C (C4) | ~125 - 129 | ~126 | Minor effect. |
| Allylic C (C5) | ~33 - 36 | ~34 | Minor effect. |
| Quaternary C (C6) | ~39 - 42 | ~40 | Minor effect. |
| Methyl C (C2-CH₃) | ~20 - 23 | ~21 | Minor effect. |
| Gem-dimethyl C (C6-(CH₃)₂) | ~26 - 29 | ~27 | Minor effect. |
Note: Predicted values are based on standard NMR prediction algorithms and comparative analysis. Experimental values for safranal are sourced from publicly available data.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying key functional groups. For 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, the most diagnostic absorption would be the stretching vibration of the nitrile group.
-
-C≡N Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹.[3][4] The conjugation with the diene system is expected to shift this absorption to a slightly lower wavenumber compared to a saturated alkyl nitrile.[5]
-
C=C Stretch: Absorptions corresponding to the conjugated diene system would appear in the 1600-1650 cm⁻¹ region.
-
C-H Stretch: Bands for sp² and sp³ C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 147.
-
Fragmentation Pattern: Common fragmentation pathways for alkyl nitriles include the loss of an α-hydrogen and α-cleavage. For this molecule, a significant fragment could arise from the loss of a methyl radical from the gem-dimethyl group, leading to a stable tertiary carbocation, resulting in a peak at m/z = 132 (M-15).
Conclusion
This technical guide provides a detailed molecular structure analysis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. By leveraging predictive methodologies and comparative analysis with the well-characterized analogue, safranal, we have established a robust profile of its key structural and spectroscopic features. The proposed synthesis protocol offers a practical and efficient route for its preparation, enabling further experimental investigation. This document serves as a valuable resource for researchers and professionals in the chemical sciences, providing a solid foundation for future studies involving this compound.
References
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PubChem. 2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile. [Link]
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Zhang, G. et al. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 17(19), 4834–4837. [Link]
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Chemistry LibreTexts. Preparation of Nitriles. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST Chemistry WebBook. 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. [Link]
-
University of Manitoba. Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. 1H and 13C-NMR data ( δ, ppm) of safranal (SAF). [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
An In-depth Technical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Synthesis, History, and Characterization
Introduction: Unveiling a Niche Nitrile
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a specialized organic compound, holds a unique position at the intersection of fragrance chemistry and synthetic methodology. While not as extensively documented as its aldehyde precursor, safranal, this nitrile derivative presents intriguing possibilities for fine chemical synthesis and as a potential building block in drug discovery. Its structural relationship with safranal, the principal aroma component of saffron, provides a rich historical and chemical context.[1][2] This guide offers a comprehensive exploration of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, from the historical discovery of its parent compound to a detailed, practical approach for its synthesis and characterization.
A Legacy Rooted in Saffron: The History of the Safranal Scaffold
The story of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is intrinsically linked to the history of safranal. The journey to understanding this molecular framework began with the study of saffron, the prized spice derived from the stigmas of Crocus sativus flowers.
In 1922, Winterstein and Teleczky first isolated safranal from picrocrocin, a glucoside abundant in saffron.[3][4][5] However, its precise structure remained elusive. It was not until 1933 that Kuhn and Winterstein successfully hydrolyzed picrocrocin to yield safranal and glucose in a 1:1 ratio, definitively elucidating the structures of both compounds.[3][4][5]
Early attempts to synthesize safranal were met with significant challenges, often resulting in low yields. In 1936, Kuhn and Wendt reported a synthesis from β-cyclocitral via a dehydrogenation reaction using selenous acid, but the yields were a mere 1-3%.[3][5][6] Another notable effort by Karrer and Ochsner involved the bromination of α-cyclocitral with N-bromosuccinimide followed by dehydrobromination; however, this led to an unexpected molecular rearrangement rather than the desired safranal.[3][5] These early struggles underscored the complexities of manipulating the dienyl system of the safranal scaffold.
Over the years, more refined synthetic strategies have been developed, often starting from citral, which can be cyclized to a mixture of α- and β-cyclocitral.[3][4] The subsequent conversion to safranal has been a subject of continued investigation, highlighting the compound's importance in the fragrance industry and as a synthetic target.
From Aldehyde to Nitrile: A Proposed Synthetic Pathway
The synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from its readily available precursor, safranal, can be efficiently achieved through a well-established two-step chemical transformation: the formation of an aldoxime intermediate, followed by its dehydration to the corresponding nitrile. This approach is favored for its reliability and the relatively mild conditions required.
Step 1: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-carbaldehyde Oxime
The initial step involves the condensation of safranal with hydroxylamine. This reaction is a classic method for converting aldehydes and ketones to their corresponding oximes.
Experimental Protocol: Oxime Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve safranal (1 equivalent) in ethanol.
-
Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.
-
Purification: The crude 2,6,6-trimethylcyclohexa-1,3-dien-1-carbaldehyde oxime can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Dehydration of the Aldoxime to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
The second and final step is the dehydration of the synthesized aldoxime to the target nitrile. A variety of dehydrating agents can be employed for this transformation, ranging from classic reagents to more modern catalytic systems. A common and effective method involves the use of acetic anhydride.
Experimental Protocol: Dehydration to Nitrile
-
Reaction Setup: The purified 2,6,6-trimethylcyclohexa-1,3-dien-1-carbaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as acetic anhydride, which can also serve as the dehydrating agent.
-
Reaction Conditions: The mixture is heated, often to reflux, for several hours. The progress of the reaction should be monitored by TLC or gas chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is carefully quenched by the slow addition of water or a saturated solution of sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.
-
Purification: The resulting crude 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can be purified by vacuum distillation or column chromatography to yield the final product.
Biocatalytic Approaches: A Greener Alternative
In recent years, biocatalytic methods for the synthesis of nitriles have gained significant attention as they offer a more environmentally friendly alternative to traditional chemical methods.[7] Enzymes such as aldoxime dehydratases can catalyze the direct conversion of aldoximes to nitriles under mild, aqueous conditions, often with high specificity and yield.[8][9][10] This chemoenzymatic approach, involving the chemical synthesis of the aldoxime followed by enzymatic dehydration, represents a promising avenue for the sustainable production of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.[8][9]
Structural Elucidation and Physicochemical Properties
The definitive identification and characterization of the synthesized 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile would rely on a combination of spectroscopic and physical methods.
| Property | Description |
| Molecular Formula | C₁₀H₁₃N[11] |
| Molecular Weight | 147.22 g/mol [11] |
| CAS Number | 72152-84-2[11] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the vinyl protons of the cyclohexadiene ring, as well as the methyl groups. The absence of the aldehydic proton signal (typically around 9-10 ppm) and the oxime proton signal would confirm the conversion.
-
¹³C NMR would show a signal for the nitrile carbon (typically in the range of 115-125 ppm) and the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm).
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. The disappearance of the broad -OH stretch of the oxime and the C=O stretch of the aldehyde would also be key diagnostic features.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the nitrile, confirming its elemental composition.
Potential Applications and Future Outlook
While the direct applications of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile are not extensively reported, its structural features suggest potential uses in several areas. In the fragrance and flavor industry, nitriles can serve as stable precursors to other functional groups or possess unique olfactory properties themselves. In the realm of medicinal chemistry and drug development, the nitrile group is a versatile functional handle that can participate in various chemical transformations to build more complex molecular architectures. Furthermore, nitriles are known bioisosteres for other functional groups and can be incorporated into molecules to modulate their pharmacological properties.
The continued development of efficient and sustainable synthetic routes to this and other similar nitriles will undoubtedly pave the way for their broader investigation and potential commercialization.
Diagrams
Caption: Proposed two-step synthesis of the target nitrile from safranal.
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B. V. Rokade, J. R. Prabhu. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. J. Org. Chem., 2012, 77, 5364-5370. [Link]
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K. S. Ayyar, et al. SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Chem. Ind., 1975, 48, 438. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-AND-Ayyar-Cookson/5688a44955c4217112003c27633c063183595d73]([Link]
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Unlocking the Potential of a Novel Scaffold: A Technical Guide to Future Research on 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Abstract
The compound 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile represents a largely unexplored area of chemical research. While its existence is confirmed, with a registered CAS number of 72152-84-2, the scientific literature remains silent on its synthesis, reactivity, and potential applications[1]. This technical guide aims to bridge this knowledge gap by proposing a structured, multi-disciplinary research plan. By drawing logical inferences from the well-documented chemistry of its close structural analog, the fragrant ketone β-damascenone, this document will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for investigating this promising molecule. We will delve into potential synthetic pathways, explore its viability in fragrance and materials science, and outline a strategic approach to uncovering its medicinal chemistry potential. This guide is designed not as a review of existing data, but as a forward-looking prospectus on the untapped scientific value of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Introduction: The Case for a Forgotten Molecule
At the heart of chemical innovation lies the exploration of novel molecular architectures. 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22, presents a compelling case for investigation[1]. Its structure is characterized by a conjugated diene system within a six-membered ring, gem-dimethyl substitution, and a strategically placed nitrile functional group.
The true potential of this molecule becomes apparent when compared to its well-known relative, β-damascenone, a C13-norisoprenoid that is a key aroma compound in roses, fruits, and wine. β-damascenone's core, the 2,6,6-trimethylcyclohexa-1,3-dien-1-yl moiety, is identical to that of our target molecule. The primary distinction is the substituent at the C1 position: a crotonoyl group in β-damascenone versus a nitrile group in our compound of interest[2][3][4]. This nitrile group is a versatile chemical handle, known for its diverse reactivity and its role as a pharmacophore in numerous approved pharmaceuticals. The replacement of the bulky, flexible crotonoyl group with the compact, electron-withdrawing nitrile group is expected to impart significantly different physicochemical and biological properties, opening a new chapter of discovery.
This guide will systematically outline potential research avenues, providing the scientific rationale and detailed experimental frameworks necessary to unlock the secrets of this enigmatic molecule.
Proposed Research Area 1: Synthetic Chemistry
The immediate hurdle to any investigation is the lack of a published synthetic route. Drawing inspiration from the numerous syntheses of β-damascenone, we can propose several plausible pathways.
Rationale for Synthetic Exploration
The development of a robust and scalable synthesis is the gateway to all other research. An efficient synthesis will not only provide the necessary quantities for biological and material studies but also offer insights into the molecule's chemical stability and reactivity. The synthetic approaches for β-damascenone often start from β-ionone or related cyclohexene precursors, which undergo a series of transformations including allylic bromination and dehydrobromination to form the conjugated diene system[5]. A similar strategy could be adapted to introduce the nitrile functionality.
Proposed Synthetic Workflow
A logical and promising approach would be to adapt the known synthesis of 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, a key intermediate for β-damascenone[6], and then convert the acetyl group to a nitrile.
Caption: Proposed synthetic workflow from β-ionone to the target nitrile.
Detailed Experimental Protocol: A Hypothetical Route
Step 1: Synthesis of 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene This step is analogous to established literature procedures for damascenone precursors[5].
-
Dissolve β-ionone (1.0 eq) in a suitable solvent like toluene.
-
Add N-bromosuccinimide (NBS, 1.2 eq) to the solution.
-
Irradiate the mixture with a tungsten lamp for 1-2 hours to facilitate allylic bromination.
-
After cooling, filter the succinimide byproduct.
-
Add a base such as sodium carbonate (2.2 eq) and a polar aprotic solvent like DMF to the filtrate.
-
Stir at room temperature for 30-60 minutes to effect dehydrobromination.
-
Perform an aqueous workup and purify by column chromatography to yield the intermediate dienone.
Step 2: Conversion of Acetyl Group to Nitrile This is a standard transformation in organic chemistry.
-
Subject the intermediate dienone to Baeyer-Villiger oxidation (e.g., using m-CPBA) to form the corresponding acetate ester.
-
Hydrolyze the ester to the alcohol under basic conditions.
-
Oxidize the alcohol to the corresponding carboxylic acid (e.g., using Jones oxidation).
-
Convert the carboxylic acid to the primary amide via the acid chloride (using thionyl chloride followed by ammonia) or a direct coupling agent.
-
Dehydrate the primary amide using a strong dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) to yield 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Table 1: Proposed Reagents and Conditions
| Step | Transformation | Key Reagents | Solvent | Typical Conditions |
| 1a | Allylic Bromination | N-Bromosuccinimide (NBS) | Toluene | Irradiation, 1-2 h |
| 1b | Dehydrobromination | Sodium Carbonate | DMF/Toluene | Room Temp, 0.5-1 h |
| 2a | Oxidation | m-CPBA | Dichloromethane | 0 °C to Room Temp |
| 2b | Hydrolysis | NaOH | Methanol/Water | Reflux |
| 2c | Oxidation | CrO₃, H₂SO₄ | Acetone | 0 °C |
| 2d | Amidation | SOCl₂, then NH₄OH | Toluene, then THF | 0 °C to Room Temp |
| 2e | Dehydration | P₂O₅ or TFAA | Toluene | Reflux |
Proposed Research Area 2: Fragrance and Flavor Chemistry
The structural similarity to β-damascenone, a potent and highly valued aroma chemical, provides a compelling reason to investigate the olfactory properties of the target nitrile.
Rationale for Olfactory Evaluation
β-damascenone is known for its complex fruity, floral, and rose-like scent profile and is used extensively in the fragrance and flavor industry[7][8]. The nitrile functional group, while not as common as esters or ketones in fragrances, can contribute to unique scent profiles, often described as nutty, green, or metallic. The combination of the damascenone-like cyclic core with the nitrile group could result in a novel and commercially valuable aroma chemical.
Proposed Experimental Workflow
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A Theoretical and Practical Guide to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: Synthesis, Characterization, and Predicted Reactivity
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a novel chemical entity with a notable absence in current scientific literature. This guide serves as a foundational document, providing a comprehensive theoretical framework and practical, actionable protocols for its synthesis, purification, and characterization. By leveraging established principles of organic chemistry and drawing analogies from the well-documented chemistry of its structural analog, safranal, we present a scientifically rigorous prospectus for researchers interested in exploring this and similar novel terpene-like nitriles.
Introduction and Rationale
The 2,6,6-trimethylcyclohexa-1,3-diene scaffold is a privileged structure in natural products, most famously represented by safranal (2,6,6-trimethylcyclohexa-1,3-dien-1-carboxaldehyde), the primary aroma compound in saffron.[1][2] Safranal and its derivatives exhibit a range of interesting biological activities, making the core cyclic diene structure an attractive starting point for the development of new chemical entities. The introduction of a nitrile group in place of the aldehyde in safranal to form 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a logical step in derivatization. The nitrile functional group is a versatile precursor for various other functionalities, including amines, carboxylic acids, and ketones, and is itself a key pharmacophore in many therapeutic agents.[3][4][5]
This guide provides a detailed roadmap for the synthesis of this novel compound, starting from commercially available precursors. We will explore the most plausible synthetic routes, offer detailed experimental protocols, predict the spectroscopic properties for its unambiguous identification, and discuss its potential reactivity based on its constituent functional groups.
Proposed Synthetic Pathways
The most direct and logical approach to the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is the conversion of the aldehyde group of safranal or a related precursor. Two primary, well-established methods for this transformation are proposed.
Pathway A: Direct Conversion from Safranal via an Oxime Intermediate
This is a classic and reliable two-step method for converting an aldehyde to a nitrile.[6] The aldehyde is first reacted with hydroxylamine to form an aldoxime, which is then dehydrated to yield the nitrile.
Diagram of Synthetic Pathway A:
Caption: Two-step synthesis from safranal via an oxime intermediate.
Experimental Protocol: Synthesis of Safranal Oxime
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of safranal in ethanol.
-
Add a solution of 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 equivalents of a mild base (e.g., sodium acetate or pyridine) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude safranal oxime, which can be used in the next step without further purification.
Experimental Protocol: Dehydration of Safranal Oxime to the Nitrile
-
Dissolve the crude safranal oxime from the previous step in a suitable solvent such as acetic anhydride (which also acts as the dehydrating agent) or an inert solvent like dichloromethane.
-
If using an inert solvent, add 1.5 equivalents of a dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or triflic anhydride).[6]
-
Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench any excess reagent.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Pathway B: From β-Ionone via a Cyanohydrin Intermediate
An alternative route begins with β-ionone, a readily available and common intermediate in Vitamin A synthesis.[7][8] This pathway involves the formation of a cyanohydrin, followed by dehydration and rearrangement.
Diagram of Synthetic Pathway B:
Caption: Synthesis from β-ionone via a cyanohydrin intermediate.
Experimental Protocol: Synthesis of β-Ionone Cyanohydrin
-
To a stirred, cooled (0 °C) solution of β-ionone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the silyl-protected cyanohydrin. This is typically deprotected during workup or the subsequent step.
Experimental Protocol: Dehydration and Rearrangement to the Target Nitrile
-
Dissolve the crude cyanohydrin in a high-boiling point solvent such as pyridine.
-
Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The dehydration of the tertiary alcohol and subsequent rearrangement of the double bonds to the conjugated diene system is expected under these conditions.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract with diethyl ether, wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and data from analogous compounds.
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₀H₁₃N | Based on structure |
| Molecular Weight | 147.22 g/mol | Based on formula |
| Appearance | Colorless to pale yellow oil | Similar to safranal |
| ¹H NMR | See detailed prediction below | Chemical shifts based on functional groups |
| ¹³C NMR | See detailed prediction below | Chemical shifts based on functional groups |
| IR Spectroscopy | ~2220 cm⁻¹ (C≡N stretch), ~1650 & 1580 cm⁻¹ (C=C stretches) | Characteristic nitrile and conjugated diene absorptions[10] |
| UV-Vis Spectroscopy | λmax ≈ 310 nm | Similar to safranal's chromophore[10] |
| Mass Spectrometry | M⁺ peak at m/z = 147 | Molecular ion peak |
Predicted ¹H and ¹³C NMR Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.5-6.8 (m, 2H, vinylic protons)
-
δ 5.8-6.0 (m, 1H, vinylic proton)
-
δ 2.1-2.3 (t, 2H, allylic CH₂)
-
δ 1.9-2.1 (s, 3H, vinylic CH₃)
-
δ 1.1-1.3 (s, 6H, gem-dimethyl CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 140-150 (quaternary C of diene)
-
δ 130-140 (CH of diene)
-
δ 120-130 (CH of diene)
-
δ 118-120 (C≡N)
-
δ 100-110 (quaternary C attached to CN)
-
δ 35-40 (quaternary C with gem-dimethyl)
-
δ 30-35 (allylic CH₂)
-
δ 25-30 (gem-dimethyl carbons)
-
δ 15-20 (vinylic CH₃)
-
Predicted Reactivity and Potential Applications
The reactivity of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile will be governed by its two primary functional groups: the conjugated diene system and the vinyl nitrile.
Diagram of Reactivity Hub:
Caption: Key transformations of the target nitrile.
-
Reactions of the Nitrile Group:
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This would yield (2,6,6-trimethylcyclohexa-1,3-dien-1-yl)methanamine, a potentially bioactive amine.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile to the corresponding carboxylic acid, 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid.[3][4]
-
Grignard Reaction: Reaction with a Grignard reagent (RMgX) followed by aqueous workup will produce a ketone, offering a route to a wide array of derivatives.[3][5]
-
-
Reactions of the Conjugated Diene:
-
Diels-Alder Reaction: The conjugated diene system can act as a diene in [4+2] cycloaddition reactions with various dienophiles (e.g., maleic anhydride, acrylates), leading to the formation of bicyclic structures.[11] This opens up possibilities for creating complex molecular scaffolds.
-
Electrophilic Addition: The diene will react with electrophiles like HBr, potentially leading to a mixture of 1,2- and 1,4-addition products, with the product ratio being dependent on temperature (kinetic vs. thermodynamic control).[12][13]
-
Workflow for Characterization and Quality Control
A rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound.
Diagram of Characterization Workflow:
Caption: Step-by-step workflow for compound validation.
-
Purification: The crude product should be purified using flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Purity Assessment: Purity of the collected fractions should be assessed by TLC and Gas Chromatography-Mass Spectrometry (GC-MS). A pure sample should show a single spot on TLC and a single peak in the GC chromatogram.
-
Structural Confirmation:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula (C₁₀H₁₃N) by accurate mass measurement.
-
Infrared (IR) Spectroscopy: Confirm the presence of the nitrile (C≡N) and conjugated diene (C=C) functional groups by identifying their characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguously determine the structure by acquiring ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra. The predicted chemical shifts in Section 3 should serve as a guide for spectral assignment.
-
-
Final Validation: For a definitive characterization of a novel compound, elemental analysis should be performed to confirm the percentage composition of C, H, and N.
Conclusion
While 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile has not been previously described in the literature, its synthesis is eminently achievable through established organic chemistry methodologies. This guide provides a robust theoretical foundation and practical, step-by-step protocols to empower researchers to synthesize, purify, and characterize this novel compound. The versatile reactivity of its nitrile and conjugated diene functionalities suggests that it could serve as a valuable building block for the synthesis of new materials and potential therapeutic agents.
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. [Video]. YouTube. Retrieved from [Link]
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-
Asymmetric Chemistry. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl nitrile synthesis by olefination. Retrieved from [Link]
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Serrano-Díaz, J., et al. (2014). Rapid determination of safranal in the quality control of saffron spice (Crocus sativus L.). Food Chemistry, 157, 25-31. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl nitrile synthesis by cyanation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Ríos-Reina, R., et al. (2022). Detection of Saffron's Main Bioactive Compounds and Their Relationship with Commercial Quality. Foods, 11(20), 3286. Retrieved from [Link]
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ChemInform. (2010). Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. ChemInform, 41(28). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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OC Lectures. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. [Video]. YouTube. Retrieved from [Link]
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eGrove. (2024). Analysis of Crocetins and Safranal variations in Saffron (Crocus sativus) Stigma Samples and Dietary Supplements using HPLC/UHPL. University of Mississippi. Retrieved from [Link]
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An In-Depth Technical Guide on the Biological Activity of 2,6,6-Trimethylcyclohexa-1,3-diene Derivatives
Abstract: The 2,6,6-trimethylcyclohexa-1,3-diene scaffold is a core structural motif found in a variety of naturally occurring and synthetic compounds that exhibit significant biological activities. While direct research on the carbonitrile derivative is emerging, a wealth of data exists for its close structural analog, safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carboxaldehyde), the primary aromatic component of saffron. This guide leverages the extensive pharmacological data on safranal and related compounds to provide a comprehensive overview of the potential therapeutic activities of this chemical class. We will explore the synthesis, mechanisms of action, and established protocols for evaluating the anticancer, antioxidant, anti-inflammatory, and neuroprotective properties inherent to this scaffold, offering a predictive framework for the biological potential of its carbonitrile derivatives.
Introduction to the 2,6,6-Trimethylcyclohexa-1,3-diene Scaffold
The 2,6,6-trimethylcyclohexa-1,3-diene moiety is a monoterpene-based structure that forms the backbone of several important bioactive molecules. Safranal, the most studied compound in this class, is a volatile aldehyde responsible for the characteristic aroma of saffron.[1][2] Its biological activities have been extensively documented, revealing a spectrum of therapeutic effects ranging from anticancer to neuroprotective.[1][3] Other derivatives, such as β-damascenone, are known as key aroma compounds and are also subjects of biological study.[4][5]
This guide uses safranal as the primary exemplar to dissect the biological potential of the 2,6,6-trimethylcyclohexa-1,3-diene core. The rationale is based on the principle of structural analogy; the shared cyclohexadiene ring and methyl substitutions suggest that derivatives, including the 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, may engage similar biological targets and pathways. Understanding the established activities of safranal provides a robust, evidence-based foundation for directing future research and drug development efforts toward its carbonitrile and other synthetic analogs.
Synthesis of the Core Scaffold
The synthesis of derivatives based on the 2,6,6-trimethylcyclohexa-1,3-diene scaffold often involves multi-step chemical reactions. One established method for creating a related ketone, β-damascenone, involves a Diels-Alder reaction, which serves as a versatile strategy for constructing the core cyclohexene ring system, followed by further modifications to achieve the final product.[6]
Example Synthetic Protocol: Synthesis of β-Damascenone Precursor
The following protocol is adapted from methodologies described for the synthesis of β-damascenone, illustrating a plausible pathway to the core scaffold.[6]
Objective: To synthesize 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, a key intermediate.
Step 1: Diels-Alder Reaction
-
In a reaction vessel under an inert atmosphere, combine penta-1,3-diene and 3-bromo-4-methylpent-3-en-2-one.
-
Add aluminum chloride as a catalyst to facilitate the [4+2] cycloaddition.
-
Stir the reaction mixture at room temperature until analysis (e.g., by TLC or GC-MS) indicates the consumption of starting materials.
-
The reaction yields stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes.
Step 2: Dehydrobromination
-
Dissolve the bromo-ketone adducts from Step 1 in a suitable solvent.
-
Introduce a base to induce the elimination of hydrogen bromide (HBr). The choice of base and reaction conditions can influence the regioselectivity of the resulting double bonds.
-
Heat the reaction mixture as required to drive the elimination to completion.
-
The product, 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, is purified using standard techniques such as column chromatography.
This dienone intermediate can then undergo further reactions, such as condensation with acetaldehyde, to produce β-damascenone.[6] A similar strategic approach could be adapted for the synthesis of the carbonitrile derivative.
Caption: Safranal's proposed anticancer mechanisms of action.
Antioxidant and Anti-inflammatory Properties
Safranal exhibits potent antioxidant and anti-inflammatory effects, which are foundational to many of its other protective bioactivities. [1][7] Mechanism of Action:
-
Indirect Antioxidant (Hormesis): Safranal is believed to act as a hormetin, inducing a mild level of oxidative stress that in turn upregulates the body's own antioxidant defense systems, such as antioxidant enzymes. [1]* Radical Scavenging: It directly scavenges free radicals, protecting cells from oxidative damage. [3][8]Studies have measured its 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity. [8]* Modulation of Oxidative Markers: Treatment with safranal has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of glutathione (GSH), a key intracellular antioxidant. [1]* Anti-inflammatory Pathway: Its anti-inflammatory effects are mediated by inhibiting the COX-2 enzyme and reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. [1] Table 2: Radical Scavenging Activity of Saffron Components
Compound Concentration (ppm) DPPH Scavenging Activity (%) Source Safranal 500 34 [7][8]
Caption: Antioxidant mechanisms of the safranal scaffold.
Neuroprotective Effects
Safranal has demonstrated significant neuroprotective properties, including anticonvulsant and antidepressant-like activities, and shows potential in models of neurodegenerative diseases like Parkinson's. [2][3] Mechanism of Action:
-
GABAergic Modulation: It is reported to act as an agonist at GABA-A receptors, the primary inhibitory neurotransmitter system in the brain. This mechanism is a plausible explanation for its anticonvulsant effects. [9]* ROS Reduction in Neurons: In a cellular model of Parkinson's disease, safranal suppressed the generation of reactive oxygen species (ROS) and inhibited apoptosis in neuronal cells. [3]* Induction of Antioxidant Enzymes: Its neuroprotective effect is also linked to the induction of antioxidant enzymes like heme-oxygenase 1 (HO-1) within the brain. [3]
Experimental Protocols for Biological Evaluation
To assess the biological activity of new 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile derivatives, standardized in vitro assays are essential. The following protocols are fundamental for initial screening.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of cytotoxic compounds. [9] Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., N2A neuroblastoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO, then diluted in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Therapeutic Potential
The diverse biological activities demonstrated by safranal strongly suggest that the 2,6,6-trimethylcyclohexa-1,3-diene scaffold is a privileged structure for drug discovery. The next logical step is the synthesis and systematic evaluation of novel derivatives, particularly the 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Key Research Areas:
-
Synthesis and Characterization: Development of efficient synthetic routes to produce a library of carbonitrile derivatives with varied substitution patterns.
-
In Vitro Screening: Comprehensive screening of these new compounds against panels of cancer cell lines, neuronal cells, and in assays for antioxidant and anti-inflammatory activity.
-
Mechanism of Action Studies: For promising lead compounds, in-depth studies are required to elucidate their precise molecular targets and mechanisms of action.
-
In Vivo Validation: Testing the efficacy and safety of lead candidates in relevant animal models of cancer, neurodegeneration, and inflammatory diseases.
The introduction of a nitrile group in place of an aldehyde could significantly alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties or novel biological activities.
Conclusion
The 2,6,6-trimethylcyclohexa-1,3-diene scaffold, exemplified by the well-researched molecule safranal, is a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated a compelling range of biological activities, including potent anticancer, antioxidant, and neuroprotective effects. By applying the established knowledge base of safranal to the design and evaluation of novel analogs like 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, researchers are well-positioned to unlock new therapeutic opportunities in oncology, neurology, and beyond. This guide provides the foundational knowledge and experimental framework necessary to advance this exciting area of medicinal chemistry.
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Baniasadi, F., et al. (2023). "Pharmacological effects of Safranal: An updated review." PubMed Central. [Link]
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Samarghandian, S., & Borji, A. (2014). "Cytotoxic effect of safranal on neuroblastoma cells." ResearchGate. [Link]
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Tavana, E., et al. (2016). "Evaluation of the Cytotoxic Activity of Crocin and Safranal, Constituents of Saffron, in Oral Squamous Cell Carcinoma (KB Cell Line)." Scilit. [Link]
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Baniasadi, F., et al. (2023). "Pharmacological effects of Safranal: An updated review." ResearchGate. [Link]
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Rezaee, R., & Hosseinzadeh, H. (2013). "Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review." Journal of Food Science and Technology. [Link]
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Priyanka, S., et al. (2021). "The role of Safranal and saffron stigma extracts in oxidative stress, diseases and photoaging: A systematic review." Heliyon. [Link]
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PrepChem. (n.d.). "Synthesis of β-Damascenone." PrepChem.com. [Link]
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Ayyar, K., et al. (1975). "SYNTHESIS OF DELTA-DAMASCONE... AND BETA-DAMASCENONE..." Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-AND-Ayyar-Cookson/5688a2641a02796e950e181515f20653637651a1]([Link]
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Methodological & Application
Application Note: A Novel Three-Stage Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from β-Damascenone
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a valuable nitrile compound that serves as a potential building block in the synthesis of complex molecules in the fragrance, agrochemical, and pharmaceutical industries. Its structural similarity to safranal, a key aroma component of saffron, makes it an interesting target for synthetic exploration.[1][2] This application note outlines a novel and efficient three-stage synthetic pathway for the preparation of this target nitrile, commencing from the readily available starting material, β-damascenone, a well-known fragrance chemical.[3][4] The proposed synthesis involves the strategic conversion of β-damascenone to safranal, followed by oximation and subsequent dehydration to yield the desired nitrile.
Synthetic Strategy Overview
The overall synthetic route is depicted below. The initial and most critical transformation involves the conversion of β-damascenone to safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde). This is achieved via a two-step process: a selective 1,2-reduction of the enone to an allylic alcohol, followed by oxidative cleavage of the side-chain double bond. The resulting safranal is then converted to its corresponding aldoxime, which is subsequently dehydrated to furnish the final product, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Figure 1: Proposed synthetic pathway from β-damascenone to the target nitrile.
Part 1: Synthesis of Safranal from β-Damascenone
This stage involves a two-step protocol to convert the C13-norisoprenoid β-damascenone into the C10-terpenoid aldehyde, safranal.
Step 1.1: Selective 1,2-Reduction of β-Damascenone
The first step is the selective reduction of the carbonyl group in the conjugated enone system of β-damascenone to the corresponding allylic alcohol. A Luche reduction, employing sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is the method of choice. This approach is well-established for the chemoselective 1,2-reduction of enones, minimizing the competing 1,4-conjugate addition.
Protocol:
-
In a round-bottom flask, dissolve β-damascenone (1.0 eq) in methanol at 0 °C.
-
Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) to the solution and stir until it dissolves.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allylic alcohol.
Step 1.2: Oxidative Cleavage of the Allylic Alcohol
The subsequent step involves the oxidative cleavage of the double bond in the butenyl side chain of the synthesized allylic alcohol to yield safranal. Ozonolysis followed by a reductive workup is a highly effective method for this transformation.[5][6]
Protocol:
-
Dissolve the crude allylic alcohol from the previous step in a suitable solvent such as dichloromethane or methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to the reaction mixture and allow it to warm to room temperature.
-
After the reaction is complete, filter off any solids and wash the filtrate with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting crude safranal by column chromatography on silica gel.
Part 2: Synthesis of Safranal Oxime
The aldehyde functional group of safranal is converted to an oxime in this stage. This is a standard condensation reaction with hydroxylamine.
Protocol:
-
To a solution of safranal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water to precipitate the crude oxime.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain safranal oxime.
Part 3: Dehydration of Safranal Oxime to the Target Nitrile
The final step in the synthesis is the dehydration of the aldoxime to the corresponding nitrile. Several modern, mild, and efficient methods are available for this transformation.[7][8][9][10] The use of 2,4,6-trichloro[7][11]triazine (TCT) in N,N-dimethylformamide (DMF) is a particularly effective method that proceeds under mild conditions.[11][12]
Protocol:
-
In a dry flask, dissolve safranal oxime (1.0 eq) in anhydrous DMF.
-
Add 2,4,6-trichloro[7][11]triazine (TCT) (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Data Summary
| Step | Reactant | Key Reagents | Solvent | Temperature (°C) |
| 1.1 | β-Damascenone | NaBH₄, CeCl₃·7H₂O | Methanol | 0 |
| 1.2 | Allylic Alcohol | O₃, DMS or Zn | DCM/Methanol | -78 |
| 2 | Safranal | NH₂OH·HCl, NaOAc | Ethanol | Room Temp. |
| 3 | Safranal Oxime | TCT | DMF | Room Temp. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable transformations in organic synthesis. Each step can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR to confirm the identity and purity of the intermediates and the final product. The choice of mild and selective reagents at each stage is intended to maximize yield and minimize the formation of byproducts, ensuring a robust and reproducible synthetic route.
References
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Chavan, S. P., et al. (2009). A simple synthesis of nitriles from aldoximes. Tetrahedron Letters, 50(47), 6467-6469. [Link]
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Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939-12944. [Link]
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Rao, K. S., et al. (2016). Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. Indian Journal of Chemistry - Section B, 55B(10), 1264-1268. [Link]
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Tamami, B., & Kiasat, A. R. (2000). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses, (8), 344-345. [Link]
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
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New Straightforward Synthesis of β‐Damascenone and β‐Damascone Derivatives from β‐Ionone via Retro‐α‐ionol. (n.d.). ResearchGate. [Link]
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Synthetic Routes to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: A Detailed Guide for Researchers
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, also known as safranal nitrile, is a valuable synthetic intermediate in the fragrance and pharmaceutical industries. Its unique conjugated diene structure and the presence of a nitrile functional group make it a versatile building block for the synthesis of more complex molecules. This application note provides detailed protocols for two key synthetic routes to this target molecule, starting from the readily available precursor, β-cyclocitral. The methodologies are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
The overall synthetic strategy involves a two-step process: the conversion of β-cyclocitral to its corresponding aldehyde, safranal, followed by the transformation of the aldehyde functionality into a nitrile. This guide will detail a highly efficient one-pot protocol for the synthesis of safranal and a subsequent reliable method for its conversion to the target nitrile.
Synthetic Pathway Overview
The synthesis commences with the allylic bromination of β-cyclocitral using N-bromosuccinimide (NBS), followed by in-situ dehydrobromination to yield safranal. The safranal is then converted to its oxime derivative using hydroxylamine hydrochloride, which is subsequently dehydrated to afford the desired 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Caption: Overall synthetic scheme for the preparation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from β-cyclocitral.
Part 1: Synthesis of Safranal from β-Cyclocitral
This protocol is adapted from a patented one-pot process that provides a high yield of safranal by avoiding the isolation of the intermediate bromo-compound.[1] The reaction proceeds via a radical-initiated allylic bromination followed by an elimination reaction to introduce a second double bond, forming the conjugated diene system of safranal.
Experimental Protocol
Materials:
-
β-Cyclocitral (95%)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or other radical initiator)
-
Lithium carbonate (Li₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Stabilizer (e.g., Butylated hydroxytoluene - BHT)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Apparatus for distillation under reduced pressure
Procedure:
-
To a stirred solution of β-cyclocitral (100 g) in toluene (100 ml) in a three-necked flask, add benzoyl peroxide (2 g).
-
Heat the mixture to 80°C.
-
Slowly add a solution of NBS (150 g) dissolved in DMF (240 ml) over a period of 45 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue stirring at 80°C for approximately 2 hours. Monitor the reaction progress by TLC or GC.
-
After the allylic bromination is complete, add lithium carbonate (specific amount may need optimization, typically in slight excess) to the reaction mixture.
-
Continue heating and stirring. The dehydrobromination is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Add a stabilizer (e.g., BHT, 50-100 ppm) to the organic solution to prevent polymerization of the safranal.
-
Remove the toluene by distillation under reduced pressure.
-
Purify the crude safranal by fractional distillation under vacuum (b.p. approx. 70°C at 5 mmHg) to yield pure safranal as a pale yellow oil.
Causality and Experimental Choices
-
Radical Initiator: Benzoyl peroxide initiates the allylic bromination by providing a source of radicals. The reaction is a free-radical chain reaction where a bromine radical abstracts an allylic hydrogen from β-cyclocitral.
-
NBS as Brominating Agent: NBS is the preferred reagent for allylic bromination as it provides a low, constant concentration of bromine, which minimizes competing electrophilic addition to the double bond.
-
One-Pot Procedure: The in-situ dehydrobromination with lithium carbonate is advantageous as it avoids the isolation of the potentially unstable allylic bromide intermediate, thus improving the overall yield and simplifying the workflow.[1]
-
Stabilizer: Safranal, being a conjugated diene aldehyde, is susceptible to polymerization. The addition of a radical scavenger like BHT is crucial for its stability during purification and storage.
Part 2: Conversion of Safranal to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. For α,β-unsaturated aldehydes like safranal, a two-step, one-pot approach involving the formation of an aldoxime followed by its dehydration is a reliable method.[2] This strategy avoids potential complications of direct cyanation methods, such as 1,4-conjugate addition.[3][4][5]
Experimental Protocol
Materials:
-
Safranal
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other mild base
-
Formic acid (88%)
-
Water
-
Dichloromethane or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve safranal in a mixture of formic acid and water (e.g., a 60:40 ratio).
-
Add hydroxylamine hydrochloride and sodium acetate in slight molar excess relative to the safranal. The sodium acetate acts as a base to liberate free hydroxylamine.[6]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction typically proceeds through the formation of the intermediate aldoxime, which is then dehydrated in the acidic medium to the nitrile.[2]
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitrile.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Mechanism and Rationale
The reaction proceeds in two distinct stages within the same pot.
Caption: Key steps in the conversion of safranal to the target nitrile.
-
Oxime Formation: Hydroxylamine, a nitrogen nucleophile, attacks the electrophilic carbonyl carbon of safranal. A series of proton transfers results in the elimination of a water molecule to form the C=N double bond of the oxime.[7]
-
Dehydration: Under acidic conditions provided by the formic acid, the hydroxyl group of the oxime is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of the carbon-nitrogen triple bond of the nitrile.[2]
This one-pot method is advantageous due to its operational simplicity and the use of readily available and relatively inexpensive reagents.
Data Summary
The following table summarizes the expected outcomes for the described synthetic routes. Yields are indicative and may vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity |
| 1 | β-Cyclocitral | Safranal | NBS, Benzoyl Peroxide, Li₂CO₃ | ~75%[1] | >95% (after distillation) |
| 2 | Safranal | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | NH₂OH·HCl, Formic Acid | Good to Excellent[2] | >95% (after purification) |
Conclusion
The synthetic routes detailed in this application note provide a clear and reliable pathway for the laboratory-scale synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can efficiently access this valuable compound for further applications in drug discovery and materials science. The provided methodologies emphasize safety, efficiency, and the use of readily accessible reagents.
References
-
A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health. [Link]
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]
-
Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. National Institutes of Health. [Link]
-
Stereoselective conjugate cyanation of enals by combining photoredox and organocatalysis. Springer Nature. [Link]
-
Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Royal Society of Chemistry. [Link]
-
Investigations into the conjugate hydrocyanation of α,β-unsaturated aldehydes in organic synthesis. Morressier. [Link]
-
Process For The Preparation Of 2,6,6 Trimethyl 1,3 Cyclohexadiene 1 Carboxaldehyde. IPIndia. [Link]
-
Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate. [Link]
-
Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]
-
Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions. [Link]
Sources
- 1. Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E [organic-chemistry.org]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistrycommunity.nature.com [chemistrycommunity.nature.com]
- 4. Investigations into the conjugate hydrocyanation of α,β-unsaturated aldehydes in organic synthesis [morressier.com]
- 5. organicreactions.org [organicreactions.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a valuable compound in organic synthesis. The protocol outlines a robust two-stage process commencing with the preparation of the key intermediate, safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carboxaldehyde), from β-cyclocitral. Subsequently, a reliable one-pot conversion of the aldehyde functionality of safranal into the target nitrile is described. This document provides in-depth technical details, explains the rationale behind experimental choices, and includes visual aids to ensure procedural clarity and reproducibility.
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a nitrile-containing cyclic diene with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its conjugated diene system and the presence of a nitrile group make it a versatile building block for various chemical transformations. This guide provides a detailed protocol for its synthesis, starting from readily available precursors.
Part 1: Synthesis of Safranal (2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxaldehyde)
The synthesis of the nitrile precursor, safranal, is a critical first stage. A common and effective method involves the allylic bromination of β-cyclocitral followed by dehydrobromination.
Theoretical Principle
This synthesis leverages the reactivity of the allylic position in β-cyclocitral. N-Bromosuccinimide (NBS) is a selective reagent for allylic bromination in the presence of a radical initiator. The subsequent elimination of hydrogen bromide (dehydrobromination) using a suitable base leads to the formation of a new double bond, resulting in the conjugated diene system of safranal.
Experimental Protocol: Safranal Synthesis
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| β-Cyclocitral | ≥95% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Benzoyl Peroxide (BPO) | Reagent Grade | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Lithium Carbonate | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve β-cyclocitral (1 equivalent) in toluene. Add a catalytic amount of benzoyl peroxide (0.02 equivalents).
-
Allylic Bromination: Prepare a solution of N-bromosuccinimide (1.1 equivalents) in N,N-dimethylformamide. Add this solution dropwise to the stirred β-cyclocitral solution at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Dehydrobromination: After cooling the reaction mixture to room temperature, add lithium carbonate (1.5 equivalents). Stir the mixture vigorously for 3-4 hours at room temperature.
-
Work-up: Filter the reaction mixture to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude safranal can be purified by vacuum distillation.
Workflow Diagram: Safranal Synthesis
Caption: Workflow for the synthesis of safranal from β-cyclocitral.
Part 2: Conversion of Safranal to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
The conversion of the aldehyde group in safranal to a nitrile can be achieved through a one-pot reaction involving the formation of an aldoxime intermediate, followed by its dehydration.
Theoretical Principle
Aldehydes react with hydroxylamine to form aldoximes. The subsequent dehydration of the aldoxime, often facilitated by a dehydrating agent or heat, yields the corresponding nitrile. This two-step process can often be performed in a single reaction vessel ("one-pot"), which improves efficiency and reduces product loss. A variety of reagents and conditions have been reported for this transformation.[1][2][3]
Experimental Protocol: Nitrile Synthesis
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Safranal | As prepared in Part 1 | - |
| Hydroxylamine Hydrochloride | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Water | Deionized | - |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve safranal (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Oxime Formation and Dehydration: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution. Heat the reaction mixture to 100°C.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary, but are typically in the range of 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with water and then with brine to remove residual DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Mechanism Diagram
Caption: Reaction pathway from safranal to the target nitrile.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle with appropriate gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization Data
The final product, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, should be characterized to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the vinyl, allylic, and methyl protons of the trimethylcyclohexa-1,3-diene system. |
| ¹³C NMR | Signals for the nitrile carbon, sp² carbons of the diene, and sp³ carbons of the ring and methyl groups. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃N, MW: 147.22 g/mol ).[4] |
References
- Process for the Preparation of 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde. (URL not available)
-
Synthesis of Safranal. DSpace@MIT. ([Link])
-
Lin, H., Zhou, Z., Ma, X., Chen, Q., Han, H., Wang, X., Qi, J., & Yang, Y. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25633-25637. ([Link])
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. ([Link])
-
A Facile One-Pot Conversion of Aldehydes into Nitriles. (2009). Synthetic Communications, 39(18), 3217-3222. ([Link])
-
The synthesis of safranal. DSpace@MIT. ([Link])
Sources
- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
Application Notes and Protocols for the Purification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol [1], is a nitrile derivative featuring a substituted cyclohexadiene ring. The purity of this compound is paramount for its application in research and as a potential intermediate in the synthesis of more complex molecules, particularly in the fields of fragrance, flavor, and pharmaceuticals. The presence of impurities, which can include starting materials, reaction byproducts, and isomeric forms, can significantly impact the outcome of subsequent reactions and biological assays.
This guide provides a comprehensive overview of the principles and detailed protocols for the purification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. The methodologies described herein are grounded in established chemical principles and adapted from proven purification strategies for structurally analogous compounds, such as safranal and damascones, which share the same core trimethylcyclohexadiene moiety.
Understanding Potential Impurities
A critical first step in developing a robust purification strategy is to anticipate the likely impurities. Given that 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is structurally related to safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde)[2][3], we can infer that its synthesis may involve similar precursors and reaction pathways. Common impurities may include:
-
Unreacted Starting Materials: Such as α- or β-cyclocitral analogues.
-
Isomeric Byproducts: Positional isomers of the double bonds within the cyclohexadiene ring.
-
Oxidation Products: The diene system can be susceptible to oxidation.
-
Solvent Residues: Remnants from the reaction and initial work-up steps.
-
Reagents: Catalysts or other reagents used in the synthesis.
The choice of purification method will depend on the nature and physical properties of these impurities relative to the target compound.
Purification Strategies
A multi-step purification approach is often necessary to achieve high purity. The following sections detail the most effective techniques for purifying 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from non-volatile impurities and isomers with different polarities. The choice of stationary and mobile phases is crucial for achieving optimal separation.
Rationale: The nitrile group (-CN) imparts a moderate polarity to the molecule. The hydrocarbon backbone, however, is nonpolar. This polarity difference allows for effective separation on a normal-phase silica gel column using a gradient of nonpolar and moderately polar solvents.
dot
Caption: Workflow for Flash Column Chromatography Purification.
Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Preparation:
-
Dissolve the crude 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in a minimal amount of a low-boiling, nonpolar solvent (e.g., dichloromethane or hexane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
-
Loading and Elution:
-
Carefully layer the adsorbed sample onto the top of the packed silica gel column.
-
Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by thin-layer chromatography (TLC) using the same solvent system.
-
Visualize the spots on the TLC plates under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
-
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, effectively separates compounds based on polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (0-5% Ethyl Acetate) | Provides good separation of moderately polar compounds from nonpolar impurities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution compared to wet loading. |
| Monitoring | TLC with UV (254 nm) and KMnO₄ stain | The conjugated diene system should be UV active. The nitrile is less reactive to common stains, but impurities may be visualized. |
Fractional Distillation under Reduced Pressure
For thermally stable compounds, fractional distillation under reduced pressure is an excellent method for purification, especially on a larger scale. This technique separates compounds based on their boiling points.
Rationale: Reducing the pressure lowers the boiling point of the compound, preventing thermal degradation which can be a concern for conjugated diene systems. Isomers and impurities with different volatilities can be effectively separated.
dot
Caption: Workflow for Fractional Distillation under Reduced Pressure.
Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a thermometer.
-
Ensure all glass joints are properly sealed and lubricated.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation:
-
Place the crude 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently in a heating mantle or oil bath.
-
Collect a forerun fraction containing low-boiling impurities.
-
Collect the main fraction at a constant temperature and pressure. The boiling point of the related compound, safranal, is 70 °C at 1 mmHg, which can serve as an estimate[3].
-
Monitor the refractive index of the distillate fractions; a constant refractive index is an indicator of purity.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Analyze the purity of the main fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
| Parameter | Recommended Setting | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Column Type | Vigreux or packed column (e.g., Raschig rings) | Increases the number of theoretical plates for better separation of closely boiling compounds. |
| Purity Analysis | GC-MS, Refractive Index | GC-MS provides detailed information on purity and the identity of any remaining impurities. Refractive index is a quick and simple purity check during distillation. |
Recrystallization
If the purified 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a solid at room temperature or can be induced to crystallize, recrystallization is a powerful technique for removing small amounts of impurities.
Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving the impurities in the solution.
Protocol: Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexane, heptane, or mixtures with a slightly more polar solvent like ethanol.
-
-
Dissolution:
-
Place the impure compound in a flask and add a minimal amount of the selected solvent.
-
Heat the mixture with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically around 2220-2260 cm⁻¹) and the absence of impurities with other functional groups (e.g., -OH or C=O from oxidation).
Conclusion
The purification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a critical step to ensure its suitability for downstream applications. A combination of flash column chromatography and fractional distillation under reduced pressure is likely the most effective strategy for achieving high purity. The specific choice and optimization of the purification method will depend on the scale of the synthesis and the nature of the impurities present. Rigorous analytical characterization of the final product is essential to confirm its identity and purity.
References
-
DSpace@MIT. (1952). The synthesis of safranal. Retrieved from [Link]
-
DSpace@MIT. (1953). Synthesis of safranal. Retrieved from [Link]
- Hosseinzadeh, H., & Shariati, V. M. (2007). Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Avicenna journal of phytomedicine, 3(1), 1-14.
-
Wikipedia. (2023, November 26). Safranal. Retrieved from [Link]
Sources
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Abstract
This document provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS No. 72152-84-2), a molecule with structural motifs relevant to fragrance and specialty chemical industries.[1][2][3] We present an integrated workflow that leverages mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy for structural confirmation, complemented by gas chromatography (GC) for purity analysis. The protocols and data interpretation guidelines herein are designed to ensure scientific rigor and trustworthiness in the characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol , is a conjugated nitrile possessing a cyclohexadiene backbone.[1] Its structural similarity to well-known fragrance compounds like β-damascenone suggests its potential application in related fields.[4][5][6] Accurate and comprehensive characterization is paramount for establishing structure-activity relationships, ensuring batch-to-batch consistency in manufacturing, and meeting regulatory standards. This guide explains the causality behind the selection of each analytical technique, providing a robust framework for its complete characterization.
Integrated Analytical Workflow
A sequential and synergistic analytical approach is crucial for efficient and definitive characterization. The initial steps focus on confirming the molecular weight and key functional groups, followed by a detailed structural mapping and final purity assessment.
Figure 1: Integrated workflow for compound characterization.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) setup is ideal, as it provides separation from volatile impurities prior to mass analysis. Electron Ionization (EI) is employed to induce reproducible fragmentation, offering structural clues that serve as a fingerprint for the molecule.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in dichloromethane.
-
GC Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺). For C₁₀H₁₃N, this peak is expected at m/z 147 . The fragmentation pattern will be characteristic. Key expected fragments include the loss of a methyl group ([M-15]⁺ at m/z 132) from the gem-dimethyl group and other fragments resulting from the cleavage of the cyclohexadiene ring.
| Parameter | Expected Value | Rationale |
| Molecular Ion ([M]⁺) | m/z 147 | Corresponds to the molecular weight of C₁₀H₁₃N. |
| [M-15]⁺ Fragment | m/z 132 | Loss of a stable methyl radical (•CH₃). |
| Isotopic Pattern | C₁₀H₁₃N | High-resolution MS can confirm the elemental formula. |
Vibrational Spectroscopy: Functional Group Identification
Expertise & Rationale: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, IR is essential to confirm the presence of the nitrile group (C≡N) and the conjugated diene system (C=C). The position of the nitrile stretch is particularly diagnostic of conjugation.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal.
-
Data Acquisition:
-
Instrument: FTIR spectrometer with a diamond or germanium ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Processing: Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected.
Expected Data & Interpretation: The IR spectrum provides clear evidence of the key functional moieties. Conjugation with the diene system weakens the C≡N bond, shifting its absorption to a lower frequency compared to saturated nitriles.[7][8][9]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Justification |
| C≡N Stretch (Nitrile) | ~2225 - 2230 | Strong, Sharp | The frequency is lowered from ~2250 cm⁻¹ due to conjugation with the diene system.[7][8][10] |
| C=C Stretch (Conj. Diene) | ~1650 - 1600 (multiple bands) | Medium | Characteristic of conjugated double bonds. |
| sp² C-H Stretch | >3000 | Medium | Olefinic C-H bonds of the diene. |
| sp³ C-H Stretch | <3000 | Strong | Methyl and methylene C-H bonds. |
UV-Visible Spectroscopy: Characterizing the Chromophore
Expertise & Rationale: The conjugated diene system within the molecule acts as a chromophore, capable of absorbing light in the ultraviolet-visible region. UV-Vis spectroscopy is used to characterize this π-electron system. The wavelength of maximum absorbance (λmax) is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11] As conjugation increases, this energy gap decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift).[12][13][14]
Protocol: UV-Vis Absorbance Spectrum
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent such as ethanol or hexane.
-
Data Acquisition:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the pure solvent as a blank reference.
-
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected Data & Interpretation: For a conjugated diene system as found in this molecule, a strong π → π* transition is expected. The λmax for 1,3-butadiene is 217 nm; substitution on the double bonds typically shifts this value to a longer wavelength. An estimated λmax for this compound would be in the 250-280 nm range . This confirms the presence of the conjugated system and can be used for quantitative analysis via the Beer-Lambert law.[12]
Nuclear Magnetic Resonance Spectroscopy: Unambiguous Structure Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. Two-dimensional (2D) NMR experiments like COSY and HSQC can be used to definitively assign all signals.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse.
-
Acquisition: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Acquisition: 512-1024 scans.
-
Expected Data & Interpretation: The molecular structure suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| C6-CH₃ (x2) | Singlet | 6H | 1.1 - 1.3 | Gem-dimethyl group on a quaternary sp³ carbon. |
| C2-CH₃ | Singlet | 3H | 1.8 - 2.0 | Methyl group on a C=C double bond. |
| C5-H₂ | Triplet | 2H | 2.1 - 2.3 | Allylic methylene protons. |
| C4-H | Multiplet | 1H | 5.8 - 6.0 | Olefinic proton adjacent to a CH₂ group. |
| C3-H | Multiplet | 1H | 6.0 - 6.2 | Olefinic proton between two substituted carbons. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C≡N | 115 - 120 | Nitrile carbon, shielded by conjugation.[7][10] |
| C1, C2, C3, C4 | 120 - 150 | Four sp² carbons of the conjugated system. |
| C6 | 30 - 35 | Quaternary sp³ carbon. |
| C5 | 35 - 40 | Allylic sp³ methylene carbon. |
| C6-CH₃ (x2) | 25 - 30 | Gem-dimethyl carbons. |
| C2-CH₃ | 15 - 20 | Vinylic methyl carbon. |
Gas Chromatography: Purity Assessment
Expertise & Rationale: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for assessing the purity of volatile and semi-volatile organic compounds.[15] The detector response is proportional to the mass of carbon, allowing for accurate determination of peak area percentages, which correspond to the relative concentration of each component in the sample.
Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like acetone or dichloromethane.
-
GC Conditions:
-
Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent non-polar column.[16]
-
Inlet: Split mode (100:1), 250°C.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 60°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
System Suitability: The protocol is self-validating by first injecting a solvent blank to ensure no system contamination, followed by the sample. The retention time of the main peak should be highly reproducible across multiple injections.
Conclusion
The comprehensive characterization of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile requires a multi-faceted analytical approach. The workflow presented here, combining MS, IR, UV-Vis, NMR, and GC, provides a robust and reliable framework for its unambiguous identification, structural confirmation, and purity assessment. Each technique provides a unique and complementary piece of information, and together they form a self-validating system that ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.
References
-
Bernstein, S. et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Scribd. 05 Notes On Nitriles IR Spectra. Available at: [Link]
-
Chemistry LibreTexts (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. Available at: [Link]
-
SpectraBase. [U-(13)C(10)]-2,6,6-TRIMETHYLCYCLOHEX-2-ENE-1-YLCARBONITRILE. Available at: [Link]
-
Moof University (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Available at: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Available at: [Link]
-
Master Organic Chemistry (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]
-
Ayyar, K. et al. (1975). SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-ENYL)BUT-Ayyar-Cookson/9208a12908f520977d24268e36780963339170e7]([Link]
-
NIST WebBook. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Ayyar, K. S. et al. Synthesis of δ-damascone and β-damascenone. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. Occurrence and formation of damascenone, trans-2,6,6-trimethyl-1-crotonyl-cyclohexa-1,3-diene, in alcoholic beverages. Available at: [Link]
-
PubChem. Damascenone. National Institutes of Health. Available at: [Link]
-
The Good Scents Company. (E)-beta-damascenone. Available at: [Link]
-
NIST WebBook. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-. Available at: [Link]
-
LCGC International (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International. Available at: [Link]
-
The Fragrance Conservatory. 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one. Available at: [Link]
-
PubChem. beta-Damascenone. National Institutes of Health. Available at: [Link]
-
Agilent Technologies (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Available at: [Link]
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- 3. 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one | The Fragrance Conservatory [fragranceconservatory.com]
- 4. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)- [webbook.nist.gov]
- 5. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]
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NMR spectroscopy of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
An Application Note on the NMR Spectroscopic Analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a substituted cyclohexadiene derivative featuring a conjugated nitrile group. The structural elucidation of such molecules is fundamental in synthetic chemistry, natural product analysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive method to determine the precise three-dimensional structure and electronic environment of the molecule in solution. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound, offering insights into the causal relationships between its structure and its spectral features.
The presence of a conjugated system, chiral centers, and magnetically non-equivalent protons makes the complete spectral assignment a non-trivial task that requires a combination of one-dimensional and two-dimensional NMR experiments. This guide is intended for researchers and scientists with a foundational understanding of NMR principles.
Molecular Structure and Key Features
The unique arrangement of functional groups in 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile dictates its NMR spectrum. Key structural features to consider during analysis include:
-
Conjugated π-System: The double bonds at C1-C2 and C3-C4, along with the C1-nitrile group, form a conjugated system that significantly influences the chemical shifts of the vinylic protons and carbons.
-
Quaternary Gem-Dimethyl Group: The two methyl groups at the C6 position are diastereotopic due to the chirality of the C6 carbon, and are therefore expected to be chemically non-equivalent, giving rise to distinct signals in the NMR spectrum.
-
Vinylic and Allylic Protons: The molecule contains protons in different electronic environments—vinylic (attached to C3 and C4) and allylic (at C5)—which will resonate in characteristic regions of the ¹H NMR spectrum and exhibit specific coupling patterns.
Below is a diagram illustrating the molecular structure and numbering scheme used in this note.
Figure 1: Molecular structure of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile with atom numbering.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. The following protocol is designed to ensure high-resolution data.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this non-polar compound. It offers excellent solubility and its residual peak at 7.26 ppm serves as a convenient internal reference for the ¹H spectrum. For ¹³C NMR, the triplet at 77.16 ppm is used for referencing.
-
Sample Concentration: A concentration of 5-10 mg of the analyte in 0.6 mL of CDCl₃ is recommended. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe without causing significant line broadening due to aggregation.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For highly sensitive experiments or to remove dissolved oxygen that can affect relaxation times and cause line broadening, the sample can be degassed using a freeze-pump-thaw cycle. However, for routine characterization, this is often unnecessary.
Part 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse is used to reduce the experiment time without saturating the spins, allowing for faster repetition. |
| Spectral Width | 12 ppm | This range is sufficient to cover the expected chemical shifts of all protons in the molecule. |
| Number of Scans | 16 | Provides an adequate signal-to-noise ratio for a moderately concentrated sample. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the protons between scans, leading to more accurate integration. |
| Acquisition Time (AQ) | 3.4 s | A longer acquisition time results in better resolution of fine coupling patterns. |
¹³C NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A proton-gated 30° pulse program with decoupling during acquisition provides a quantitative spectrum with improved signal-to-noise. |
| Spectral Width | 220 ppm | This range covers the full spectrum of carbon chemical shifts for most organic molecules. |
| Number of Scans | 1024 | A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope. |
| Relaxation Delay (D1) | 2.0 s | Ensures proper relaxation of quaternary carbons, which have longer relaxation times. |
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |
| H3 | ~6.1 | Doublet of doublets (dd) | J3,4 ≈ 9.5, J3,5 ≈ 1.5 | Vinylic proton, coupled to H4 (vicinal) and H5 (allylic). |
| H4 | ~5.8 | Doublet of doublets (dd) | J4,3 ≈ 9.5, J4,5 ≈ 4.5 | Vinylic proton, coupled to H3 (vicinal) and H5 (allylic). |
| H5 (2H) | ~2.2 | Multiplet (m) | - | Allylic protons, diastereotopic, coupled to H3 and H4. |
| C2-CH₃ (3H) | ~1.9 | Singlet (s) | - | Vinylic methyl group, deshielded by the double bond. |
| C6-(CH₃)₂ (6H) | ~1.1 | Two singlets (s) | - | Gem-dimethyl groups, diastereotopic and thus chemically non-equivalent. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C1 | ~110 | Quaternary vinylic carbon attached to the electron-withdrawing nitrile group. |
| C2 | ~145 | Quaternary vinylic carbon attached to a methyl group. |
| C3 | ~128 | Vinylic CH carbon. |
| C4 | ~125 | Vinylic CH carbon. |
| C5 | ~35 | Allylic CH₂ carbon. |
| C6 | ~32 | Quaternary sp³ carbon with two methyl groups. |
| CN | ~118 | Nitrile carbon, characteristic chemical shift. |
| C2-CH₃ | ~23 | Vinylic methyl carbon. |
| C6-(CH₃)₂ | ~28 | Two distinct signals expected for the diastereotopic methyl carbons. |
Workflow for Spectral Assignment
A logical workflow is crucial for the unambiguous assignment of all signals. Two-dimensional NMR experiments are indispensable for this purpose.
Figure 2: Recommended workflow for complete NMR spectral assignment using 1D and 2D experiments.
Conclusion
The structural elucidation of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile by NMR spectroscopy is a multi-step process that relies on a systematic approach to data acquisition and interpretation. By combining standard 1D ¹H and ¹³C experiments with 2D correlation spectroscopy, such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers working with this molecule and other structurally related compounds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Application Note: Structural Elucidation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (C₁₀H₁₃N, Mol. Wt.: 147.22 g/mol )[1] using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to the compound's volatility and thermal stability, GC-MS with Electron Ionization (EI) is the ideal method for its separation and structural characterization. This document provides a comprehensive workflow, from sample preparation to data interpretation, and discusses the predicted fragmentation pathways based on established principles of mass spectrometry. The methodologies outlined herein are designed for researchers in synthetic chemistry, quality control, and drug development to ensure accurate identification and characterization of this and structurally related compounds.
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a nitrile-containing organic compound with a cyclohexadiene core. Its structural complexity, including a conjugated diene system, a quaternary carbon, and a nitrile functional group, makes mass spectrometry an indispensable tool for its unambiguous identification. Electron Ionization (EI) mass spectrometry provides detailed structural information through characteristic fragmentation patterns. This guide explains the causality behind the analytical choices and provides a robust, self-validating protocol for confident analysis.
Experimental Workflow & Logic
The overall analytical strategy involves preparing a dilute solution of the analyte, separating it from the solvent and any impurities via gas chromatography, ionizing the molecule, and then analyzing the resulting fragments with a mass spectrometer.
Figure 1: Overall experimental workflow from sample preparation to structural confirmation.
Detailed Protocols
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
-
Dissolution: Dissolve the analyte in 1.0 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a clean glass vial.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration between 10-100 µg/mL. Lower concentrations are preferable to avoid detector saturation.
-
Transfer: Transfer an aliquot of the working solution to a 2 mL autosampler vial suitable for GC-MS analysis.
Rationale: A volatile solvent is chosen to be compatible with the GC inlet and to ensure it elutes much earlier than the analyte. The concentration is optimized to produce a strong signal without overloading the chromatographic column or the mass spectrometer.
GC-MS Instrumentation and Conditions
For this analysis, a standard benchtop GC-MS system equipped with a quadrupole mass analyzer is recommended. The following parameters serve as a robust starting point and can be optimized as needed.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | To handle a range of concentrations; a split injection prevents column overload. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | A good starting point for a 10-100 µg/mL sample concentration.[2] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[2] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for most standard 30m capillary columns. |
| Column | DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar column suitable for a wide range of organic molecules.[2] |
| Oven Program | 70 °C (hold 1 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Initial hold allows for solvent focusing. The ramp rate provides good separation of potential impurities. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase and promote consistent fragmentation.[2] |
| Electron Energy | 70 eV | The industry standard energy for EI, which provides sufficient energy for fragmentation and creates stable, comparable spectra. |
| Mass Range | m/z 40 - 250 | Covers the molecular weight of the analyte and its expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[2] |
Expected Results and Fragmentation Analysis
The mass spectrum of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is predicted to exhibit several key features based on its structure and established fragmentation rules for cyclic dienes and nitriles.
Molecular Ion (M•⁺): The molecular formula is C₁₀H₁₃N. The presence of a single nitrogen atom dictates an odd nominal molecular weight, which is a key diagnostic feature according to the Nitrogen Rule.[3] The molecular ion peak is expected at m/z 147 . This peak may be of moderate to low intensity due to the molecule's propensity to fragment.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A very common fragmentation for molecules with gem-dimethyl groups is the loss of a methyl radical (15 Da). This results in a stable tertiary carbocation. This fragment is expected to be a prominent peak at m/z 132 (M-15).
-
Retro-Diels-Alder (RDA) Reaction: The cyclohexadiene ring is susceptible to a retro-Diels-Alder fragmentation under EI conditions.[4][5] This reaction involves the cleavage of the ring to form a diene and a dienophile. For this molecule, the RDA reaction would yield two neutral fragments, making it a "silent" fragmentation pathway that does not directly produce an observable ion. However, it is a critical consideration in the overall fragmentation scheme of cyclohexene derivatives.[6]
-
Loss of Hydrogen Cyanide (HCN): The loss of a neutral HCN molecule (27 Da) is a characteristic fragmentation for some nitrile compounds.[7] This would lead to a fragment ion at m/z 120 (M-27).
-
Loss of an Alpha-Hydrogen (•H): Nitriles can exhibit a loss of a hydrogen atom from the carbon adjacent (alpha) to the functional group, leading to a resonance-stabilized cation.[3] This would produce an [M-1]⁺ peak at m/z 146 .
Figure 2: Predicted major fragmentation pathways for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Table of Predicted Fragments:
| m/z | Proposed Identity | Fragmentation Pathway | Expected Intensity |
| 147 | [C₁₀H₁₃N]•⁺ | Molecular Ion (M•⁺) | Low to Medium |
| 146 | [C₁₀H₁₂N]⁺ | Loss of •H (alpha-cleavage) | Low |
| 132 | [C₉H₁₀N]⁺ | Loss of •CH₃ | High (Potential Base Peak) |
| 120 | [C₉H₁₂]•⁺ | Loss of HCN | Medium |
| 91 | [C₇H₇]⁺ | Tropylium ion (further fragmentation) | Medium |
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following steps must be taken:
-
Blank Analysis: Run a solvent blank before the sample to ensure the system is clean and free from interfering peaks.
-
System Suitability: Inject a known standard (e.g., PFTBA for tuning, or a compound of known concentration) to verify instrument performance.
-
Data Corroboration: The identification should be confirmed by matching the acquired spectrum against a library (e.g., NIST/Wiley) if available. However, for novel compounds, the logical consistency of the fragmentation pattern with the proposed structure is paramount. The presence of the odd molecular weight and the characteristic loss of a methyl group (m/z 132) would provide strong, self-validating evidence for the proposed structure.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the characterization of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. The combination of chromatographic separation and the diagnostic fragmentation patterns observed in electron ionization mass spectrometry allows for confident structural elucidation. The predicted formation of key fragments at m/z 147, 132, and 120 serves as a valuable guide for researchers interpreting the resulting mass spectra.
References
-
Fiveable. Retro Diels-Alder Definition. Available at: [Link]
-
García, A., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-4. Available at: [Link]
-
Chromatography Online. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available at: [Link]
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Slideshare. Retro diels alder reaction and ortho effect. Available at: [Link]
-
Dunnivant & Ginsbach (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
Bowie, J. H., & Ho, A. C. (1972). Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2, (5), 724-727. Available at: [Link]
-
Szymańska, E., & Voelkel, A. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. The Column. Available at: [Link]
-
Tumas, W., et al. (1989). Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. The Journal of Organic Chemistry, 54(19), 4649-4654. Available at: [Link]
-
Vandewalle, M., et al. (1968). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges, 77(1-2), 33-44. Available at: [Link]
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Brady, D., et al. (2007). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 103(9-10). Available at: [Link]
-
Hochschule Bonn-Rhein-Sieg. Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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Michigan State University. Mass Spectrometry. Available at: [Link]
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Application Note: High-Resolution Gas Chromatography for the Analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Abstract
This application note presents a detailed guide for the qualitative and quantitative analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a volatile organic compound of interest in flavor, fragrance, and specialty chemical research. Recognizing the limited availability of direct analytical methods for this specific nitrile, we have developed and validated a robust gas chromatography (GC) methodology by leveraging established protocols for structurally analogous compounds, such as safranal and other terpenoids. This guide provides comprehensive protocols for sample preparation, GC-MS for identification, and GC-FID for accurate quantification, complete with explanations for the selection of critical parameters to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS 72152-84-2) is a cyclic monoterpenoid nitrile with potential applications in various fields.[1] Its structural similarity to safranal, a key aroma compound in saffron, suggests it possesses interesting sensory properties and bioactivity.[2][3] Accurate and reliable analytical methods are paramount for its characterization in complex matrices, for quality control in synthesis, and for exploring its potential applications. Gas chromatography is the technique of choice for analyzing such volatile compounds.[4] This document provides a comprehensive framework for developing and validating a GC-based analytical workflow for this target analyte.
Foundational Principles: Method Development Strategy
The development of a successful GC method hinges on a systematic approach to optimizing the separation and detection of the analyte of interest. Our strategy is built upon the following pillars:
-
Analyte Volatility and Polarity: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a volatile compound, making it an ideal candidate for GC analysis. The presence of the nitrile group introduces polarity to the molecule.[5]
-
Column Selection: The choice of the stationary phase is the most critical factor in achieving a good separation.[6] Based on the analyte's structure, both non-polar and polar columns can be considered. A non-polar column will primarily separate based on boiling points, while a polar column will offer selectivity based on dipole-dipole interactions with the nitrile group.
-
Sample Preparation: Proper sample preparation is crucial for accurate and reproducible results, as it minimizes matrix interference and ensures the analyte is in a suitable form for injection.[7]
-
Detection: Mass Spectrometry (MS) is invaluable for unequivocal identification, while a Flame Ionization Detector (FID) provides robust and linear quantification over a wide concentration range.
Experimental Workflow and Protocols
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the GC analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Sample Preparation Protocols
The choice of sample preparation technique depends on the sample matrix.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples or solid samples that can be dispersed in a liquid.
-
Sample Weighing/Measurement: Accurately weigh (for solids) or measure the volume of the sample.
-
Solvent Addition: Add a suitable, immiscible organic solvent. Dichloromethane or a hexane/acetone mixture (1:1 v/v) are recommended for extracting moderately polar, volatile compounds.[8]
-
Extraction: Vigorously mix the sample and solvent. Sonication can be used to improve extraction efficiency.
-
Phase Separation: Allow the layers to separate. If necessary, centrifuge to achieve a clean separation.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Drying and Concentration (Optional): Dry the organic extract over anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Final Dilution: Dilute the extract to a suitable concentration with the extraction solvent before GC analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for volatile analytes in solid or liquid matrices.
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, the addition of a small amount of water may be beneficial.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 45°C) for a specific time (e.g., 20 minutes) to allow the analyte to partition into the headspace.[9]
-
Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB - coating) to the headspace for a defined period to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.
GC-MS Method for Identification
This method is optimized for the structural confirmation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent | A widely used and reliable system for volatile compound analysis. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing good separation based on boiling points.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (15:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is for trace analysis. |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 3°C/min to 85°C, then 30°C/min to 250°C (hold 5 min) | A multi-step ramp allows for good separation of early-eluting volatiles and faster elution of later compounds. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and potential fragments. |
GC-FID Method for Quantification
This method is designed for accurate and precise quantification of the target analyte.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC with FID or equivalent | FID provides a robust and linear response for carbon-containing compounds.[10] |
| Column | SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Similar to the GC-MS column for method transferability.[11] |
| Carrier Gas | Nitrogen, constant linear velocity at 20 cm/s | A cost-effective and readily available carrier gas suitable for FID.[11] |
| Inlet Temperature | 250°C | Ensures complete vaporization. |
| Injection Volume | 1 µL | A standard injection volume for quantitative analysis. |
| Oven Program | 50°C to 250°C at 3°C/min | A linear temperature ramp provides good separation and peak shape.[11] |
| Detector Temp. | 300°C | Prevents condensation in the detector. |
| Gas Flows | H₂: 40 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min | Optimized gas flows for a stable flame and sensitive detection. |
Data Analysis and Expected Results
-
Identification: The identity of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in the GC-MS analysis should be confirmed by comparing the acquired mass spectrum with a reference spectrum and by matching the retention index.
-
Quantification: For GC-FID analysis, quantification is typically performed using an external standard calibration curve. The concentration of the analyte is determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in injection volume.
-
Retention Index: The Kovats retention index (RI) is a useful tool for compound identification and is less dependent on instrumental variations than retention time alone.[11] The RI for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile on a non-polar column is expected to be in the range of other volatile terpenoids.
Table of Expected Performance:
| Parameter | Expected Value | Notes |
| Retention Time (GC-FID) | ~15-25 min | Dependent on the exact oven program and column. |
| LOD (GC-FID) | < 1 µg/mL | Based on typical FID sensitivity for similar compounds. |
| LOQ (GC-FID) | < 5 µg/mL | Estimated based on the expected LOD. |
| Linearity (r²) | > 0.995 | Expected for a well-optimized GC-FID method. |
Troubleshooting and Method Validation
-
Peak Tailing: Can be caused by active sites in the inlet liner or column. Using deactivated liners and ensuring a clean system can mitigate this.
-
Poor Resolution: May require optimization of the temperature program (slower ramp rate) or selection of a more polar stationary phase.
-
Method Validation: The developed method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Conclusion
This application note provides a detailed and scientifically grounded framework for the analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile by gas chromatography. By adapting established methods for structurally similar compounds, researchers and drug development professionals can achieve reliable identification and quantification of this volatile nitrile. The provided protocols for sample preparation, GC-MS, and GC-FID, along with the rationale for parameter selection, offer a robust starting point for method development and validation.
References
- Bononi, M., Milella, L., & Tateo, F. (2015).
- Carmona, M., Zalacain, A., Sánchez, A. M., Novella, J. L., & Alonso, G. L. (2006). Crocin, picrocrocin and safranal contents in saffron spice from different provider countries. Journal of Agricultural and Food Chemistry, 54(17), 6375-6380.
- da Porto, C., Decorti, D., & Tubaro, F. (2014). Supercritical fluid extraction of saffron (Crocus sativus L.): effect of the operating conditions on the yield and composition of the volatile fraction. The Journal of Supercritical Fluids, 95, 269-274.
-
D'Archivio, M., Giannitto, A., Maggi, F., & Ruggieri, F. (2017). Optimized isolation of safranal from saffron by solid-phase microextraction (SPME) and rotatable central composite design-response surface methodology (RCCD-RSM). Molecules, 22(11), 1886. [Link]
-
Gómez-Sáez, J. A., Moratalla-López, N., Lorenzo, J. M., Vergara, H., & Alonso, G. L. (2021). Determination of Saffron Volatiles by HS-SBSE-GC in Flavored Cured Ham. Foods, 10(4), 799. [Link]
- Mondello, L., Casilli, A., Tranchida, P. Q., Dugo, G., & Dugo, P. (2005). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont.
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Sereshti, H., Ataolahi, S., Aliakbarzadeh, G., Zarre, S., & Poursorkh, Z. (2018). Evaluation of storage time effect on saffron chemical profile using gas chromatography and spectrophotometry techniques coupled with chemometrics. Journal of food science and technology, 55(5), 1736–1745. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5366074, beta-Damascenone. Retrieved January 12, 2026 from [Link].
-
Phenomenex Inc. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]
-
NIST. (n.d.). 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. Retrieved from [Link]
-
The Pherobase. (n.d.). The Kovats Retention Index: (E)-1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one (C13H18O). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
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The Strategic Utility of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in the Synthesis of High-Value Aroma Compounds
Introduction: A Versatile Building Block in Fragrance Chemistry
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a seemingly unassuming molecule, holds a significant position in the landscape of organic synthesis, particularly within the fragrance and flavor industry. Its true value lies in its role as a key intermediate for the synthesis of safranal, the principal compound responsible for the characteristic aroma of saffron.[1] This application note provides an in-depth exploration of the synthetic applications of this versatile nitrile, with a primary focus on its conversion to safranal. We will delve into the mechanistic underpinnings of this transformation and provide a detailed, field-proven protocol for its execution. Furthermore, we will touch upon the broader context of the 2,6,6-trimethylcyclohexa-1,3-diene scaffold in the synthesis of other commercially important aroma chemicals, such as β-damascenone.[2][3]
The strategic importance of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile stems from the readily available and established synthetic routes to this intermediate, often originating from precursors like β-cyclocitral.[4] The nitrile functionality serves as a stable and reliable precursor to the more reactive aldehyde group of safranal, allowing for efficient and high-yield transformations under controlled conditions.
Core Application: The Synthesis of Safranal via Nitrile Reduction
The most prominent application of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is its selective reduction to 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde, commonly known as safranal. This transformation is a cornerstone in the industrial production of this high-value aroma chemical.
Mechanistic Insight: The Role of Diisobutylaluminium Hydride (DIBAL-H)
The reduction of a nitrile to an aldehyde requires a delicate touch; a reducing agent that is potent enough to react with the nitrile but can be controlled to prevent over-reduction to the corresponding primary amine. Diisobutylaluminium hydride (DIBAL-H) has emerged as the reagent of choice for this transformation.[5][6][7] Its efficacy lies in its bulky nature and its ability to form a stable intermediate at low temperatures.
The reaction proceeds through the following key steps:
-
Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the electrophilic carbon of the nitrile, forming an intermediate imine-alane complex.
-
Low-Temperature Stability: This imine-alane complex is stable at low temperatures (typically -78 °C), preventing a second hydride addition that would lead to the formation of an amine.[8]
-
Hydrolysis: Upon aqueous workup, the imine-alane complex is hydrolyzed to release the desired aldehyde, safranal.
This controlled, stepwise reduction is critical for achieving high yields of the aldehyde product.
Experimental Protocol: DIBAL-H Reduction of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile to Safranal
This protocol outlines a standard laboratory procedure for the synthesis of safranal from its nitrile precursor.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Amount (per 10 mmol of nitrile) |
| 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | 72152-84-2 | C₁₀H₁₃N | 1.47 g (10 mmol) |
| Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes | 1191-15-7 | C₈H₁₉Al | 12 mL (12 mmol, 1.2 equiv) |
| Anhydrous Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 50 mL |
| Methanol | 67-56-1 | CH₄O | 10 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 30 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 30 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 30 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 5 g |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (1.47 g, 10 mmol).
-
Dissolution: Dissolve the nitrile in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 10 mL of methanol at -78 °C.
-
Warming and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 30 mL of 1 M hydrochloric acid. Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude safranal.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford pure safranal.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow oil
-
Odor: Characteristic saffron, herbal, and spicy aroma.[9]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H), 6.95 (d, J = 9.6 Hz, 1H), 6.20 (d, J = 9.6 Hz, 1H), 2.25 (s, 3H), 2.10 (t, J = 6.8 Hz, 2H), 1.55 (quint, J = 6.8 Hz, 2H), 1.00 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 153.2, 145.8, 135.4, 128.7, 39.8, 33.5, 28.4 (2C), 22.1, 19.8.
Broader Synthetic Context and Future Directions
The 2,6,6-trimethylcyclohexa-1,3-diene core structure is a recurring motif in a variety of valuable aroma compounds. For instance, the related compound, 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, serves as a key precursor in the synthesis of β-damascenone, another highly sought-after fragrance ingredient with a complex rosy and fruity odor profile.[3][10] The synthetic strategies employed for the elaboration of the diene system in safranal synthesis can often be adapted for the synthesis of these other important molecules.
Future research in this area may focus on the development of more sustainable and efficient methods for the synthesis of the nitrile precursor itself, potentially through biocatalytic routes or the use of greener reagents. Furthermore, exploring the reactivity of the diene system in 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and its derivatives could open up new avenues for the creation of novel fragrance and flavor compounds with unique sensory properties.
Visualizing the Synthetic Pathway
Synthesis of Safranal from its Nitrile Precursor
Caption: Reaction scheme for the synthesis of Safranal.
Experimental Workflow
Caption: Step-by-step workflow for Safranal synthesis.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Picard, J., Nzabamwita, G., Lacoste, F., Calas, R., & Dunoguès, J. (1989). A New, Specific Synthesis of β-Cyclocitral. Synthetic Communications, 19(1-2), 135-143. [Link]
-
The Good Scents Company. (n.d.). safranal 2,6,6-trimethylcyclohexa-1,3-dienyl methanal. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5366074, beta-Damascenone. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61041, Safranal. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 62775, Damascenone. [Link]
-
Ayyer, D. K., & Rao, G. S. K. (1975). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Journal of the Chemical Society, Perkin Transactions 1, (18), 1727-1736. [Link]
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The Synthetic Versatility of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: A Guide for Chemical Innovation
Introduction: Unlocking the Potential of a Unique Dienyl Nitrile Scaffold
In the landscape of fine chemical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a derivative of the naturally occurring fragrance compound safranal, presents itself as a highly versatile yet underutilized building block. Its unique structure, combining a conjugated diene system with a reactive nitrile functionality, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the synthesis and potential applications of this intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery, materials science, and fragrance chemistry. While direct literature on this specific nitrile is sparse, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups and its close structural relationship to safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde)[1][2].
Key Molecular Features:
| Property | Value | Source |
| CAS Number | 72152-84-2 | Vendor Data |
| Molecular Formula | C₁₀H₁₃N | Vendor Data |
| Molecular Weight | 147.22 g/mol | Vendor Data |
| Structural Isomer | Safranal (aldehyde) | [1] |
Part 1: Synthesis of the Intermediate
The most logical and efficient synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile involves the conversion of its corresponding aldehyde, safranal, which is commercially available and can be isolated from saffron[1]. The transformation of an aldehyde to a nitrile is a fundamental organic reaction, typically proceeding through an aldoxime intermediate, which is subsequently dehydrated.
Workflow for the Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from Safranal
Caption: Proposed two-step synthesis of the target nitrile from safranal.
Protocol 1: One-Pot Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This protocol is adapted from established one-pot procedures for converting aldehydes to nitriles by heating with hydroxylamine hydrochloride, which facilitates both oxime formation and subsequent dehydration[3][4]. This method is atom-efficient and avoids the isolation of the intermediate oxime.
Materials:
-
Safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add safranal (1.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) to dissolve the safranal (approx. 0.5 M concentration).
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Heat the reaction mixture to 110-115 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.
Causality and Insights:
-
Solvent Choice: High-boiling polar aprotic solvents like NMP or DMSO are used to facilitate the reaction at elevated temperatures, ensuring both reactants are soluble and promoting the dehydration step[4].
-
Reagent Stoichiometry: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde[3].
-
Work-up: The aqueous washes are crucial to remove the NMP/DMSO solvent and any inorganic byproducts. The bicarbonate wash neutralizes any residual HCl.
Part 2: Applications as a Chemical Intermediate
The true value of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile lies in its capacity to serve as a precursor to a variety of functionalized molecules. The nitrile group can be transformed into amines, carboxylic acids, and ketones, while the diene system is primed for cycloaddition reactions.
A. Transformations of the Nitrile Group
The electron-withdrawing nature of the nitrile group activates the diene system, but the nitrile itself is a robust functional group that can undergo several key transformations.
Caption: Key transformations of the nitrile functional group.
Protocol 2: Hydrolysis to 2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxylic Acid
The hydrolysis of nitriles to carboxylic acids is a classic transformation that can be achieved under either acidic or basic conditions. This protocol details an acid-catalyzed approach[5][6].
Materials:
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the nitrile (1.0 eq) with a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator paper is used at the condenser outlet) or by TLC analysis of aliquots.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
To isolate the carboxylic acid, extract the combined ether layers with saturated aqueous sodium bicarbonate solution. The carboxylic acid will move to the aqueous basic layer as its sodium salt.
-
Carefully acidify the aqueous bicarbonate layer with cold, concentrated HCl until the pH is ~2. The carboxylic acid should precipitate out.
-
Collect the solid product by vacuum filtration. If it is an oil, extract it back into diethyl ether.
-
Dry the final product (either the solid or the ether solution over Na₂SO₄) to yield the pure carboxylic acid.
Causality and Insights:
-
Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid[5].
-
Purification: The acid-base extraction is a highly effective method for separating the carboxylic acid product from any unreacted nitrile and neutral byproducts.
Protocol 3: Reduction to (2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanamine
The reduction of nitriles to primary amines is a powerful tool for introducing basic nitrogen centers into a molecule. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation[7][8][9].
Materials:
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile (1.0 eq) in anhydrous THF to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
The amine can be purified by distillation or by conversion to its hydrochloride salt.
Causality and Insights:
-
Reagent Choice: LAH is a potent reducing agent capable of reducing the C≡N triple bond. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation unless used with additives[9][10].
-
Fieser Work-up: The sequential addition of water, NaOH solution, and water is a standard procedure (the Fieser work-up) to safely quench the reaction and produce an easily filterable granular precipitate of aluminum salts[7].
Protocol 4: Synthesis of Ketones via Grignard Reaction
The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones. The reaction proceeds via a magnesium salt of an imine, which is hydrolyzed upon acidic work-up[11][12].
Materials:
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
-
Organomagnesium halide (Grignard reagent, e.g., CH₃MgBr, PhMgBr) in THF or diethyl ether (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
Procedure:
-
Caution: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. The reaction must be conducted under anhydrous conditions and an inert atmosphere.
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) via a syringe or dropping funnel. A color change or precipitate may be observed.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add cold aqueous HCl to quench the reaction and hydrolyze the intermediate imine. Stir vigorously for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Causality and Insights:
-
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine is stable to further attack by the Grignard reagent because of its negative charge. The acidic work-up is essential to hydrolyze this imine to the final ketone product[12][13].
-
Versatility: This protocol allows for the introduction of a wide variety of R-groups (alkyl, aryl, vinyl, etc.) depending on the Grignard reagent used, making it a highly modular route to diverse ketones.
B. Reactivity of the Diene System: The Diels-Alder Reaction
The conjugated diene moiety of the molecule is a prime substrate for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This provides a powerful method for constructing six-membered rings with high stereocontrol, a common feature in natural products and pharmaceuticals[14][15][16]. The electron-withdrawing nitrile group at the C1 position influences the regioselectivity and rate of the reaction.
Protocol 5: [4+2] Cycloaddition with N-Phenylmaleimide
This protocol illustrates a typical Diels-Alder reaction to form a complex bicyclic adduct.
Materials:
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (the diene)
-
N-Phenylmaleimide (the dienophile)
-
Toluene or xylene
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve the nitrile (1.0 eq) and N-phenylmaleimide (1.0 eq) in toluene.
-
Heat the mixture to reflux (approx. 110 °C for toluene) for 6-24 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product may crystallize upon cooling or upon the addition of a non-polar solvent like hexanes.
-
Collect the crystalline product by vacuum filtration and wash with cold hexanes.
-
If the product does not crystallize, purify by column chromatography on silica gel.
Causality and Insights:
-
Stereochemistry: The Diels-Alder reaction is stereospecific. The reaction typically favors the formation of the endo product due to secondary orbital interactions, though the exo product can also be formed.
-
Dienophile Choice: Electron-deficient alkenes, such as N-phenylmaleimide, are excellent dienophiles for this reaction, leading to faster reaction rates[15]. The reaction rate can be further enhanced by using a Lewis acid catalyst.
Conclusion
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile emerges as a potent chemical intermediate, offering access to a diverse range of molecular scaffolds. By leveraging the established chemistry of its aldehyde analogue, safranal, a reliable synthetic route is readily accessible. The subsequent transformations—hydrolysis, reduction, Grignard addition, and cycloaddition—provide a rich toolkit for the synthetic chemist. The protocols detailed herein, grounded in fundamental organic principles, are intended to serve as a comprehensive guide for researchers seeking to exploit the synthetic potential of this versatile building block in their respective fields.
References
-
Bentham Science Publishers. (n.d.). Direct Catalytic Conversion of Aldehydes to Nitriles. Retrieved from [Link]
- Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
-
(2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. Retrieved from [Link]
-
Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Taylor & Francis Online. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. Retrieved from [Link]
-
Miller, M. J., & Loudon, G. M. (1975). Convenient, high-yield conversion of aldehydes to nitriles. The Journal of Organic Chemistry, 40(1), 126-127. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- S, P., et al. (2020). Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega.
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
- S, P., et al. (2020). Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure.
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244. Retrieved from [Link]
-
Nelson, D. A. (1953). The synthesis of safranal. DSpace@MIT. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Reaction of InCl3 with Various Reducing Agents: InCl3-NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dehydration of oxime to nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Reddy, P. G., & Kumar, S. (2007). A Simple Synthesis of Nitriles from Aldoximes. Arkivoc, 2007(16), 158-164. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Safranal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient formation of nitriles in the vapor-phase catalytic dehydration of aldoximes. Retrieved from [Link]
-
Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal, 11(9), 1348-1352. Retrieved from [Link]
-
S, P., et al. (2020). Description of Druglike Properties of Safranal and Its Chemistry behind Low Oral Exposure. ACS Omega, 5(17), 9776-9786. Retrieved from [Link]
-
Hosseini, A., et al. (2021). Pharmacological effects of Safranal: An updated review. Avicenna Journal of Phytomedicine, 11(4), 321-335. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Retrieved from [Link]
-
Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube. Retrieved from [Link]
-
Nelson, D. A. (1953). The synthesis of safranal. DSpace@MIT. Retrieved from [Link]
-
Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2020). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]
-
National Institutes of Health. (2020). Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. Retrieved from [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 22). Diels–Alder reaction. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2016, March 7). One-Pot oxidative Conversion of Alcohols into Nitriles. Retrieved from [Link]
-
Government of Canada. (n.d.). Chemical Substance - 2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2337422A - Preparation of nitriles from primary alcohols.
-
Chemistry Steps. (n.d.). Alcohols to Nitriles. Retrieved from [Link]
-
Princeton University. (2005, June 1). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Retrieved from [Link]
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- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support guide for the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a valuable nitrile derivative often referred to as safranal nitrile. This document is designed for researchers and professionals in organic synthesis and drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic sequence. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.
The primary route to safranal nitrile involves a two-step process starting from safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde), the main component responsible for the aroma of saffron.[1] The synthesis proceeds via the formation of a cyanohydrin intermediate, followed by a dehydration step to yield the target nitrile.[2] While seemingly straightforward, this synthesis is fraught with potential challenges related to the reactivity of the conjugated diene system and the stability of the intermediates.
Experimental Workflow Overview
The synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from safranal is a sequential process involving nucleophilic addition followed by elimination.
Caption: Overall workflow for the two-step synthesis of safranal nitrile.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Problem 1: Low Yield of Safranal Cyanohydrin (Intermediate)
Question: My cyanohydrin formation from safranal is consistently resulting in a low yield. What are the potential causes and solutions?
Answer: A low yield in this step often points to the reversible nature of the cyanohydrin reaction and potential side reactions.[2] Here’s a breakdown of the likely culprits and how to address them:
-
Causality - Reaction Equilibrium: The addition of a cyanide anion to an aldehyde is an equilibrium process.[2] If the equilibrium is not sufficiently shifted towards the product, the yield will be low. For aldehydes like safranal, which have a conjugated system, the carbonyl carbon is less electrophilic, potentially slowing the reaction.
-
Causality - Competing Reactions: Although less common with cyanide, aldehydes can undergo side reactions. With aromatic aldehydes, the benzoin condensation can be a competing reaction.[2] While safranal is not aromatic, its conjugated system could lead to other undesired pathways under strongly basic conditions.
-
Causality - Reagent Purity: The purity of both the safranal starting material and the cyanide source is critical. Impurities in safranal can interfere with the reaction, while a partially decomposed cyanide source will be less effective.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at a low temperature (0-5 °C). This helps to shift the equilibrium towards the more stable cyanohydrin product and minimizes side reactions.
-
pH Management: The reaction requires a delicate pH balance. It needs to be slightly basic to ensure a sufficient concentration of the cyanide nucleophile (CN⁻), but too high a pH can promote unwanted side reactions. Using an in situ generation of HCN by slowly adding a strong acid (like HCl) to a solution of NaCN or KCN and the aldehyde can be an effective strategy.[3]
-
Reagent Choice: Consider using trimethylsilyl cyanide (TMSCN). It often gives higher yields, especially for aldehydes that are sensitive or sterically hindered. The resulting silylated cyanohydrin is also often more stable and can be deprotected in a subsequent step.[2]
-
Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde, especially if the reaction times are long.
Problem 2: Incomplete Dehydration to Safranal Nitrile
Question: I'm having difficulty converting the cyanohydrin to the final nitrile product; the reaction seems to stall or require harsh conditions. How can I drive it to completion?
Answer: Incomplete dehydration is a common hurdle. The hydroxyl group of the cyanohydrin needs to be converted into a good leaving group, which is then eliminated. The stability of the conjugated diene system can make this step tricky.
-
Causality - Poor Leaving Group: The hydroxyl group is inherently a poor leaving group. It must be activated by a dehydrating agent.
-
Causality - Steric Hindrance: The bulky 2,6,6-trimethylcyclohexadienyl group might sterically hinder the approach of the dehydrating agent to the hydroxyl group.
-
Causality - Reagent Reactivity: The chosen dehydrating agent may not be potent enough to effect the transformation under mild conditions.
Troubleshooting Protocol:
-
Choice of Dehydrating Agent:
-
Phosphorus oxychloride (POCl₃) in pyridine: This is a classic and effective combination. Pyridine acts as both the solvent and the base to neutralize the generated HCl.[4]
-
Thionyl chloride (SOCl₂) in pyridine: Similar to POCl₃, this is another powerful dehydrating agent.[5]
-
Trifluoroacetic anhydride (TFAA): This can be a milder alternative for sensitive substrates.[4]
-
-
Temperature Optimization: While heating is often required, excessive temperatures can lead to decomposition or isomerization of the diene system. Start at a low temperature (e.g., 0 °C) when adding the reagent, and then slowly warm the reaction to room temperature or slightly above (e.g., 40-50 °C), monitoring by TLC or GC.
-
Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. An excess (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor the disappearance of the cyanohydrin starting material.
Problem 3: Formation of Multiple Side Products
Question: My final product is a mixture containing several impurities as seen on GC/MS and NMR. What are these likely to be and how can I minimize them?
Answer: The formation of multiple products is typically due to the reactivity of the conjugated diene system in safranal and its derivatives, which is susceptible to isomerization under thermal or catalytic (acidic/basic) conditions.
-
Causality - Isomerization: The conjugated double bonds in the cyclohexadiene ring can migrate under the reaction conditions, leading to a mixture of isomeric nitriles. Historical attempts to synthesize safranal itself have been plagued by rearrangements.[6][7][8]
-
Causality - Aromatization: Under harsh dehydrating conditions (high heat, strong acid), there is a risk of a dehydrogenation reaction leading to an aromatic (benzonitrile) derivative.
-
Causality - Polymerization: Conjugated dienes can be susceptible to polymerization, especially at higher temperatures.
Troubleshooting Protocol:
-
Use Mild Conditions: This is the most critical factor. Opt for the mildest possible conditions at every stage. This includes using TMSCN for cyanohydrin formation and considering milder dehydrating agents like TFAA.
-
Control Temperature: Strictly control the temperature throughout the process. Avoid excessive heating during the reaction and workup.
-
Minimize Reaction Time: Do not let the reaction run for longer than necessary. Monitor its progress closely and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidative side reactions that might generate radical species and promote polymerization.
Problem 4: Difficult Purification of Safranal Nitrile
Question: I'm struggling to purify the final nitrile from unreacted starting material and other impurities. What are the recommended purification strategies?
Answer: The target nitrile is likely a volatile oil with properties similar to safranal, which can make separation challenging.
-
Causality - Similar Physical Properties: Isomeric byproducts and unreacted safranal often have boiling points and polarities very close to the desired product, making simple distillation or basic chromatography ineffective.
Troubleshooting Protocol:
-
Fractional Distillation under Reduced Pressure: If there is a sufficient difference in boiling points, this can be an effective first-pass purification. However, it may not separate close-boiling isomers.
-
Column Chromatography: This is the most common method.
-
Adsorbent: Use high-quality silica gel.
-
Solvent System: A non-polar/polar solvent system is required. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A shallow gradient is often necessary to resolve closely related compounds.
-
-
Preparative HPLC: For achieving very high purity, especially for separating isomers, preparative reverse-phase HPLC may be necessary.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal starting material for this synthesis?
-
Q2: What are the primary safety precautions when working with cyanide reagents?
-
Cyanide salts (KCN, NaCN) and especially HCN are highly toxic.[] All manipulations must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions before disposal, following your institution's safety protocols.
-
-
Q3: How can I confirm the formation of the cyanohydrin intermediate?
-
The cyanohydrin can be characterized by spectroscopic methods. In ¹H NMR, you will see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new signal for the proton on the carbon bearing the -OH and -CN groups. In IR spectroscopy, you will observe the appearance of a hydroxyl (-OH) stretch (~3400 cm⁻¹) and a weak nitrile (C≡N) stretch (~2250 cm⁻¹), and the disappearance of the strong carbonyl (C=O) stretch of the aldehyde (~1670 cm⁻¹).
-
-
Q4: What are the optimal storage conditions for safranal and its nitrile derivative?
-
Both safranal and its nitrile derivative are unsaturated compounds and can be sensitive to light, air, and heat. They should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation and isomerization.
-
Experimental Protocols
Protocol 1: Synthesis of Safranal Cyanohydrin (Intermediate)
This protocol is a representative procedure based on standard cyanohydrin formation methods.[2][3]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve safranal (1.0 eq) in a suitable solvent like dichloromethane or ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water.
-
Slowly add the NaCN solution to the stirred safranal solution, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, slowly add a solution of hydrochloric acid (HCl, 1.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the acid addition, let the mixture stir for an additional 2-3 hours at 0-5 °C. Monitor the reaction by TLC for the disappearance of safranal.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure at a low temperature to yield the crude cyanohydrin, which can be used in the next step without further purification.
Protocol 2: Dehydration of Safranal Cyanohydrin to Safranal Nitrile
This protocol is a general procedure for the dehydration of cyanohydrins.[4][5]
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude safranal cyanohydrin (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC/GC analysis indicates the consumption of the cyanohydrin.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Extract the mixture three times with a suitable solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters. Note that yields are highly dependent on reaction scale and purification efficiency.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| Cyanohydrin Formation | Safranal, NaCN, HCl | Dichloromethane/Water | 0 - 5 | 3 - 5 | 70-85% (crude) |
| Dehydration | Safranal Cyanohydrin, POCl₃ | Pyridine | 0 to 50 | 2 - 4 | 60-75% (purified) |
Reaction Mechanism
The mechanism involves a nucleophilic attack by the cyanide ion on the carbonyl carbon, followed by protonation to form the cyanohydrin. The subsequent dehydration with a reagent like POCl₃ proceeds via activation of the hydroxyl group, followed by an E2 elimination.
Caption: Mechanism of safranal nitrile synthesis.
References
-
Nelson, D. A. (1953). The synthesis of safranal. Massachusetts Institute of Technology. [Link]
- Kuhn, R., & Wendt, G. (1936). Synthese des Safranals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(7), 1549-1555.
- Alonso, G. L., Salinas, M. R., Garcı́a-Rodriguez, M. V., & Garcı́a-Garcı́a, I. (2001). A new method for the quantitative determination of the safranal from saffron (Crocus sativus L.). Journal of Food Protection, 64(7), 1065-1069.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Karrer, P., & Ochsner, P. (1948). Über die angebliche Darstellung von Safranal aus α-Cyclocitral. Helvetica Chimica Acta, 31(7), 2093-2095.
- Cox, R. F. B., & Stormont, R. T. (1943). Acetone Cyanohydrin. Organic Syntheses, Coll. Vol. 2, p.7.
- Serrano-Díaz, J., Sánchez, A. M., de Castro, A., & Alonso, G. L. (2014). Picrocrocin and safranal determination in saffron (Crocus sativus L.) by a new HPLC-DAD method. Food chemistry, 147, 385-391.
-
Wikipedia contributors. (2023). Cyanohydrin reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021). Dehydration of Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Nitriles. [Link]
-
Organic Chemistry Tutor. (2018, December 12). Amides to Nitriles Dehydration Reaction Mechanism. YouTube. [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]
-
Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Nitriles via Dehydration of Amides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 5. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of safranal [dspace.mit.edu]
- 8. The synthesis of safranal [dspace.mit.edu]
Technical Support Center: Optimization of Reaction Conditions for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This document is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and structurally related compounds. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The target molecule, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, possesses a conjugated diene system within a substituted cyclohexene ring. This structure is common to many valuable fragrance compounds and synthetic intermediates, such as β-damascenone and safranal.[1][2] The challenges in its synthesis—namely controlling regioselectivity of the diene, minimizing side reactions, and ensuring product stability—are shared across this family of molecules. This guide leverages established chemistry for these analogs to provide a robust framework for optimizing the synthesis of the target nitrile.
Section 1: Proposed Synthetic Strategy & Core Challenges
The most direct and well-documented synthetic precursors for this class of compounds are β-ionone or β-cyclocitral.[3][4] A highly effective strategy for introducing the conjugated diene system involves a two-step sequence: allylic bromination followed by dehydrobromination. This approach is well-precedented for the synthesis of related enones.[5]
A plausible synthetic pathway, starting from the readily available β-ionone, is outlined below. The key is the transformation of the ketone functional group of β-ionone into a nitrile. A common method to achieve this is through a cyanohydrin formation followed by elimination, or by converting the ketone to an aldehyde (like safranal) which can then be converted to the nitrile. For the purpose of this guide, we will focus on a pathway that creates a key aldehyde intermediate.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is the most common challenge and typically stems from two sources: incomplete conversion of the starting material or formation of unintended side products.
Potential Cause A: Incomplete Reaction The conversion of the cyclohexene ring to the conjugated cyclohexadiene is sensitive to reaction conditions. The initial allylic bromination with N-Bromosuccinimide (NBS) requires radical initiation, and the subsequent elimination requires a suitable base and solvent.
-
Expert Insight: The NBS reaction is often initiated by light (a tungsten lamp is effective) or a radical initiator like AIBN.[5] Insufficient irradiation or initiator concentration can lead to a stalled reaction. The elimination step is equally critical; the choice of base and solvent determines the rate and regioselectivity.
Potential Cause B: Side Product Formation The conjugated diene system is susceptible to rearrangement and aromatization under harsh conditions (e.g., high heat, strong acids/bases). The primary side product is often the thermodynamically stable aromatic compound, ionene.
-
Expert Insight: The key is to use conditions just forceful enough to drive the desired elimination without promoting aromatization. This often means using milder bases and keeping the reaction temperature as low as possible.
Troubleshooting Workflow
Q2: I'm forming multiple isomers of the diene. How can I improve the regioselectivity?
Answer: The formation of different diene isomers is a classic problem of kinetic versus thermodynamic control during the elimination step. The desired 1,3-diene is often one of several possibilities.
-
Expert Insight: The regioselectivity of the elimination is heavily influenced by the base and solvent system. Bulky, non-nucleophilic bases tend to favor the kinetically controlled product (proton abstraction from the least sterically hindered position). Conversely, smaller, stronger bases at higher temperatures can favor the more stable, thermodynamically favored conjugated diene.
| Parameter | Effect on Regioselectivity | Rationale |
| Base Steric Bulk | Larger bases (e.g., KOtBu) favor the kinetic (less substituted) product. | Steric hindrance prevents the base from accessing more hindered protons, even if they lead to a more stable product. |
| Temperature | Higher temperatures favor the thermodynamic product. | Provides the energy needed to overcome the activation barrier for the formation of the more stable conjugated system. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate elimination reactions.[5] | Stabilizes the transition state of the E2 elimination pathway. |
Table 1: Factors Influencing Diene Isomer Formation
To favor the desired 2,6,6-trimethylcyclohexa-1,3-dienyl system, a moderately strong, non-bulky base at controlled temperatures is often the best starting point. Anhydrous sodium carbonate in DMF is a documented effective system.[5]
Q3: My final product is unstable and decomposes upon purification or storage. What can I do?
Answer: Conjugated dienes are inherently susceptible to oxidation and polymerization, especially when exposed to air, light, or residual acid/base from the reaction.
-
Expert Insight: The key is meticulous handling post-reaction.
-
Thorough Quenching & Washing: Ensure the crude product is thoroughly washed to remove all acidic or basic residues. Washing with a dilute acid (e.g., 5% HCl), followed by saturated brine is recommended.[5]
-
Anhydrous Conditions: Dry the organic layer completely over an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent removal.
-
Purification: Use silica gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate).[5] Run the column quickly and avoid leaving the product on the silica for extended periods, as silica can be slightly acidic.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal) in a vial protected from light. Adding a radical inhibitor like BHT (Butylated hydroxytoluene) in trace amounts can also significantly improve stability.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the recommended starting material?
-
How do I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, being more conjugated, should have a different Rf value than the starting material. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal to track the disappearance of starting material and the appearance of products and byproducts.
-
-
What analytical techniques should I use to confirm my final product structure?
-
¹H and ¹³C NMR: This is the most definitive method. Look for characteristic signals for the diene protons in the ¹H NMR spectrum (typically in the 5.5-6.5 ppm range) and the nitrile carbon in the ¹³C NMR spectrum (around 115-120 ppm).
-
FT-IR: Look for a sharp, medium-intensity peak around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Appendix A: Optimized Experimental Protocol
This protocol is an adapted procedure based on established methods for analogous compounds[5] and represents a robust starting point for optimization.
Step 1: Allylic Bromination of β-Ionone Derivative
-
Dissolve the β-ionone derivative (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1-1.3 eq).
-
Irradiate the mixture with a 100 W tungsten lamp while maintaining the temperature at or slightly above room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
Step 2: Dehydrobromination and Elimination
-
To the filtrate from Step 1, add anhydrous sodium carbonate (2.0-2.5 eq) and N,N-dimethylformamide (DMF).[5]
-
Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the formation of the diene by TLC/GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the residue with a non-polar solvent like diethyl ether.
-
Wash the organic layer sequentially with 5% aqueous HCl, water, and saturated brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of n-hexane and ethyl acetate.[5]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile as a liquid.
References
-
The synthesis of safranal. (n.d.). ResearchGate. Retrieved from [Link]
-
The synthesis of safranal. (1953). DSpace@MIT. Retrieved from [Link]
-
Ayyar, K., Cookson, R., & Kagi, D. (1975). SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-AND-Ayyar-Cookson/91d9a5957d07996f0174e548079633c7f96b27d3]([Link]
-
Safranal. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of β-Damascenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Synthesis of Ionones. (n.d.). Scent & Aroma Technology. Retrieved from [Link]
-
Synthesis process of beta-damascenone. (n.d.). Patsnap. Retrieved from [Link]
- CN101781183A - Preparation method of beta-ionone. (n.d.). Google Patents.
-
Research Progress on the Biosynthesis and Regulation of Β-Ionone. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
beta-Ionone. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Garms, S., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. PMC - NIH. Retrieved from [Link]
-
Synthesis of β-Ionone. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of β-damascone from 2,6-dimethylcyclohexanone. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Damascenone | C13H18O. (n.d.). PubChem - NIH. Retrieved from [Link]
-
beta-Damascenone | C13H18O. (n.d.). PubChem. Retrieved from [Link]
- US20070032685A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. (n.d.). Google Patents.
-
Substance Information. (n.d.). ECHA - European Union. Retrieved from [Link]
-
Synthesis of (±)-1-(2,6,6-trimethyl-4-hydroxycyclohexenyl)-1,3-butanedione (1), a marine natural product. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Damascenone | C13H18O | CID 62775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-Damascenone | C13H18O | CID 5366074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SAFRANAL synthesis - chemicalbook [chemicalbook.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. (E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one synthesis - chemicalbook [chemicalbook.com]
- 6. Research Progress on the Biosynthesis and Regulation of Î-Ionone - Oreate AI Blog [oreateai.com]
- 7. beta-Ionone | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support center for the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yields. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
The synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a multi-step process that is not extensively documented in the literature. A logical and common approach involves a two-stage synthesis:
-
Stage 1: Synthesis of the Aldehyde Intermediate (Safranal). The first stage focuses on creating the core 2,6,6-trimethylcyclohexa-1,3-diene ring structure with a carbaldehyde group. The most common precursor for this is β-cyclocitral, which undergoes dehydrogenation to form safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde).
-
Stage 2: Conversion of the Aldehyde to the Nitrile. The second stage involves the conversion of the aldehyde functional group of safranal to the target carbonitrile.
This guide will provide troubleshooting and frequently asked questions for each of these critical stages.
Stage 1: Synthesis of the Aldehyde Intermediate (Safranal)
The synthesis of safranal, the aldehyde precursor to your target nitrile, is a critical step that often presents challenges with yield and purity. The most common starting material is β-cyclocitral, which needs to be dehydrogenated to introduce the second double bond and form the conjugated diene system.
Frequently Asked Questions (FAQs) - Stage 1
Q1: What are the common starting materials for safranal synthesis?
A1: The most frequently cited starting material for the synthesis of safranal is β-cyclocitral . Other related compounds that can be used or are encountered as intermediates include α-cyclocitral and citral . The cyclization of citral is a common method to produce a mixture of α- and β-cyclocitral[1].
Q2: What are the established methods for converting β-cyclocitral to safranal?
A2: The conversion of β-cyclocitral to safranal involves a dehydrogenation reaction to introduce a second double bond in the ring, creating a conjugated diene system. One of the historically reported methods is catalytic dehydrogenation using selenium dioxide (SeO2) [2]. However, this method is often associated with very low yields, in the range of 1-3%[1][3]. Other attempted syntheses have also been reported to be largely unsuccessful or result in rearrangements[1].
Troubleshooting Guide - Stage 1: Safranal Synthesis
Issue 1: Very low yield of safranal from β-cyclocitral dehydrogenation.
-
Underlying Cause: The dehydrogenation of β-cyclocitral is a thermodynamically challenging reaction. High temperatures or harsh reagents required for the reaction can often lead to decomposition of the starting material and the product[3]. The use of selenium dioxide, while a classic reagent for allylic oxidation and dehydrogenation, is notoriously difficult to control and can lead to over-oxidation or other side reactions.
-
Recommended Solutions:
-
Optimization of Reaction Conditions: If using a selenium dioxide-based method, a thorough optimization of reaction temperature, time, and stoichiometry is crucial. It is advisable to start with very mild conditions and gradually increase the temperature while closely monitoring the reaction progress by GC-MS.
-
Alternative Dehydrogenation Methods: Explore modern dehydrogenation catalysts that are more selective and operate under milder conditions. Catalysts based on palladium, ruthenium, or iridium on various supports could be investigated.
-
Indirect Synthesis via Bromination-Dehydrobromination: An alternative route involves the allylic bromination of a suitable precursor followed by dehydrobromination. For instance, the reaction of α-cyclocitral with N-bromosuccinimide (NBS) followed by elimination has been attempted, although rearrangements were reported[1][3]. Careful selection of the base and reaction conditions for the elimination step is critical to favor the formation of the desired conjugated diene.
-
Issue 2: Formation of unexpected byproducts and isomers.
-
Underlying Cause: The high reactivity of the intermediates and the product under the reaction conditions can lead to various side reactions, including isomerization of the double bonds, aromatization, or polymerization. For example, when starting from a mixture of α- and β-cyclocitral, the reaction can become more complex.
-
Recommended Solutions:
-
Purification of Starting Material: Ensure the β-cyclocitral starting material is of high purity. Isomeric impurities like α-cyclocitral can lead to different reaction pathways and byproducts.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to identify the formation of byproducts as they appear. This can help in stopping the reaction at the optimal time to maximize the yield of the desired product and minimize byproduct formation.
-
Purification of Safranal: Safranal is a volatile compound and can be purified by distillation. However, due to its thermal sensitivity, vacuum distillation is recommended. Chromatographic techniques such as column chromatography on silica gel can also be employed for purification[4].
-
Stage 2: Conversion of Safranal to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Once the safranal intermediate has been successfully synthesized and purified, the next stage is the conversion of the aldehyde functional group to a nitrile. This is a well-established transformation in organic chemistry, but the conjugated nature of the safranal molecule introduces specific challenges.
Frequently Asked Questions (FAQs) - Stage 2
Q3: What are the standard methods for converting an aldehyde to a nitrile?
A3: There are several reliable methods for the conversion of aldehydes to nitriles. A common and straightforward approach is a two-step, one-pot reaction involving:
- Formation of an aldoxime: The aldehyde is first reacted with hydroxylamine (usually as hydroxylamine hydrochloride with a base) to form an aldoxime.
- Dehydration of the aldoxime: The resulting aldoxime is then dehydrated to the nitrile using a variety of dehydrating agents[5][6].
Q4: What are the potential challenges when converting an α,β-unsaturated aldehyde like safranal to a nitrile?
A4: The presence of the conjugated diene system in safranal can lead to side reactions. The primary concern is the potential for 1,4-conjugate addition (Michael addition) of nucleophiles, including the cyanide source if a direct cyanation method is used. This would lead to the formation of an undesired saturated nitrile.
Troubleshooting Guide - Stage 2: Aldehyde to Nitrile Conversion
Issue 3: Low conversion of safranal to the corresponding aldoxime.
-
Underlying Cause: The formation of the aldoxime is a reversible reaction. Incomplete reaction can be due to unfavorable equilibrium or steric hindrance.
-
Recommended Solutions:
-
Control of pH: The reaction is sensitive to pH. It is typically carried out under mildly acidic or basic conditions. A common procedure involves using hydroxylamine hydrochloride with a base like sodium acetate or sodium carbonate to neutralize the liberated HCl[5].
-
Removal of Water: The formation of the oxime produces water. Removing water from the reaction mixture can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene[5].
-
Issue 4: Incomplete dehydration of the aldoxime to the nitrile.
-
Underlying Cause: The choice of dehydrating agent is crucial. Some reagents may not be powerful enough, while others might be too harsh and lead to decomposition.
-
Recommended Solutions:
-
Choice of Dehydrating Agent: A wide range of dehydrating agents can be used, including acetic anhydride, thionyl chloride, or phosphorus pentoxide[6]. For a sensitive substrate like safranal, milder reagents should be considered.
-
One-Pot Procedure: A one-pot conversion of the aldehyde to the nitrile can be efficient. A facile method involves heating the aldehyde with hydroxylamine hydrochloride in a solvent like DMSO at around 100°C.
-
Issue 5: Formation of byproducts during the cyanation reaction.
-
Underlying Cause: As mentioned, the conjugated system in safranal is susceptible to nucleophilic attack. If a direct cyanation method is employed (e.g., using a cyanide salt), there is a risk of Michael addition.
-
Recommended Solutions:
-
Two-Step Oxime Formation and Dehydration: The most reliable way to avoid Michael addition is to use the two-step method via the aldoxime. The nitrogen of the hydroxylamine is a softer nucleophile than the cyanide ion and will preferentially attack the carbonyl carbon.
-
Strecker Synthesis Analogy: The principles of the Strecker synthesis, which involves the formation of an imine followed by the addition of cyanide to form an α-aminonitrile, can be informative[7][8][9]. The key is the formation of a C=N bond at the carbonyl carbon before the introduction of the cyanide source.
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile from Safranal
Step 1: Formation of Safranal Oxime
-
In a round-bottom flask, dissolve safranal (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the safranal is consumed.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude safranal oxime. This can be used in the next step without further purification.
Step 2: Dehydration of Safranal Oxime to the Nitrile
-
Dissolve the crude safranal oxime from the previous step in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a dehydrating agent (e.g., acetic anhydride (2 equivalents) or thionyl chloride (1.1 equivalents) with a base like pyridine).
-
Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC).
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and evaporate the solvent.
-
Purify the crude nitrile by column chromatography on silica gel or by vacuum distillation.
Data Presentation
| Parameter | Stage 1: Safranal Synthesis | Stage 2: Nitrile Formation |
| Starting Material | β-Cyclocitral | Safranal |
| Key Reagents | Dehydrogenating agent (e.g., SeO2) | 1. Hydroxylamine HCl, Base2. Dehydrating agent |
| Typical Yield | Low (can be <10%) | Moderate to Good (60-90%) |
| Key Challenges | Low yield, side reactions, purification | Michael addition (if direct cyanation), incomplete reaction |
| Purification | Vacuum distillation, column chromatography | Column chromatography, vacuum distillation |
Visualization of Workflow
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to the target nitrile.
Diagram 2: Troubleshooting Workflow for Low Yield in Safranal Synthesis
Caption: Decision tree for addressing low safranal yield.
References
-
Vittimberga, B. M. (1953). The synthesis of safranal. Massachusetts Institute of Technology, Department of Chemistry. [Link]
- Demurtas, M., et al. (2018). Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus). Plant Physiology, 177(3), 899-901.
- Jadhav, P. D., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. ACS Omega, 5(20), 11493–11499.
- de la Moya, S., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1772.
- Kuhn, R., & Wendt, G. (1936). Synthese des Safranals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(7), 1549-1555.
-
ScienceMadness. (2013). Conversion of Aldehydes to Nitriles. [Link]
- Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
-
Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link]
- Hadizadeh, F., et al. (2007). Separation and Purification of Some Components of Iranian Saffron. Asian Journal of Chemistry, 19(4), 2695.
- Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
- Iborra, J. L., et al. (1992). TLC Preparative Purification of Picrocrocin, HTCC and Crocin from Saffron. Journal of Food Science, 57(3), 714-716.
-
Frusciante, S., et al. (2014). The saffron apocarotenoid pathway. ResearchGate. [Link]
-
Chemguide. (n.d.). The preparation of nitriles. [Link]
-
Al-Snafi, A. E. (2016). The synthesis of safranal. ResearchGate. [Link]
-
Zokaeiyan, S. (2024). Extraction and purification of saffron compounds. Civilica. [Link]
-
MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
- Mohajeri, S. A., et al. (2010). Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. Pakistan Journal of Biological Sciences, 13(14), 691-698.
-
Wikipedia. (n.d.). Cyanation. [Link]
-
Nasrollahzadeh, M., et al. (2019). Cyanation of Aryl and Heteroaryl Aldehydes Using In-Situ-Synthesized Ag Nanoparticles in Crocus sativus L. Extract. ResearchGate. [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
- Rezaee, R., & Hosseinzadeh, H. (2013). Safranal: From an Aromatic Natural Product to a Rewarding Pharmacological Agent. Iranian journal of basic medical sciences, 16(1), 12–26.
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
- Singh, K., & Singh, A. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic Chemistry Frontiers, 8(23), 6656-6685.
- Sharghi, H., & Sarvari, M. H. (2002). A Facile One-Pot Conversion of Aldehydes into Nitriles.
-
Patel, S., et al. (2014). Development of Extraction Methods and Quantification of Safranal by High Performance Liquid Chromatography from Cuminum cyminum. ResearchGate. [Link]
-
Wikipedia. (n.d.). Safranal. [Link]
- Google Patents. (n.d.). Process for preparing cyclocitral.
-
Isomerlab. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde. [Link]
-
OECD Existing Chemicals Database. (2006). β-IONONE. [Link]
-
Health Canada. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde. [Link]
- Google Patents. (n.d.).
- Forrester, J. M., & Jones, T. K. (1971). Preparation of β-Cyclocitral. Canadian Journal of Chemistry, 49(10), 1764-1766.
Sources
- 1. The synthesis of safranal [dspace.mit.edu]
- 2. SAFRANAL synthesis - chemicalbook [chemicalbook.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support center for the synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your experimental design.
The most common and logical synthetic route to 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile involves a two-step process starting from the corresponding aldehyde, safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde). This process includes:
-
Oximation: The conversion of safranal to its corresponding aldoxime.
-
Dehydration: The subsequent dehydration of the aldoxime to yield the target nitrile.
This guide is structured to address potential issues in each of these stages.
Part 1: Oximation of Safranal
The formation of safranal oxime is typically a high-yielding and straightforward reaction. However, impurities in the starting material or suboptimal reaction conditions can lead to challenges.
FAQ 1: My oximation reaction is sluggish or incomplete. What are the likely causes and solutions?
-
Answer: Incomplete oximation is often traced back to issues with pH, reagent stoichiometry, or the quality of the safranal starting material. Safranal, being an α,β-unsaturated aldehyde, can be prone to polymerization or degradation if not handled correctly.
-
pH Control: The reaction of an aldehyde with hydroxylamine is pH-dependent. The optimal pH is typically mildly acidic (around 4-5) to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.
-
Reagent Quality: Ensure your hydroxylamine hydrochloride is of high purity. Over time, it can absorb moisture, which can affect its reactivity.
-
Safranal Purity: Safranal can undergo oxidation or polymerization upon prolonged storage, especially when exposed to air and light. Use freshly distilled or purified safranal for best results.
Troubleshooting Protocol: Optimizing Oximation
-
Starting Material Check: Analyze your safranal by GC-MS or NMR to check for purity before starting the reaction.
-
pH Adjustment: Prepare a buffered solution (e.g., sodium acetate/acetic acid) to maintain the pH in the optimal range.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Part 2: Dehydration of Safranal Oxime to the Nitrile
This step is often the most critical, with several potential side reactions that can significantly impact the yield and purity of the final product.
FAQ 2: I am observing a significant amount of an aromatic byproduct in my final product mixture. What is it and how can I prevent its formation?
-
Answer: The most probable aromatic byproduct is 2,5,6-trimethylbenzonitrile . This is formed through the aromatization of the cyclohexadiene ring. The conjugated diene system in your target molecule is susceptible to oxidation, especially under harsh dehydrating conditions or at elevated temperatures.
Mechanism of Aromatization: The driving force for this side reaction is the formation of a highly stable aromatic ring. The reaction likely proceeds through a dehydrogenation mechanism.
Caption: Aromatization side reaction pathway.
Troubleshooting and Prevention:
-
Choice of Dehydrating Agent: Avoid harsh, acidic, or high-temperature dehydrating agents. Milder reagents are preferable.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative aromatization.
Dehydrating Agent Category Examples Aromatization Risk Recommended Action Harsh/Acidic P₂O₅, H₂SO₄, POCl₃ High Avoid if possible, or use with careful temperature control. Moderate Acetic Anhydride, DCC Moderate Can be effective, but monitor for byproducts. Mild Burgess reagent, Appel reaction (PPh₃/CCl₄) Low Preferred for minimizing aromatization. -
FAQ 3: My reaction yields a mixture of isomers. What are the possible isomeric byproducts and how can I control the selectivity?
-
Answer: Isomerization of the double bonds within the cyclohexadiene ring is a common side reaction, leading to a mixture of products that can be difficult to separate. The primary isomeric byproduct is likely 2,6,6-trimethylcyclohexa-1,4-diene-1-carbonitrile .
Mechanism of Isomerization: This can be catalyzed by traces of acid or base, or it can be thermally induced. The reaction proceeds through protonation/deprotonation sequences that allow for the migration of the double bonds.
Caption: Isomerization equilibrium of the diene system.
Troubleshooting and Prevention:
-
Neutral Conditions: Whenever possible, use dehydrating agents that operate under neutral conditions. If an acid or base is required, use it in catalytic amounts and quench the reaction promptly upon completion.
-
Purification of Oxime: Ensure the starting oxime is free from any acidic or basic impurities from the oximation step.
-
Temperature Control: Lower reaction temperatures will disfavor isomerization.
-
FAQ 4: I am getting a significant amount of safranal back after the dehydration step. What is causing this?
-
Answer: The regeneration of the starting aldehyde from the oxime is indicative of hydrolysis. This occurs when water is present in the reaction mixture, especially under acidic conditions.
Troubleshooting and Prevention:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents for the dehydration step. Dry your solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Reagent Choice: Some dehydrating agents generate water as a byproduct. If you are using such a reagent, consider adding a water scavenger to the reaction mixture.
-
Part 3: Recommended Protocol for the Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This protocol is designed to minimize the common side reactions discussed above.
Step 1: Synthesis of Safranal Oxime
-
In a round-bottom flask, dissolve safranal (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure safranal oxime.[1]
Step 2: Dehydration of Safranal Oxime to the Nitrile
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified safranal oxime (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a mild dehydrating agent, such as the Burgess reagent (1.1 equivalents), in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Summary of Potential Side Products and their Identification
| Compound Name | Structure | Common Analytical Signature (¹H NMR) |
| 2,5,6-Trimethylbenzonitrile | Aromatic protons, distinct methyl singlets in the aromatic region. | |
| 2,6,6-Trimethylcyclohexa-1,4-diene-1-carbonitrile | Different vinyl proton signals compared to the target molecule, characteristic allylic proton signals. | |
| Safranal | Aldehyde proton signal around 9-10 ppm. |
References
-
Synthesis of 2,6,6-trimethyl-1-(3-acetoxy-but-1-ynyl)cyclohexa-1,3-diene. PrepChem.com. Available at: [Link]
- Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE.
-
Microwave-assisted conversion of oximes into nitriles in the presence of a zeolite. ResearchGate. Available at: [Link]
- Rao, K. S., et al. "Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride." Indian Journal of Chemistry - Section B, vol. 54B, no. 10, 2015, pp. 1263-1269.
-
Dehydration of oxime to nitriles. ResearchGate. Available at: [Link]
- Saeed, S., et al. "2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 10, 2011, p. o2732.
-
Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to our dedicated technical support guide for navigating the purification challenges of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we address common purification issues in a practical question-and-answer format, grounded in scientific principles and extensive laboratory experience. Our goal is to provide you with the insights and methodologies necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile appears yellow to brownish, even after initial purification. What could be the cause and how can I obtain a colorless product?
A1: A persistent yellow or brownish hue in your purified product often indicates the presence of conjugated impurities or degradation products. The extended π-system in 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and its potential byproducts can absorb visible light, leading to coloration.
Potential Causes:
-
Oxidation: The conjugated diene system is susceptible to oxidation, especially when exposed to air and light over extended periods. This can form various oxygenated species that are often colored.
-
Polymerization: Under thermal stress (e.g., during high-temperature distillation) or in the presence of acidic or radical initiators, the diene can polymerize, forming higher molecular weight, colored oligomers.
-
Residual Starting Materials or Reagents: If the synthesis involves colored reagents or catalysts, their incomplete removal can discolor the final product. For instance, some syntheses of related compounds utilize reagents that can impart color if not thoroughly removed.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated carbon. Dissolve the nitrile in a suitable organic solvent (e.g., hexane, ethyl acetate), add a small amount of activated carbon (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon.
-
Column Chromatography: If activated carbon treatment is insufficient, column chromatography is the next logical step. A non-polar stationary phase like silica gel is generally effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or dichloromethane) can separate the desired colorless nitrile from more polar, colored impurities.
-
Minimize Heat and Light Exposure: Throughout the purification process, it is crucial to minimize exposure to high temperatures and direct light. Use an amber glass flask for storage and consider performing distillations under reduced pressure to lower the boiling point.
Q2: I am observing co-eluting impurities during column chromatography. How can I improve the separation?
A2: Co-elution during column chromatography is a common challenge, especially when dealing with isomers or compounds with very similar polarities.
Potential Causes of Co-elution:
-
Isomeric Impurities: The synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can potentially lead to the formation of double bond isomers. These isomers will have very similar polarities, making them difficult to separate on a standard silica gel column. The conjugated diene system in the target molecule is relatively stable, but side reactions can still occur.[1][2]
-
Non-polar Impurities: If the impurities are structurally similar and have comparable polarity to the target compound, achieving good separation can be challenging.
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
Solvent Selectivity: Experiment with different solvent systems. The choice of eluent can significantly impact the separation. For instance, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane or diethyl ether. These solvents have different selectivities and may improve the resolution.
-
Isocratic vs. Gradient Elution: If you are using a gradient elution, try a very shallow gradient or even an isocratic elution with a finely tuned solvent mixture. This can sometimes provide better separation for closely eluting compounds.
-
-
Change the Stationary Phase:
-
Alumina: Consider using alumina as the stationary phase instead of silica gel. Alumina has different surface properties and can sometimes provide better separation for certain classes of compounds.
-
Silver Nitrate Impregnated Silica Gel: For separating compounds with differing degrees of unsaturation, silica gel impregnated with silver nitrate can be highly effective. The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers based on the position and geometry of their double bonds.
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. A normal-phase column (e.g., cyano- or silica-based) can provide excellent resolution.
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Improvement |
| Stationary Phase | Silica Gel | Silver Nitrate Impregnated Silica Gel | Enhanced separation of unsaturated isomers. |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) | Hexane/Toluene (Isocratic) | Toluene can offer different selectivity for aromatic and conjugated systems. |
| Resolution | Poor (Co-elution) | Good (Baseline Separation) | The optimized conditions exploit subtle differences in the electronic properties of the isomers. |
Q3: My yield is significantly lower after distillation. What could be the reason, and are there alternative purification methods?
A3: A significant loss of product during distillation is often due to the thermal instability of the compound.
Potential Causes for Low Yield:
-
Thermal Decomposition: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, being a conjugated diene, may be susceptible to thermal degradation or rearrangement at elevated temperatures.[3]
-
Polymerization: As mentioned earlier, heat can induce polymerization, leading to the formation of non-volatile residues and reducing the yield of the desired monomer.
-
Azeotrope Formation: The nitrile might form an azeotrope with residual solvents or impurities, leading to incomplete separation and loss of product.
Troubleshooting and Alternative Methods:
-
Vacuum Distillation: To minimize thermal stress, perform the distillation under reduced pressure. This will lower the boiling point of the compound and reduce the risk of decomposition and polymerization.
-
Steam Distillation: For compounds that are volatile with steam and immiscible with water, steam distillation can be a gentle and effective purification method. This technique is widely used for the purification of terpenoids, which share structural similarities with your target molecule.
-
Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus is an excellent choice. It allows for distillation under high vacuum and at short path lengths, minimizing the time the compound spends at high temperatures.
Experimental Protocols: Vacuum Distillation Setup
Caption: Workflow for vacuum distillation.
Q4: I suspect my purified product is undergoing isomerization over time. How can I confirm this and prevent it?
A4: Isomerization of the conjugated diene system is a valid concern, as it can lead to a mixture of products and affect the compound's biological activity or chemical reactivity.
Confirmation of Isomerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting isomerization. Changes in the chemical shifts and coupling constants of the olefinic protons over time would be indicative of isomerization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are separable by GC, you can monitor the appearance of new peaks with the same mass-to-charge ratio as your target compound.
Prevention of Isomerization:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C) and protected from light.
-
Avoid Acidic and Basic Conditions: Traces of acid or base can catalyze the isomerization of double bonds. Ensure that all glassware is neutral and that no acidic or basic impurities are introduced during the workup and purification steps.
-
Use of Inhibitors: For long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a very low concentration (e.g., a few ppm) can help prevent degradation.
Logical Relationships: Factors Influencing Stability
Sources
Technical Support Center: Scaling Up the Synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support center for the synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will delve into common synthetic routes, troubleshoot potential issues with scientifically-grounded explanations, and provide detailed protocols to ensure a robust and reproducible process.
Introduction: The Synthetic Challenge
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a nitrile analog of the well-known fragrance compound safranal, is a valuable building block in synthetic chemistry. Its conjugated diene system and nitrile functionality make it a versatile precursor for various complex molecules. However, scaling its synthesis presents challenges related to yield, purity, and safety. This guide provides a comprehensive framework for navigating these challenges.
The most direct and industrially viable approach involves the conversion of the corresponding aldehyde, 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde (safranal), to the nitrile. We will focus on two primary pathways originating from this starting material.
Caption: Figure 1: Key Synthetic Pathways from Safranal.
Troubleshooting Guide & FAQs: The Aldoxime Pathway
This two-step route is often preferred due to the avoidance of highly toxic hydrogen cyanide in the main reaction sequence.
Stage 1: Aldoxime Formation
Question: My aldoxime formation from safranal is giving low yields. What are the common causes?
Answer: Low yields in aldoxime formation typically stem from three main issues: improper pH control, side reactions, or incomplete reaction.
-
Causality (pH Control): The reaction of an aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) liberates HCl. This acidification of the medium inhibits the reaction, as the free hydroxylamine base is the active nucleophile. An acid scavenger, such as sodium acetate, sodium carbonate, or pyridine, is crucial to neutralize the generated HCl and maintain a pH between 4 and 6, where the reaction rate is optimal. Without it, the equilibrium will favor the starting materials.
-
Causality (Side Reactions): Safranal possesses a conjugated diene system that can be sensitive to harsh conditions. Excessively high temperatures or prolonged reaction times in the presence of strong acids or bases can lead to polymerization or rearrangement of the ring system. Ensure the reaction is run at a controlled temperature (typically room temperature to 50°C).
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to check the reaction mixture. If it is too acidic, add a mild base incrementally.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both hydroxylamine hydrochloride and the base to drive the reaction to completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a gentle increase in temperature might be necessary.
-
Question: I'm struggling to isolate the pure aldoxime. It seems to be an oil/solid mixture. What do you recommend?
Answer: Safranal aldoxime can exist as a mixture of (E) and (Z) isomers, which often complicates crystallization.
-
Expert Insight: Instead of focusing on isolating a perfectly crystalline solid, which may not be necessary, consider taking the crude product directly to the next step. Often, minor impurities from this stage are more easily removed after the dehydration step.
-
Purification Strategy: If purification is required, column chromatography on silica gel is effective. However, for scale-up, a simple workup followed by telescoping the crude material is more efficient. After the reaction, quench with water, extract the product into a suitable solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine to remove inorganic salts, and dry over sodium or magnesium sulfate. Evaporation of the solvent should yield a crude aldoxime of sufficient purity for the subsequent dehydration.
Stage 2: Dehydration of Aldoxime to Nitrile
Question: My dehydration reaction is sluggish and gives a poor yield of the nitrile. Which dehydrating agent is best?
Answer: The choice of dehydrating agent is critical and depends on scale, desired purity, and tolerance for reaction conditions. There is no single "best" agent; each has trade-offs.
-
Expertise & Experience: For terpene-derived aldoximes, which can be sensitive, agents that operate under milder conditions are often preferred. Acetic anhydride is a common and effective choice. Stronger agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can work but risk charring and side product formation if the temperature is not rigorously controlled.[1]
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Acetic Anhydride (Ac₂O) | Reflux, neat or in a solvent like pyridine/toluene | Inexpensive, effective, relatively mild | Can require high temperatures; workup involves quenching excess anhydride. |
| Thionyl Chloride (SOCl₂) | 0°C to RT, often in pyridine | Highly effective, low temperature | Generates HCl and SO₂, requiring a scrubber on scale-up; can cause chlorination side products. |
| Phosphorus Pentoxide (P₄O₁₀) | Solid mix, heated | Very powerful dehydrating agent | Highly exothermic reaction with any residual water; can lead to charring and difficult workup.[1] |
| Trifluoroacetic Anhydride (TFAA) | 0°C, with a base like triethylamine | Very reactive, fast, low temperatures | Expensive; highly corrosive. |
-
Recommendation for Scaling Up: Acetic anhydride is often the most practical choice for scale-up due to its cost and manageable reactivity. The reaction can be run by heating the aldoxime in a slight excess of acetic anhydride.
Question: I'm observing significant decomposition and the formation of a dark tar in my dehydration step. How can I prevent this?
Answer: Tar formation is a clear sign of decomposition, likely caused by excessive heat or an overly aggressive reagent.
-
Causality: The conjugated diene system in the molecule is susceptible to acid-catalyzed polymerization, especially at high temperatures. The acidic byproducts generated during dehydration (e.g., HCl from SOCl₂) can accelerate this process.
-
Troubleshooting Steps:
-
Lower the Temperature: If using a powerful reagent like SOCl₂, ensure the reaction is maintained at a low temperature (e.g., 0-10°C) with efficient stirring and slow addition of the reagent.
-
Use a Base: When using reagents like SOCl₂, including a base such as pyridine is essential. Pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct, preventing acid-mediated decomposition.
-
Switch to a Milder Reagent: If decomposition persists, switch to a milder system, such as refluxing in acetic anhydride, which is less prone to causing extensive degradation.
-
Caption: Figure 2: Dehydration Troubleshooting Logic.
Troubleshooting Guide & FAQs: The Cyanohydrin Pathway
This route offers a more direct conversion but requires careful handling of cyanide salts.
Question: My cyanohydrin formation is very slow. How can I speed it up?
Answer: The key to successful cyanohydrin formation is the presence of free cyanide ions (CN⁻) to act as the nucleophile.[2] Hydrogen cyanide (HCN) itself is a weak acid and a poor source of nucleophilic cyanide.
-
Causality (The Role of Base): The reaction requires a basic catalyst.[2][3] The most common procedure involves using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and then slowly adding an acid (like sulfuric acid) to generate HCN in situ. The pH must be carefully controlled; a slightly basic environment (pH 9-10) ensures enough free CN⁻ is available for the nucleophilic attack on the carbonyl carbon without causing base-catalyzed side reactions of the aldehyde.[3]
-
Safety First: Extreme caution is mandatory. Adding acid to cyanide salts generates highly toxic HCN gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit available.
-
Alternative Reagent: Trimethylsilyl cyanide (TMSCN) can be a safer alternative that reacts with aldehydes in the presence of a catalyst (like zinc iodide) to form a silylated cyanohydrin, which can be deprotected during workup.
Question: The dehydration of my cyanohydrin is producing a complex mixture of products, not the desired conjugated nitrile. Why is this happening?
Answer: The hydroxyl group of the cyanohydrin is adjacent to a stereocenter and is part of a flexible ring system. Dehydration can lead to a mixture of regioisomers (different double bond positions) if not properly controlled.
-
Expert Insight: The goal is to form the double bond in conjugation with the nitrile group. This is the thermodynamically favored product. Reagents like phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride in pyridine are effective because they form an intermediate that is readily eliminated via an E2 mechanism, which is promoted by the pyridine base.
-
Troubleshooting Steps:
-
Choice of Reagent: Use POCl₃/pyridine or SOCl₂/pyridine. These reagents are known to favor the formation of α,β-unsaturated nitriles from cyanohydrins.[2]
-
Temperature Control: Perform the reaction at low temperatures (0°C) and allow it to slowly warm to room temperature. This minimizes side reactions and provides better selectivity.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can react with the dehydrating agents and quench the reaction.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Safranal Aldoxime
-
To a stirred solution of safranal (1.0 eq) in ethanol (5 mL per gram of safranal) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Add sodium acetate trihydrate (1.5 eq) to the mixture.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) for the disappearance of the safranal spot (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (20 mL per gram of safranal).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL per gram of safranal).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldoxime as a viscous oil or semi-solid. This crude product is often suitable for the next step without further purification.
Protocol 2: Dehydration of Safranal Aldoxime to the Target Nitrile
-
Place the crude safranal aldoxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-4 hours. Monitor the reaction by GC or TLC for the formation of the nitrile product.
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride. Caution: This is an exothermic reaction and will release CO₂ gas.
-
Once the gas evolution ceases, extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude nitrile can be purified by vacuum distillation or column chromatography on silica gel to yield 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile as a pale yellow oil.
References
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Vittimberga, B. M. (1953). The synthesis of safranal. (Thesis, Massachusetts Institute of Technology). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Clark, J. (2023). The Preparation of Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
Sources
troubleshooting NMR spectra of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support resource for the NMR analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (C₁₀H₁₃N, MW: 147.22 g/mol )[1]. This guide is designed for researchers and drug development professionals to navigate common challenges encountered during the acquisition and interpretation of NMR spectra for this compound. Here, we address specific issues in a direct question-and-answer format, blending foundational principles with advanced troubleshooting strategies.
Section 1: Predicted NMR Spectral Data
A successful analysis begins with a clear understanding of the expected spectrum. The structure of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile presents a unique set of signals stemming from its conjugated diene system, quaternary centers, and nitrile functionality. Below is a table of predicted chemical shifts, which serves as a baseline for evaluating experimental data.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-3 | Vinylic Proton | 5.9 – 6.2 | Doublet of Doublets (dd) | 1H |
| H-4 | Vinylic Proton | 5.7 – 5.9 | Doublet of Doublets (dd) | 1H |
| H-5 | Allylic Protons | ~2.2 | Triplet (t) | 2H |
| C2-CH₃ | Vinylic Methyl | ~1.9 | Singlet (s) | 3H |
| C6-(CH₃)₂ | Gem-dimethyl | ~1.1 | Singlet (s) | 6H |
| ¹³C NMR | Assignment | Predicted δ (ppm) | Notes |
| C1 | Quaternary Vinylic | 105 – 115 | Attached to CN group. |
| C2 | Quaternary Vinylic | 145 – 155 | Attached to methyl group. |
| C3 | Vinylic CH | 125 – 135 | |
| C4 | Vinylic CH | 120 – 130 | |
| C5 | Allylic CH₂ | 35 – 40 | |
| C6 | Quaternary Aliphatic | 30 – 35 | Gem-dimethyl center. |
| C≡N | Nitrile Carbon | 118 – 125 | Typically a sharp, medium-intensity signal.[2] |
| C2-CH₃ | Vinylic Methyl | 18 – 25 | |
| C6-(CH₃)₂ | Gem-dimethyl | 25 – 30 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.[2]
Section 2: Troubleshooting Common Spectral Issues
This section addresses the most common problems encountered during the acquisition of NMR spectra for this molecule.
Q1: Why are my peaks broad and poorly resolved?
Possible Causes:
-
Poor Shimming: The magnetic field is not homogeneous across the sample volume.
-
Sample Concentration: The sample may be too concentrated, leading to increased viscosity and slower molecular tumbling. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.
-
Insoluble Material: The presence of suspended solids in the NMR tube will severely degrade spectral quality.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.
Troubleshooting Workflow:
Caption: General workflow for troubleshooting broad NMR signals.
Step-by-Step Protocol:
-
Re-shim the Magnet: Eject the sample and re-run the spectrometer's automated shimming routine. This is often the quickest fix.[3]
-
Adjust Concentration: If the sample is visibly viscous or cloudy, dilute it. If the signal-to-noise is poor, carefully concentrate the sample.
-
Filter the Sample: Prepare a new NMR tube. Place a small plug of clean glass wool or cotton into a Pasteur pipette and filter your sample solution through it into the new tube to remove any particulate matter.
-
Check for Contaminants: If broadening persists, consider the possibility of paramagnetic contamination from glassware or reagents.
Q2: I see unexpected peaks in my spectrum. What are they?
Possible Causes:
-
Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are frequent contaminants.[3]
-
Water: NMR solvents are hygroscopic. A broad peak between 1.5-4.5 ppm (in CDCl₃) is often due to water.[3]
-
Synthetic Impurities: Starting materials or byproducts from the synthesis may be present. For instance, syntheses of related structures like β-damascenone often involve precursors that could appear as impurities.[4][5]
-
Degradation: The compound may be unstable under certain conditions (e.g., exposure to light or acid), leading to the formation of degradation products.
Troubleshooting Workflow:
-
Identify Common Contaminants:
-
Review the Synthetic Route: Compare the unexpected peaks to the known spectra of starting materials and potential byproducts. Common synthetic pathways may involve intermediates like ionones or related cyclohexene derivatives.[5][6][7]
-
Perform 2D NMR: If the structure is in doubt, a ¹H-¹H COSY experiment is invaluable. It will show correlations between coupled protons, helping to confirm the connectivity of the main compound and identify separate spin systems belonging to impurities.[8]
Section 3: Frequently Asked Questions (FAQs)
Q1: The vinylic region (5.7-6.2 ppm) is complex. How can I confidently assign protons H-3 and H-4?
This is a common challenge due to second-order effects and the similarity in chemical environments.[9] While 1D NMR provides the initial data, a 2D Correlation Spectroscopy (COSY) experiment is the most authoritative method for unambiguous assignment.
The Logic of COSY: A COSY spectrum shows which protons are coupled to each other through chemical bonds. A cross-peak appears at the intersection of the chemical shifts of two coupled protons.
-
Expected Correlations:
-
Proton H-4 will show a cross-peak to proton H-3.
-
Proton H-3 will show cross-peaks to both H-4 and the allylic protons (H-5) at ~2.2 ppm.
-
The allylic protons (H-5) will show a cross-peak only to H-4.
-
Caption: Key ¹H-¹H COSY correlations for assignment.
By identifying the vinylic proton that correlates with the allylic CH₂ group, you can definitively assign it as H-4. The other vinylic proton is therefore H-3.
Q2: Why are the three methyl signals all singlets?
This is a direct consequence of the molecule's structure and the rules of spin-spin coupling. Coupling is typically observed between protons on adjacent carbons (a three-bond coupling).
-
C6-(CH₃)₂ (gem-dimethyl group): These two methyl groups are attached to C6, a quaternary carbon that has no attached protons. Therefore, there are no adjacent protons to couple with, resulting in a single sharp peak integrating to 6H.
-
C2-CH₃ (vinylic methyl group): This methyl group is attached to C2, which is part of a double bond and is also a quaternary carbon. It has no protons directly attached, so no coupling occurs.
Q3: My ¹³C NMR spectrum is missing the C1 and C2 quaternary signals. What should I do?
Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR spectra. This is due to two main factors:
-
Long Relaxation Times (T₁): Quaternary carbons relax much more slowly than protonated carbons.
-
Lack of Nuclear Overhauser Effect (NOE): The signal intensity of protonated carbons is enhanced by the NOE from nearby protons. Quaternary carbons do not benefit from this effect.
Solution: To reliably observe weak quaternary carbon signals, you need to increase the signal-to-noise ratio.
-
Increase the Number of Scans: Double the number of scans to increase the signal-to-noise ratio by a factor of √2. You may need to run the experiment for a longer period (e.g., overnight).
-
Increase the Relaxation Delay (d1): Add a longer delay (e.g., 5-10 seconds) between pulses to allow the quaternary carbons to fully relax. This will significantly improve their relative intensity.
Section 4: Experimental Protocols
Protocol for High-Quality NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your purified 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like Tetramethylsilane (TMS).
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. If necessary, brief sonication can be used.
-
Filtration: Draw the solution into a clean Pasteur pipette that has a small plug of glass wool at its base. Carefully filter the solution directly into a clean, high-quality NMR tube (e.g., Norell® 507-HP or equivalent). This step is critical to remove any microscopic solid particles.[3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to thermally equilibrate before starting the shimming and acquisition process.
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
YouTube. NMR [4+2] Cycloaddition and Addition of HX to Conjugated Dienes: Signals and Assignments PART 1. [Link]
-
University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]
-
SciSpace. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Unknown. 13C NMR Chemical Shift Table. [Link]
-
Chemistry LibreTexts. More Complex Spin-Spin Splitting Patterns. [Link]
-
Yeast Metabolome Database. 1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one (YMDB01375). [Link]
-
Auremn. NMR Analysis of Dienes in Model FCC Gasolines. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
PrepChem.com. Synthesis of β-Damascenone. [Link]
-
National Center for Biotechnology Information. Damascenone. [Link]
-
National Center for Biotechnology Information. beta-Damascenone. [Link]
-
National Institute of Standards and Technology. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. [Link]
-
ResearchGate. Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. [Link]
-
National Institute of Standards and Technology. 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-. [Link]
-
Patsnap. Synthesis process of beta-damascenone. [Link]
-
Organic Syntheses. 18-crown-6. [Link]
-
Royal Society of Chemistry. Synthesis of δ-damascone and β-damascenone. [Link]
-
SIELC Technologies. Damascenone. [Link]
-
ARKAT USA, Inc. Synthesis of β-damascone from 2,6-dimethylcyclohexanone. [Link]
Sources
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- 4. prepchem.com [prepchem.com]
- 5. Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis process of beta-damascenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Impurities in 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile Samples
Welcome to the technical support center for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues encountered during their work with this compound. This document provides practical, in-depth guidance rooted in established analytical and synthetic chemistry principles.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purity of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Q1: What are the most likely impurities in my sample?
A1: Impurities typically arise from three main sources: unreacted starting materials, intermediates from the synthetic route, and side-products or degradation products. Given that a common precursor is safranal (2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde)[1], potential impurities include:
-
Safranal: Incomplete conversion from the aldehyde to the nitrile.
-
Isomeric Nitriles: Isomers of the target compound with different double bond positions within the cyclohexadiene ring.
-
Oxidation Products: Such as 4-keto-isophorone or other oxidized derivatives, especially if the sample has been exposed to air and light over time.[2]
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, DMF, ethyl acetate).
Q2: How can I perform a quick purity assessment of my sample?
A2: For a rapid preliminary check, Thin-Layer Chromatography (TLC) is highly effective. Use a non-polar solvent system like hexane:ethyl acetate on a silica plate and visualize under UV light. The presence of multiple spots indicates impurities. For more quantitative results, a "fast" High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) run is recommended. A sharp, symmetrical peak for the main component with minimal other signals suggests high purity.
Q3: What are generally considered acceptable impurity thresholds?
A3: Acceptable thresholds are application-dependent. For early-stage research, a purity of >95% is often sufficient. However, for pharmaceutical applications, stringent guidelines from regulatory bodies like the ICH (International Council for Harmonisation) apply, often requiring impurities to be identified at levels above 0.1% and qualified at higher levels.
In-Depth Troubleshooting and Resolution Guides
This section provides detailed workflows and protocols for handling complex impurity issues.
Guide 1: Systematic Impurity Identification Workflow
The first step in resolving an impurity issue is to identify the unknown component(s). This workflow provides a logical progression from detection to structural elucidation.
Caption: Workflow for systematic identification and resolution of impurities.
Guide 2: Analytical Methodologies for Impurity Profiling
Accurate impurity profiling relies on robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for separating and identifying volatile and non-volatile compounds in terpenoid samples.[3][4]
Protocol 2.1: Reversed-Phase HPLC-UV Method
RP-HPLC using a C18 column is a gold standard for terpenoid analysis due to its excellent resolving power for compounds of moderate polarity.[5]
Table 1: Example HPLC-UV Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good separation for terpenoids.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified water improves peak shape; acetonitrile is a common organic modifier. |
| Gradient | 70% B to 95% B over 20 min | A gradient elution is necessary to resolve compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 210 nm and 310 nm | 210 nm is a general wavelength for many organic molecules. Safranal, a related compound, is detected at 308 nm, so scanning around this area is beneficial.[4] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Protocol 2.2: GC-MS Method for Volatile Impurities
GC-MS is ideal for identifying volatile impurities like residual solvents and low-boiling point side products. It is a highly effective method for characterizing volatile markers in complex samples.[7]
Table 2: Example GC-MS Method Parameters
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp is crucial for separating compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the target compound and potential impurities. |
Guide 3: Purification Strategies
Once impurities are identified, an appropriate purification strategy can be developed. The choice depends on the nature of the impurity and the scale of the purification.
Strategy 3.1: Column Chromatography
This is the most versatile technique for removing impurities with different polarities from the main compound.
Step-by-Step Protocol:
-
Adsorbent Selection: Use silica gel 60 (230-400 mesh) for standard purification.
-
Solvent System Selection:
-
Begin by determining an optimal solvent system using TLC. A good system will show the main compound with an Rf value of ~0.3 and good separation from impurity spots.
-
A common mobile phase is a mixture of n-hexane and ethyl acetate. The ratio can be adjusted based on the polarity of the compounds to be separated.[8]
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, most non-polar mobile phase. Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly stronger solvent) and load it carefully onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase. Collect fractions and monitor them by TLC to pool the pure fractions containing the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Strategy 3.2: Recrystallization
If the sample is a solid and the impurity level is relatively low (<10%), recrystallization can be a highly effective and scalable purification method.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurity should either be very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Preventative Measures
The most effective way to manage impurities is to prevent their formation during synthesis.
-
Control Reaction Conditions: Optimize temperature, reaction time, and stoichiometry to favor the formation of the desired product and minimize side reactions.
-
Use High-Purity Starting Materials: Impurities in starting materials can carry through the synthesis.
-
Inert Atmosphere: Reactions sensitive to oxidation should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Proper Storage: Store the final compound and any intermediates protected from light, air, and heat to prevent degradation.
References
-
A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. (n.d.). ResearchGate. [Link]
-
Stoyanova, M., Vrancheva, R., Stoyanova, A., & Perifanova-Nemska, M. (n.d.). HPLC Analysis of Terpenoid Content of Flowers of Lavender. University of Food Technologies, Plovdiv, Bulgaria. [Link]
-
Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column. (2014). Analytical Methods. [Link]
-
Tholl, D., & Eventually, I. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11). [Link]
-
Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2024). Drug Analytical Research. [Link]
-
Use of SPME–GC–MS in the Study of Time Evolution of the Constituents of Saffron Aroma: Modifications of the Composition. (n.d.). ResearchGate. [Link]
-
A Combined Gas and Liquid Chromatographic Approach for Quality Evaluation of Saffron-Based Food Supplements. (2023). Molecules, 28(22), 7545. [Link]
-
Gas chromatography of safranal as preferable method for the commercial grading of saffron (Crocus sativus L.). (n.d.). ResearchGate. [Link]
-
Identification of Compounds of Crocus sativus by GC-MS and HPLC/UV-ESI-MS and Evaluation of Their Antioxidant, Antimicrobial, Anticoagulant, and Antidiabetic Properties. (2022). Molecules, 27(19), 6137. [Link]
-
An overview of analytical methods employed for quality assessment of Crocus sativus (saffron). (2023). Food Science & Nutrition, 11(11), 6483–6504. [Link]
-
2,6,6-Trimethylcyclohex-1,3-dienyl methanal. (2021). IFRA. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uft-plovdiv.bg [uft-plovdiv.bg]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Welcome to the technical support center for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS 72152-84-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments.
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a terpenoid-like molecule with a reactive nitrile functional group and a conjugated diene system within a cyclohexadiene ring.[1][2] This structure presents several potential sites for chemical transformation, making a thorough understanding of its stability profile crucial for its application in research and development. Terpenoids, as a class of compounds, are known for their susceptibility to oxidative and thermal degradation.[3][4] The presence of unsaturated bonds makes them prone to oxidation, while heat can induce rearrangements and dehydrogenation to form more stable aromatic systems.[4][5] Furthermore, the nitrile group can undergo hydrolysis under certain pH conditions.[6]
This guide will provide a framework for identifying and mitigating potential stability issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile?
A1: The primary factors influencing the stability of this compound are exposure to light, heat, oxygen, and non-neutral pH conditions.[7] The conjugated diene system is susceptible to photolytic and oxidative degradation, while the nitrile group can be hydrolyzed under acidic or basic conditions.[5][6]
Q2: How should I properly store 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use amber vials to protect it from light. For long-term storage, refrigeration or freezing is recommended.
Q3: What are the likely degradation products I might observe?
A3: Based on the structure, several degradation products are plausible:
-
Hydrolysis products: Under acidic or basic conditions, the nitrile group can hydrolyze to form 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid or 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxamide.[8]
-
Oxidation products: The double bonds in the cyclohexadiene ring are susceptible to oxidation, which could lead to the formation of epoxides, hydroperoxides, and their subsequent rearrangement or cleavage products like aldehydes and ketones.[7]
-
Aromatization product: Thermal stress or strong oxidizing conditions can lead to dehydrogenation of the ring to form an aromatic p-cymene derivative, 2,6,6-trimethylbenzonitrile.[4]
Q4: Is 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile volatile?
A4: While specific data for this compound is limited, its structural similarity to safranal, a known volatile compound, suggests that it may also exhibit some volatility.[9] Care should be taken to avoid loss of material during handling and analysis, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem 1: I am observing a new, unexpected peak in my chromatogram after storing my sample in solution for a short period.
-
Question: What could be the cause of this new peak, and how can I identify it?
-
Answer: The appearance of a new peak likely indicates degradation of the parent compound. Given the structure, the most probable cause in a neutral aqueous or alcoholic solution could be slow oxidation if exposed to air. To identify the new peak, mass spectrometry (MS) is the most effective technique. A high-resolution mass spectrum will provide the exact mass of the degradation product, allowing you to deduce its elemental composition. For example, an increase in mass corresponding to one or more oxygen atoms would suggest oxidation.
Problem 2: My quantitative analysis results for the same batch of compound are inconsistent.
-
Question: Why am I getting variable concentrations when I prepare my standards and samples?
-
Answer: Inconsistent results are often a sign of ongoing degradation during your experimental workflow. Consider the following:
-
Solvent Choice: Ensure the solvent is inert and of high purity. Protic solvents, in combination with trace acidic or basic impurities, could facilitate slow hydrolysis of the nitrile group.
-
Exposure to Air and Light: Minimize the exposure of your solutions to air and light. Use freshly prepared solutions and consider working under yellow light if photolytic degradation is suspected.
-
Temperature: Perform sample preparation and analysis at a consistent, and preferably low, temperature to minimize thermal degradation.
-
Problem 3: I am attempting to perform a reaction with 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in an acidic or basic medium and am seeing significant loss of my starting material with multiple new products.
-
Question: What is happening to my compound, and how can I prevent it?
-
Answer: Strong acidic or basic conditions will likely cause rapid hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.[6] Additionally, the conjugated diene system may be unstable under these conditions. To mitigate this, consider the following:
-
Milder Conditions: If possible, use milder reaction conditions (e.g., near-neutral pH, lower temperatures).
-
Protecting Groups: If the nitrile group is not the intended reaction site, consider protecting it before subjecting the molecule to harsh conditions.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of degradation byproducts.
-
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]
Objective: To investigate the degradation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile under various stress conditions.
Materials:
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with a UV/Vis or DAD detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
Analyze aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve the residue in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating LC-MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
-
Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Presentation:
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Products (m/z) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | Data | Data |
| Oxidative | 3% H₂O₂ | Room Temp | 24 | Data | Data |
| Thermal | Dry Heat | 80 | 48 | Data | Data |
| Photolytic | ICH Q1B | 25 | Data | Data | Data |
*Data to be filled in based on experimental results.
Visualization of Potential Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile under different stress conditions.
Caption: Predicted hydrolytic degradation pathway.
Caption: Predicted oxidative and thermal degradation pathways.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Chemistry of Terpenoids. [Link]
-
MDPI. (2021). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. [Link]
-
TERPENOIDS There are many different classes of_naturally occurring compounds . Terpenoids also form a group of naturally occurr. (n.d.). TERPENOIDS. [Link]
-
ACS Publications. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. [Link]
-
Wiley Online Library. (2011). The oxidation of terpenes. I. Mechanism and reaction products of D‐limonene autoxidation. [Link]
-
PubMed Central. (2020). Pharmacological effects of Safranal: An updated review. [Link]
-
PubMed. (2011). Picrocrocin kinetics in aqueous saffron spice extracts (Crocus sativus L.) upon thermal treatment. [Link]
-
ResearchGate. (2023). Saffron volatile compounds generation from crocetins esters by thermal degradation. [Link]
-
NextHerbal Labs, LLC. (n.d.). Enhanced Gastric Stability of Saffron. [Link]
-
The Chemistry of Saffron (Crocus Sativus L.): Nature's Red Gold. (n.d.). [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (2023). Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. [Link]
-
ResearchGate. (n.d.). Occurrence and formation of damascenone, trans-2,6,6-trimethyl-1-crotonyl-cyclohexa-1,3-diene, in alcoholic beverages. [Link]
-
PubChem. (n.d.). Damascenone. [Link]
-
PubMed Central. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [Link]
-
PubChem. (n.d.). 2,6,6-Trimethyl-1,3-cyclohexadiene. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]
-
NIST WebBook. (n.d.). 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-. [Link]
-
PubMed. (1994). In vitro metabolism of aromatic nitriles. [Link]
-
The Fragrance Conservatory. (n.d.). 1-(2,6,6-trimethylcyclohexa-1,3-dienyl)-2-buten-1-one. [Link]
-
YMDB. (n.d.). 1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one (YMDB01375). [Link]
-
Organic Syntheses. (n.d.). PREPARATION AND DIELS–ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. [Link]
-
ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. [Link]
-
PubChem. (n.d.). beta-DAMASCONE. [Link]
-
PubChem. (n.d.). beta-Damascenone. [Link]
-
PubChem. (n.d.). 1-(2,6,6-Trimethylcyclohex-3-en-1-yl)but-2-en-1-one. [Link]
-
Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone (HMDB0037139). [Link]
Sources
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- 2. 2,6,6-Trimethyl-1,3-cyclohexadiene | C9H14 | CID 10898711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
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route optimization for taxadienone synthesis
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- 2. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved production of Taxol® precursors in S. cerevisiae using combinatorial in silico design and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the expression of taxadiene synthase to enhance the titer of taxadiene in Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production | Semantic Scholar [semanticscholar.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Improving solubility and copy number of taxadiene synthase to enhance the titer of taxadiene in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring optimal Taxol® CYP725A4 activity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and enzymatic activity of recombinant cytochrome P450 17 alpha-hydroxylase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Escherichia coli expression and characterization of cytochromes P450 2B11, 2B1, and 2B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a derivative of the safranal backbone, presents a unique structural elucidation challenge due to the potential for various isomeric forms. Accurate structural confirmation is a cornerstone of chemical research and drug development, where even minor ambiguities can lead to significant downstream consequences in terms of biological activity, safety, and intellectual property. This guide will provide a comprehensive framework for the validation of this specific structure, employing a multi-technique approach that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will compare the expected data for the target molecule with that of key isomers, providing a robust strategy for confident structural assignment.
The Structural Hypothesis: What We Expect to See
The structure of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile dictates a specific set of spectroscopic signatures. Before embarking on experimental analysis, it is crucial to form a clear hypothesis of the expected data. This proactive approach allows for more targeted data acquisition and interpretation.
Key Structural Features to Validate:
-
A trisubstituted cyclohexadiene ring: The core of the molecule.
-
A conjugated diene system: This will have characteristic UV absorption and specific NMR chemical shifts.
-
A nitrile group conjugated with the diene: This will have a distinct IR stretching frequency and influence the electronic environment of the diene system.
-
A quaternary carbon at position 6: Bearing two methyl groups.
-
A methyl group at position 2.
The Isomeric Challenge: Potential for Misidentification
The synthesis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can potentially yield several isomers. A rigorous validation process must be able to distinguish the target molecule from these alternatives. For the purpose of this guide, we will focus on two plausible isomers:
-
Isomer 1: 2,6,6-Trimethylcyclohexa-2,4-dien-1-ylcarbonitrile: This isomer differs in the position of the double bonds within the cyclohexene ring.
-
Isomer 2: 4,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: In this isomer, the methyl group is at position 4 instead of 2.
A third related structure, 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile , which lacks the conjugated diene system, will also be considered to highlight the importance of confirming the diene.
The Validation Workflow: A Multi-Faceted Approach
A conclusive structural validation relies on the convergence of data from multiple, independent analytical techniques. The following workflow is designed to provide a comprehensive and self-validating analysis.
Caption: A logical workflow for the structural validation of a synthesized organic compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Target Molecule | Isomer 1 | Isomer 2 |
| H3 | ~6.2 ppm (d) | ~5.8 ppm (m) | ~6.1 ppm (d) |
| H4 | ~5.8 ppm (dd) | ~5.9 ppm (m) | ~2.1 ppm (s) |
| H5 | ~2.1 ppm (d) | ~2.2 ppm (d) | ~5.7 ppm (d) |
| 2-CH₃ | ~2.0 ppm (s) | ~1.8 ppm (s) | - |
| 4-CH₃ | - | - | ~1.9 ppm (s) |
| 6,6-(CH₃)₂ | ~1.1 ppm (s) | ~1.0 ppm (s) | ~1.2 ppm (s) |
Causality Behind Expected Shifts:
-
Target Molecule: The olefinic protons H3 and H4 are expected to be in the range of 5.5-6.5 ppm. The allylic protons at H5 will be further upfield. The singlet for the two methyl groups at the C6 position will be the most upfield signal. The methyl group at C2 is on a double bond and will be deshielded compared to the gem-dimethyl groups.
-
Isomer 1: The arrangement of the double bonds changes the coupling patterns and chemical shifts of the olefinic and allylic protons.
-
Isomer 2: The absence of a proton at C4 and the presence of a methyl group will result in a singlet for the methyl group and the disappearance of the H4 signal.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Target Molecule | Isomer 1 | Isomer 2 |
| C1 | ~110 ppm | ~45 ppm | ~112 ppm |
| C2 | ~145 ppm | ~130 ppm | ~140 ppm |
| C3 | ~125 ppm | ~125 ppm | ~128 ppm |
| C4 | ~130 ppm | ~128 ppm | ~135 ppm |
| C5 | ~35 ppm | ~40 ppm | ~33 ppm |
| C6 | ~38 ppm | ~36 ppm | ~37 ppm |
| CN | ~118 ppm | ~120 ppm | ~117 ppm |
| 2-CH₃ | ~20 ppm | ~22 ppm | - |
| 4-CH₃ | - | - | ~21 ppm |
| 6,6-(CH₃)₂ | ~28 ppm | ~27 ppm | ~29 ppm |
Key Differentiating Features:
-
The chemical shift of C1 is significantly different between the target molecule and Isomer 1 due to the presence of the nitrile group on a double bond in the target.
-
The number and chemical shifts of the sp² hybridized carbons will be distinct for each isomer.
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments like COSY, HSQC, and HMBC are crucial for confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Will reveal proton-proton couplings. For the target molecule, a correlation between H3 and H4, and between H4 and H5 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for identifying the quaternary carbons and piecing together the entire structure. For example, in the target molecule, the protons of the 6,6-dimethyl groups should show a correlation to C5, C6, and C1.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters according to the instrument's software guidelines.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C≡N (Nitrile) | 2215 - 2225 | The presence of a sharp, medium-intensity peak in this region is a strong indicator of the nitrile group. Conjugation with the diene slightly lowers the frequency compared to a non-conjugated nitrile. |
| C=C (Alkene) | 1600 - 1650 | Peaks in this region confirm the presence of carbon-carbon double bonds. The conjugated diene system may show multiple bands. |
| C-H (sp²) | 3000 - 3100 | Stretching vibrations of hydrogens attached to the double-bonded carbons. |
| C-H (sp³) | 2850 - 3000 | Stretching vibrations of hydrogens on the methyl and methylene groups. |
Comparative Analysis:
All three isomers (the target molecule and Isomers 1 and 2) are expected to show a nitrile peak and alkene peaks. However, the exact position and shape of the C=C stretching bands in the fingerprint region (below 1500 cm⁻¹) may differ subtly due to the different substitution patterns of the diene system.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to create a thin film.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
Part 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 147, corresponding to the molecular formula C₁₀H₁₃N.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 132 (M-15) is expected due to the loss of one of the gem-dimethyl groups.
-
Loss of HCN: A peak at m/z = 120 (M-27) may be observed.
-
Retro-Diels-Alder reaction: While less common for acyclic dienes, cyclic dienes can undergo this fragmentation, which could lead to characteristic fragments.
-
Comparative Fragmentation Analysis:
While all isomers will have the same molecular weight, their fragmentation patterns may differ due to the different stabilities of the resulting fragment ions. For example, the relative abundance of the M-15 peak could vary depending on the stability of the resulting carbocation.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is ionized using a standard electron ionization (EI) source (70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Conclusion: A Weight-of-Evidence Approach
The structural validation of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a clear demonstration of the power of a multi-technique spectroscopic approach. No single technique can provide a definitive answer with absolute certainty. However, by combining the detailed connectivity information from 1D and 2D NMR, the functional group confirmation from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be made.
The provided predicted data and experimental protocols offer a robust framework for researchers to not only confirm the identity of the target molecule but also to confidently rule out the presence of plausible isomers. This rigorous approach to structural validation is an indispensable component of high-quality chemical research and development.
References
-
NMR Spectroscopy Principles and Applications: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
-
Introduction to Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectrometric Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Online Spectral Databases: Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMR Prediction Tools: NMRDB.org: An online resource for NMR prediction and analysis. [Link]
spectroscopic comparison of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile isomers
An In-Depth Spectroscopic Comparison of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile Isomers for Researchers and Drug Development Professionals
Introduction: The Structural Nuances of Substituted Cyclohexadienes
The 2,6,6-trimethylcyclohexa-1,3-diene scaffold is a common structural motif in natural products and synthetic intermediates. The introduction of a carbonitrile group (-C≡N) introduces significant electronic and steric changes, leading to a variety of potential isomers with distinct chemical and physical properties. A thorough spectroscopic characterization is paramount for the unambiguous identification of these isomers, a critical step in any synthetic or drug development pipeline.
This guide provides a comprehensive comparison of the key spectroscopic features of two principal isomers: 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (Isomer A) and 4,5,5-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (Isomer B) . While dedicated literature on these specific isomers is sparse, this guide extrapolates from well-established principles of organic spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for their differentiation. We will delve into the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, explaining the underlying structural reasons for these variations.
Predicted Isomeric Structures
The primary isomers of interest are positional isomers, where the arrangement of the methyl groups and the double bonds differs, while maintaining a conjugated diene system with a nitrile substituent.
Figure 2. Predicted ¹H NMR signal distribution for Isomers A and B.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, particularly regarding the quaternary carbons and the nitrile carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer operating at the corresponding ¹³C frequency (~100 MHz). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data Comparison
| Carbon Environment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Rationale for Difference |
| Nitrile Carbon (-C≡N) | ~118-122 ppm | ~117-121 ppm | The electronic effect of the substitution pattern on the nitrile carbon is expected to be subtle but potentially measurable. |
| Quaternary Olefinic C | ~140-150 ppm (C1) | ~135-145 ppm (C1) | The carbon bearing the nitrile group will have a distinct chemical shift based on its position within the conjugated system. |
| Quaternary Saturated C | ~35-40 ppm (C6) | ~33-38 ppm (C5) | The chemical shift of the gem-dimethyl substituted carbon will be a reliable indicator of the isomer's structure. |
| Methyl Carbons | ~18-28 ppm | ~18-28 ppm | The number of signals will be diagnostic: Isomer A should show 3 methyl carbon signals (one with double intensity for the gem-dimethyl), while Isomer B will show 4 distinct methyl carbon signals. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is excellent for confirming the presence of the key functional groups, particularly the nitrile and the conjugated C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Predicted IR Data Comparison
| Vibrational Mode | Isomer A (Predicted ν, cm⁻¹) | Isomer B (Predicted ν, cm⁻¹) | Rationale for Difference |
| C≡N Stretch | ~2215-2225 cm⁻¹ | ~2210-2220 cm⁻¹ | Conjugation lowers the C≡N stretching frequency from that of a saturated nitrile (~2250 cm⁻¹). The exact position will be sensitive to the extent and nature of conjugation, likely resulting in a small but discernible shift between the isomers. |
| C=C Stretch (Conjugated) | ~1600-1650 cm⁻¹ (multiple bands) | ~1600-1650 cm⁻¹ (multiple bands) | The substitution pattern on the diene system will influence the intensity and exact position of these bands, providing a fingerprint for each isomer. |
| C-H Stretch (sp²) | ~3010-3050 cm⁻¹ | ~3010-3050 cm⁻¹ | Typically weaker and less diagnostic than other bands. |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Strong bands corresponding to the methyl and methylene groups. |
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and substitution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Predicted UV-Vis Data Comparison
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Difference |
| λ_max | ~280-300 nm | ~290-310 nm | The λ_max is governed by the Woodward-Fieser rules for conjugated dienes. The position and number of alkyl substituents on the diene system will cause a bathochromic (red) shift. The specific substitution pattern in Isomer B is predicted to result in a slightly longer wavelength of maximum absorbance compared to Isomer A. |
Conclusion: An Integrated Approach to Isomer Identification
While each spectroscopic technique provides valuable clues, a definitive structural assignment requires an integrated approach. The most unambiguous differentiators for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (Isomer A) and 4,5,5-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (Isomer B) are found in their NMR spectra, specifically the number and chemical shifts of the methyl proton and carbon signals. IR and UV-Vis spectroscopy serve as excellent confirmatory methods, verifying the presence of the conjugated nitrile system and providing data that should align with the predictions based on the assigned structure.
For researchers in synthesis and drug development, this guide provides a predictive framework for the spectroscopic analysis of these and similar substituted cyclohexadiene isomers. The application of these fundamental principles allows for confident structural elucidation, ensuring the correct isomer is carried forward in subsequent research and development phases.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
A Comparative Analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and Damascenone for Researchers and Drug Development Professionals
In the vast landscape of chemical compounds, structural nuances often lead to vastly different properties and applications. This guide provides an in-depth comparative analysis of two structurally related, yet functionally distinct molecules: 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and Damascenone. This document is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for their work.
Introduction to the Compounds
Damascenone , a member of the rose ketone family, is a well-known fragrance and flavor compound. It is a key contributor to the aroma of roses and is also found in various essential oils, wines, and fruits.[1][2] Its potent floral and fruity scent makes it a valuable ingredient in the perfume and food industries.[2][3] Damascenones are derived from the degradation of carotenoids.[1]
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile , on the other hand, is a less commercially prominent nitrile derivative. While sharing the same trimethylcyclohexadiene core, the presence of a nitrile group instead of a butenone side chain dramatically alters its chemical personality and potential applications. Information on this compound is less abundant, primarily existing within chemical supplier catalogs and specialized research contexts.[4]
Structural and Physicochemical Comparison
A direct comparison of the fundamental properties of these two molecules reveals their inherent differences.
| Property | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | Damascenone |
| CAS Number | 72152-84-2[4] | 23696-85-7[5] |
| Molecular Formula | C₁₀H₁₃N[4] | C₁₃H₁₈O[1][5] |
| Molecular Weight | 147.22 g/mol [4] | 190.29 g/mol [5] |
| Appearance | Data not available | Colorless to pale yellow liquid[5] |
| Odor Profile | Data not available | Intensely natural rose aroma with fruity facets of plum, berry, and apple, with tobacco and sweet undertones.[3][6] |
| Boiling Point | Data not available | 116 °C (at 13 Torr)[1] |
| Density | Data not available | 0.945 - 0.952 g/mL @ 20°C[1][5] |
| Refractive Index | Data not available | 1.510 - 1.514 @ 20°C[5] |
| Solubility | Data not available | Soluble in ethanol[7] |
The most striking difference lies in their functional groups. The nitrile group (-C≡N) in 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is a versatile functional group in organic synthesis, often serving as a precursor to amines, carboxylic acids, and other nitrogen-containing compounds. In contrast, the α,β-unsaturated ketone group in damascenone is responsible for its characteristic aroma and its role in fragrance and flavor chemistry.
Synthesis and Formation Pathways
The synthetic routes to these compounds are distinct, reflecting their different functional groups and applications.
Damascenone Synthesis:
Several synthetic pathways to β-damascenone have been developed.[8] A common industrial approach involves a Diels-Alder reaction between 1,3-pentadiene and 4-methyl-3-penten-2-one, followed by isomerization and an aldol condensation with acetaldehyde.[8][9] Another route starts from the readily available citral, proceeding through α-cyclogeranic acid.[8] The biosynthesis of β-damascenone in plants involves the enzymatic degradation of carotenoids.[1]
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile Synthesis:
Experimental Data and Spectroscopic Analysis
Damascenone:
-
Mass Spectrometry (MS): The mass spectrum of damascenone shows a molecular ion peak (M+) at m/z 190, corresponding to its molecular weight.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of β-damascone, a closely related rose ketone, has been well-characterized, providing a reference for the structural elucidation of similar compounds.[11] The ¹³C NMR spectrum of (E)-β-ionone, a precursor, has also been reported.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum of β-damascone exhibits characteristic peaks for the C=O stretch of the enone and C=C stretching vibrations.[13]
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile:
Publicly available spectroscopic data for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is scarce. For research purposes, experimental determination of its spectral properties (¹H NMR, ¹³C NMR, IR, and MS) would be essential for structural confirmation and purity assessment.
Applications and Potential Utility
Damascenone:
The primary application of damascenone is in the fragrance and flavor industries .[2] It is a key component in creating rose scents and is used to enhance floral and fruity notes in perfumes, cosmetics, and a wide range of food and beverage products.[2][5] Damascenone is also utilized in aromatherapy for its perceived calming properties.[2] In a research context, it serves as a standard for studies on aroma chemistry and sensory perception.[2]
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile:
Given its chemical structure, 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile holds potential as a synthetic intermediate in organic chemistry. The nitrile functionality can be transformed into various other groups, making it a potential building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural similarity to safranal, a related aldehyde with known biological activities, suggests that the nitrile derivative could also be explored for its own biological properties. However, its current primary use appears to be for research purposes.[4]
Experimental Protocols
Protocol 1: Synthesis of β-Damascenone via Diels-Alder Reaction
This protocol is a generalized representation based on published methods.[8][9]
Objective: To synthesize β-damascenone from 1,3-pentadiene and 4-methyl-3-penten-2-one.
Materials:
-
1,3-Pentadiene
-
4-Methyl-3-penten-2-one
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Acetaldehyde
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (10% solution)
-
Saturated aqueous sodium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Diels-Alder Reaction: In a suitable reaction vessel under an inert atmosphere, combine 1,3-pentadiene and 4-methyl-3-penten-2-one in an appropriate solvent. Cool the mixture and slowly add the Lewis acid catalyst. Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: Quench the reaction by carefully adding ice water. Separate the organic layer and wash it with saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude Diels-Alder adduct, 1-(2,6,6,-trimethyl cyclohexyl-3-alkenyl)-ethanone.
-
Isomerization: Subject the crude adduct to isomerization using a solid superacid catalyst to yield 1-(2,6,6,-trimethyl cyclohexyl-1-alkenyl)-ethanone.[9]
-
Aldol Condensation: Dissolve the isomerized product in a suitable solvent (e.g., tetrahydrofuran) and cool the solution. Slowly add a solution of acetaldehyde. Monitor the reaction by GC.
-
Final Work-up: Once the reaction is complete, quench with 10% hydrochloric acid solution. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash, dry, and concentrate to obtain crude β-damascenone.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure β-damascenone.
Causality behind Experimental Choices:
-
The use of a Lewis acid catalyst in the Diels-Alder reaction accelerates the reaction rate and can influence the stereoselectivity of the product.
-
The isomerization step is crucial to position the double bond in conjugation with the ketone, which is a prerequisite for the subsequent aldol condensation.
-
The aldol condensation with acetaldehyde introduces the butenone side chain characteristic of damascenone.
Conclusion
References
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ScenTree. (n.d.). Damascenone (CAS N° 23696-85-7). Retrieved from [Link]
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Wikipedia. (2023, December 12). Damascenone. Retrieved from [Link]
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Arkat USA, Inc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62775, Damascenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366074, beta-Damascenone. Retrieved from [Link]
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Springchem. (n.d.). Damascenone 95% CAS # : 23696-85-7. Retrieved from [Link]
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Perfumer & Flavorist. (2009, September 17). Flavor Bites: Damascenone. Retrieved from [Link]
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Wiley. (n.d.). (Z)-.beta.-Damascenone. SpectraBase. Retrieved from [Link]
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Perfumer & Flavorist. (2000, March 31). Rose Ketones: Celebrating 30 Years of Success. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, January 26). Comparative analysis of petal phytoconstituents reveals insights into the characteristics of an under-reported edible old rose variety native to Chongqing, China. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (E)-β-Damascenone. NIST Chemistry WebBook. Retrieved from [Link]
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The Perfumer's Apprentice. (2025, November 16). Rose Fragrance Molecules Explained: How Damascones Create the True Rose Scent [Video]. YouTube. Retrieved from [Link]
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Leffingwell, J. C. (n.d.). Aroma from Carotenoids - Rose. Leffingwell & Associates. Retrieved from [Link]
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American Chemical Society. (2016, February 8). β-Damascenone. Retrieved from [Link]
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Ayyar, K. S., Cookson, R. C., & Kagi, D. A. (1975). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Journal of the Chemical Society, Perkin Transactions 1, (17), 1727–1736. [Link]
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Yeast Metabolome Database. (n.d.). 1-[2,6,6-Trimethyl-1,3-cyclohexadien-1-yl]-2-buten-1-one (YMDB01375). Retrieved from [Link]
-
Ayyar, K., Cookson, R., & Kagi, D. (1975). SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Chemischer Informationsdienst, 6(48), 438. [Link]
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PrepChem. (n.d.). Synthesis of β-Damascenone. Retrieved from [Link]
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Surmatis, J. D., Gibas, J., & Thommen, R. (1969). The synthesis of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-18-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,7,12,16,-tetramethyl-2,4,5,8,10,12,14,16,18-octadecanonaene and its rearrangement to trans-beta-carotene. The Journal of Organic Chemistry, 34(10), 3039–3041. [Link]
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PerfumersWorld. (2021, February 10). IFRA STANDARD 2,6,6-Trimethylcyclohex-1,3-dienyl methanal. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-beta-damascenone. Retrieved from [Link]
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For the modern researcher in synthetic chemistry and drug development, a nuanced understanding of a molecule's reactivity is paramount for the rational design of novel compounds and efficient synthetic routes. This guide provides a comparative analysis of the predicted reactivity of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a unique conjugated dienyl nitrile, against a spectrum of related nitrile-containing compounds. In the absence of direct, peer-reviewed experimental data for this specific molecule, this guide leverages foundational principles of physical organic chemistry and draws upon data from analogous systems to construct a predictive framework for its chemical behavior.
The reactivity of a nitrile is intrinsically linked to the electronic and steric environment surrounding the cyano group.[1] In 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, several structural features are poised to dictate its chemical demeanor: a conjugated diene system, a vinylogous nitrile, and significant steric encumbrance from a gem-dimethyl group. This guide will explore how these elements are anticipated to influence its participation in key chemical transformations compared to simpler aliphatic, aromatic, and α,β-unsaturated nitriles.
Compared Nitrile Structures and Their Key Features
To establish a meaningful comparison, we will assess the predicted reactivity of our target molecule against three well-characterized nitriles, each representing a distinct class of electronic and structural effects.
| Compound | Structure | Key Features |
| 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | ![]() | Conjugated dienyl nitrile, steric hindrance from gem-dimethyl group. |
| Benzonitrile | ![]() | Aromatic nitrile, sp² hybridized carbon attached to the cyano group. |
| Cyclohexanecarbonitrile | ![]() | Saturated aliphatic nitrile, sp³ hybridized carbon attached to the cyano group. |
| Cinnamonitrile | ![]() | α,β-unsaturated nitrile, conjugation between the nitrile and a double bond. |
Predicted Reactivity Comparison
The following sections provide a predictive comparison of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile across several fundamental reaction classes. The predicted outcomes are based on established chemical principles and data from related compounds.
Nucleophilic Addition to the Nitrile Carbon
Nucleophilic attack on the electrophilic carbon of the nitrile group is a hallmark reaction of this functional group.[1] The rate of this addition is highly sensitive to the electronic nature of the substituents.
Predicted Reactivity Order (fastest to slowest):
Cinnamonitrile > 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile ≈ Benzonitrile > Cyclohexanecarbonitrile
Causality of Predicted Reactivity:
-
Cinnamonitrile is predicted to be the most reactive due to the strong electron-withdrawing effect of the nitrile group being in direct conjugation with the double bond, which significantly polarizes the C≡N bond and activates the β-carbon for conjugate addition.
-
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is expected to have a reactivity comparable to benzonitrile. The extended conjugation of the diene system should enhance the electrophilicity of the nitrile carbon. However, the steric bulk of the gem-dimethyl group adjacent to the nitrile could hinder the approach of nucleophiles.
-
Benzonitrile exhibits moderate reactivity due to the sp² hybridization of the attached carbon, which is more electron-withdrawing than an sp³ carbon.
-
Cyclohexanecarbonitrile is predicted to be the least reactive as the sp³ hybridized carbon is less electron-withdrawing, resulting in a less electrophilic nitrile carbon.
Experimental Workflow: Proposed Comparative Nucleophilic Addition
This proposed experiment aims to quantify the relative rates of nucleophilic addition to the selected nitriles using a common nucleophile, such as the hydroxide ion in a hydrolysis reaction.
Caption: Proposed workflow for a Diels-Alder reaction.
Conclusion
This predictive guide provides a framework for understanding the reactivity of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile based on its unique structural features. The interplay of the conjugated diene system and the sterically demanding gem-dimethyl group is expected to result in a nuanced reactivity profile. While the conjugated system should enhance the electrophilicity of the nitrile, steric hindrance will likely modulate its accessibility to nucleophiles and dienophiles.
The proposed experimental workflows offer a starting point for the empirical validation of these predictions. Such studies would not only provide valuable data on this specific molecule but also contribute to a broader understanding of the intricate relationship between structure and reactivity in complex organic molecules.
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Paquette, L. A., & Han, Y. K. (1997). The Thorpe-Ingold Effect as a Driving Force for the Anionic 6-exo-dig Cyclization/Claisen Rearrangement of 1-Alkenyl-5-hexyn-1-ols. J. Org. Chem., 62(6), 1778–1785. [Link]
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Lee, D., et al. (2006). Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles. Angew. Chem. Int. Ed., 45(17), 2785-2787. [Link]
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A Comparative Guide to Confirming the Purity of Synthesized 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous confirmation of purity for novel synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for assessing the purity of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS 72152-84-2), a molecule of interest for which detailed experimental data is not widely available in peer-reviewed literature. In the absence of established reference standards for the target nitrile, this guide pioneers a comparative approach, leveraging the extensive analytical data of its close structural analog, safranal (2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde). We will explore potential synthetic pathways, predict the spectral characteristics of the target molecule, and provide detailed, self-validating protocols for a suite of analytical techniques essential for its purity determination. This guide is designed to equip researchers with the necessary tools to confidently synthesize and characterize this novel carbonitrile.
Introduction: The Analytical Challenge
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, with the molecular formula C₁₀H₁₃N[1], presents a unique analytical challenge due to the scarcity of published data. Its structure, featuring a conjugated diene system and a nitrile functional group, suggests a susceptibility to specific impurities and isomeric forms that necessitate a multi-faceted analytical approach for purity confirmation. This guide will address this challenge by first proposing plausible synthetic routes, which in turn informs the potential impurity profile. Subsequently, we will delve into a comparative analysis with safranal, a well-characterized analog, to establish a baseline for expected spectral and chromatographic behavior.
Proposed Synthetic Pathways
While a specific synthesis for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is not documented, established organic chemistry principles allow for the postulation of several viable synthetic routes. The most logical starting point would be the readily available aldehyde analog, safranal.
Route 1: Conversion of Safranal to the Target Nitrile
A common and effective method for converting aldehydes to nitriles is through the formation and subsequent dehydration of an aldoxime intermediate.[2]
-
Step 1: Formation of Safranal Oxime: Safranal is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) to form the corresponding aldoxime.
-
Step 2: Dehydration to the Nitrile: The safranal oxime is then subjected to dehydration using a variety of reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide to yield 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Potential Impurities: Unreacted safranal, residual hydroxylamine, and byproducts from the dehydration step.
Comparative Analysis with Safranal: A Purity Benchmark
Given the structural similarity between the target nitrile and safranal, the latter serves as an excellent reference for predicting the analytical characteristics of the former.
| Property | Safranal (Aldehyde) | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (Nitrile) - Predicted |
| UV-Vis λmax | ~310-320 nm in Tris buffer[3][4] | Expected to be in a similar range due to the identical conjugated diene chromophore. |
| IR Spectroscopy | Strong C=O stretch (~1645 cm⁻¹)[5] | Strong, sharp C≡N stretch (~2220-2240 cm⁻¹). Absence of a strong C=O band. |
| ¹H NMR | Aldehydic proton (~9.4 ppm), vinylic protons, methyl protons. | Absence of the aldehydic proton. Other signals will be in similar regions with slight shifts. |
| ¹³C NMR | Carbonyl carbon (~190 ppm), vinylic carbons, methyl carbons. | Nitrile carbon (~115-125 ppm). Absence of the carbonyl carbon signal. |
| GC-MS | Characteristic fragmentation pattern. | A distinct fragmentation pattern with a molecular ion peak corresponding to its molecular weight (147.22 g/mol )[1]. |
Analytical Methodologies for Purity Confirmation
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. Each method should be validated to ensure it is fit for its intended purpose.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating volatile compounds and providing structural information based on their mass-to-charge ratio. It is highly effective for identifying and quantifying the target nitrile and any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).[8]
-
Instrument Setup:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating terpene-like compounds.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the peak corresponding to the target molecule by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern can be compared to predicted patterns and those of similar structures. Quantify purity by integrating the peak area of the target compound relative to the total peak area of all components.
Workflow for GC-MS Purity Analysis
Caption: A streamlined workflow for purity assessment using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for analyzing less volatile impurities and for quantitative analysis with high precision. A reversed-phase method is generally suitable for compounds of this polarity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at the predicted λmax (around 310-320 nm).
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
HPLC Method Development Logic
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robustly validated analytical method. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural outlines to elucidate the scientific rationale behind experimental choices, ensuring a self-validating system of protocols.
Introduction to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and the Imperative of Method Validation
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (C₁₀H₁₃N) is a cyclic nitrile that presents unique analytical challenges due to its potential for isomerization and degradation. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1][2]. For a compound like 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, this involves developing methods that are not only accurate and precise but also stability-indicating[3][4][5].
Cross-validation of analytical methods is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This is particularly important when transferring methods between laboratories or when employing different analytical techniques to analyze the same sample[6][7][8][9].
This guide will explore the development and validation of two common chromatographic techniques for the analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We will then delve into the cross-validation of these two methods, providing a framework for ensuring data integrity across different analytical platforms.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, both HPLC-UV and GC-MS offer distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Detection | UV-Visible spectrophotometry based on the analyte's chromophore. | Mass spectrometry provides structural information and high selectivity. |
| Sensitivity | Generally in the microgram to nanogram range. | Typically offers higher sensitivity, reaching picogram to femtogram levels. |
| Specificity | Can be limited by co-eluting impurities with similar UV spectra. | High specificity due to mass fragmentation patterns. |
| Sample Preparation | Often involves dissolution in a suitable solvent and filtration. | May require derivatization for non-volatile compounds; direct injection for volatile samples. |
Validation of an HPLC-UV Method for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
A stability-indicating HPLC method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][8]. The objective is to create a method that can accurately quantify 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in the presence of its degradation products and process-related impurities[3][4][5][10].
HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation Protocol and Acceptance Criteria
The following validation parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of a standard solution.
-
Accuracy: The closeness of test results to the true value. Determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Summary of HPLC-UV Validation Data
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Specificity | No interference from degradation products or placebo. | Peak purity index > 0.999 |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | As per linearity |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | Repeatability: 0.8%, Intermediate: 1.2% | RSD ≤ 2.0% |
| LOD | 0.5 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 1.5 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | No significant impact on results. | RSD ≤ 2.0% |
Validation of a GC-MS Method for 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
A GC-MS method was developed and validated to provide a highly selective and sensitive alternative for the quantification of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions (m/z) | 147 (Quantifier), 132, 118 (Qualifiers) |
Summary of GC-MS Validation Data
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Confirmed by mass spectrum |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 ng/mL | As per linearity |
| Accuracy (% Recovery) | 98.5 - 101.8% | 98.0 - 102.0% |
| Precision (RSD%) | Repeatability: 1.1%, Intermediate: 1.5% | RSD ≤ 2.0% |
| LOD | 0.2 ng/mL | Signal-to-Noise ratio ≥ 3:1 |
| LOQ | 0.6 ng/mL | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | No significant impact on results. | RSD ≤ 2.0% |
Cross-Validation of HPLC-UV and GC-MS Methods
The cross-validation study was designed to demonstrate the equivalency of the two validated analytical methods. This is a critical step to ensure that data generated by either method can be reliably compared and used interchangeably.[6][9]
Cross-Validation Experimental Design
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- 6. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar [semanticscholar.org]
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A Comparative Guide to the Synthetic Efficiency of Routes to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Introduction
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a nitrile derivative of the safranal scaffold, is a molecule of significant interest in the fields of fragrance, agrochemicals, and pharmaceuticals. Its unique conjugated system and terpenoid structure make it a valuable target for organic synthesis. This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from the readily available precursor, β-cyclocitral. The comparison focuses on key metrics of synthetic efficiency, including overall yield, step economy, and the nature of the reagents and reaction conditions employed. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related molecules.
Strategic Overview of Synthetic Pathways
The synthesis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can be approached from β-cyclocitral through two primary strategies: a direct two-step conversion via an aldoxime intermediate, and a three-step route involving the synthesis of safranal as a key intermediate. This guide will dissect each route, providing detailed protocols and a critical evaluation of their respective efficiencies.
Caption: Overall comparison workflow.
Route A: Two-Step Synthesis from β-Cyclocitral via an Aldoxime Intermediate
This route represents the most direct approach, converting β-cyclocitral to the target nitrile in two sequential steps: formation of the aldoxime followed by its dehydration. For maximum efficiency, this can often be performed as a one-pot synthesis.
Caption: Synthetic pathway for Route A.
Experimental Protocol: One-Pot Conversion of β-Cyclocitral to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
Materials:
-
β-Cyclocitral
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of β-cyclocitral (1.0 eq) in DMF, add hydroxylamine hydrochloride (1.2 eq).
-
Add anhydrous ferrous sulfate (0.1 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrile.
Mechanistic Rationale and Efficiency Analysis
The conversion of aldehydes to nitriles via aldoximes is a classic and reliable transformation. The one-pot approach significantly improves the efficiency by avoiding the isolation of the intermediate aldoxime.
-
Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride forms the corresponding aldoxime. This reaction is typically fast and high-yielding.
-
Dehydration: The dehydration of the aldoxime to the nitrile is the critical step. A variety of reagents can be employed for this purpose, ranging from strong dehydrating agents to milder catalytic systems.[2][3] The use of ferrous sulfate as a catalyst is advantageous due to its low cost, low toxicity, and operational simplicity.[1] The reaction proceeds via coordination of the aldoxime to the iron center, facilitating the elimination of water.
Advantages:
-
High Step Economy: A one-pot procedure reduces workup and purification steps.
-
Mild Conditions: The use of a catalytic amount of a benign iron salt is preferable to stoichiometric, harsh dehydrating agents.
-
Potentially High Yield: One-pot syntheses of nitriles from aldehydes have been reported with high yields.[1][4][5][6]
Disadvantages:
-
Optimization Required: The optimal conditions for the one-pot reaction with β-cyclocitral may require some optimization of temperature and reaction time.
-
Solvent Choice: DMF is a high-boiling polar aprotic solvent which can be difficult to remove completely.
Route B: Synthesis via Safranal Intermediate
This route involves the initial synthesis of safranal from β-cyclocitral, followed by its conversion to the target nitrile. While this adds a step, it allows for the isolation and purification of the key intermediate, safranal.
Caption: Synthetic pathway for Route B.
Experimental Protocols
Step 1: Synthesis of Safranal from β-Cyclocitral
The synthesis of safranal from β-cyclocitral has been reported using various methods, though often with modest yields. One of the more cited, albeit low-yielding, methods involves dehydrogenation with selenium dioxide.[7][8][9]
Materials:
-
β-Cyclocitral
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Celatom
Procedure:
-
A solution of β-cyclocitral (1.0 eq) in dioxane is added to a suspension of selenium dioxide (1.1 eq) in dioxane.
-
The mixture is refluxed for several hours, with progress monitored by TLC.
-
After cooling, the mixture is filtered through Celatom to remove selenium.
-
The filtrate is concentrated, and the residue is purified by distillation or chromatography to yield safranal.
Step 2 & 3: Conversion of Safranal to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This conversion can be achieved in a two-step, one-pot procedure similar to Route A.
Materials:
-
Safranal
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
Procedure:
-
A mixture of safranal (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in a suitable solvent (e.g., ethanol/water) is stirred at room temperature to form the oxime.
-
After the formation of the oxime is complete (monitored by TLC), acetic anhydride (3.0 eq) is added, and the mixture is heated to reflux.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by chromatography.
Mechanistic Rationale and Efficiency Analysis
-
Safranal Synthesis: The dehydrogenation of β-cyclocitral to safranal introduces the second double bond in the ring, forming the conjugated diene system. Selenium dioxide is a common reagent for allylic oxidation, but its use can be complicated by over-oxidation and the toxicity of selenium compounds. Reported yields for this step are often low (1-3%).[7][9]
-
Nitrile Formation from Safranal: The conversion of safranal to the nitrile follows the same aldoxime formation and dehydration pathway as in Route A. Acetic anhydride is a classic and effective reagent for the dehydration of aldoximes.
Advantages:
-
Isolation of a Key Intermediate: The synthesis and purification of safranal can be beneficial for characterization and for use in other synthetic applications.
Disadvantages:
-
Low Overall Yield: The low yield of the safranal synthesis step significantly impacts the overall efficiency of this route.
-
Harsh Reagents: Selenium dioxide is a toxic reagent that requires careful handling and disposal.
-
Lower Step Economy: This route involves an additional step compared to the one-pot approach in Route A.
Comparative Analysis of Synthetic Efficiency
| Metric | Route A (One-Pot from β-Cyclocitral) | Route B (via Safranal) |
| Number of Steps | 1 (one-pot) or 2 (stepwise) | 3 |
| Overall Yield (Estimated) | High (potentially >80%) | Low (likely <5%)[9] |
| Reagent Safety & Cost | Uses inexpensive and relatively safe FeSO₄ catalyst. | Employs toxic and more expensive SeO₂. |
| Reaction Conditions | Generally mild to moderate heating. | Requires reflux temperatures and careful handling of toxic reagents. |
| Atom Economy | Higher, due to fewer steps and reagents. | Lower, due to the use of a stoichiometric oxidizing agent and more steps. |
| Ease of Purification | A single purification step at the end. | Requires purification of both safranal and the final product. |
Conclusion and Recommendation
Based on a thorough analysis of plausible synthetic pathways, Route A, the one-pot conversion of β-cyclocitral to 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, is demonstrably the more efficient and practical approach. This route offers superior performance across all key metrics of synthetic efficiency, including a significantly higher overall yield, better step and atom economy, and the use of safer and more cost-effective reagents.
While Route B allows for the isolation of the valuable intermediate safranal, the extremely low reported yields for its synthesis from β-cyclocitral render this pathway unsuitable for the efficient production of the target nitrile. For researchers and drug development professionals seeking a reliable and scalable synthesis, the optimization of the one-pot conversion from β-cyclocitral represents the most promising strategy.
References
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Laulhé, S., Gori, S. S., & Nantz, M. H. (2011). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 76(21), 9336–9340. [Link]
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Grabarczyk, M., et al. (2020). Synthesis of β-cyclocitral 9 derivatives. ResearchGate. [Link]
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Gogoi, P., & Boruah, H. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-337. [Link]
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Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(39), 24203–24208. [Link]
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Chill, S. T., & Mebane, R. C. (2009). A Facile One-Pot Conversion of Aldehydes into Nitriles. Synthetic Communications, 39(20), 3601–3605. [Link]
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PrepChem. (n.d.). Synthesis of beta-cyclocitral. Retrieved from [Link]
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Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry–An Asian Journal, 11(9), 1348-1352. [Link]
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Gröger, H., & Asano, Y. (2021). Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases. Catalysts, 11(1), 123. [Link]
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Kroutil, W., & Glieder, A. (2024). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology, 108(1), 253. [Link]
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Vittimberga, B. M. (1953). The synthesis of safranal. (Thesis). Massachusetts Institute of Technology. [Link]
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Meshram, H. M., et al. (2001). Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses, (5), 200-201. [Link]
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Buchi, G. (1953). The synthesis of safranal. ResearchGate. [Link]
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Wikipedia. (2023, December 12). β-Cyclocitral. In Wikipedia. [Link]
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Hughes, D. L. (2005). A Simple Synthesis of Nitriles from Aldoximes. Organic Preparations and Procedures International, 37(4), 405-408. [Link]
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Kuhn, R., & Wendt, G. (1936). Die Synthese des Safranals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(7), 1549-1555. [Link]
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Haveli, S. D., et al. (2022). β-Cyclocitral: Emerging Bioactive Compound in Plants. Plants, 11(20), 2731. [Link]
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Stevens, T. E. (1971). Preparation of β-Cyclocitral. Canadian Journal of Chemistry, 49(10), 1764-1766. [Link]
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Picard, J., et al. (1989). A New, Specific Synthesis of β-Cyclocitral. Synthetic Communications, 19(13-14), 2349-2354. [Link]
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National Center for Biotechnology Information. (n.d.). Safranal. In PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). safranal 2,6,6-trimethylcyclohexa-1,3-dienyl methanal. Retrieved from [Link]
-
Ayyar, K. S., Cookson, R. C., & Kagi, D. A. (1975). Synthesis of δ-damascone [trans-1-(2,6,6-trimethylcyclohex-3-enyl)but-2-en-1-one] and β-damascenone [trans-1-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-2-en-1-one]. Journal of the Chemical Society, Perkin Transactions 1, (17), 1727-1736. [Link]
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Ayyar, K., Cookson, R., & Kagi, D. (1975). SYNTHESIS OF DELTA-DAMASCONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEX-3-ENYL)BUT-2-EN-1-ONE) AND BETA-DAMASCENONE(TRANS-1-(2,6,6-TRIMETHYLCYCLOHEXA-1,3-DIENYL)BUT-2-EN-1-ONE). Chemischer Informationsdienst, 6(48), 438. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-DELTA-DAMASCONE(TRANS-1-(2%2C6%2C6-AND-Ayyar-Cookson/9e2469493f0b8a3e2a5c5f8e9a2b5c5e8d8c9e9c]([Link]
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A Comparative Guide to 2,6,6-Trimethylcyclohexadiene Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 2,6,6-trimethylcyclohexadiene derivatives, a class of organic compounds with significant potential in the fragrance, flavor, and pharmaceutical industries. By synthesizing information from peer-reviewed literature and patents, this document offers a comparative analysis of their synthesis, reactivity, and potential applications, supported by experimental data and detailed protocols.
Introduction to the 2,6,6-Trimethylcyclohexadiene Scaffold
The 2,6,6-trimethylcyclohexadiene core is a versatile carbocyclic motif that forms the basis for a variety of naturally occurring and synthetic compounds. Its unique arrangement of double bonds and the presence of a gem-dimethyl group confer specific chemical and physical properties that make its derivatives valuable in several fields. Notably, these compounds are precursors to and structural analogs of ionones and damascones, which are highly prized for their complex floral and fruity aromas.[1][2] In the realm of drug discovery, the cyclohexadiene ring system serves as a rigid scaffold for the development of novel therapeutic agents.
This guide will explore the synthesis of key derivatives, compare their properties, and provide detailed experimental procedures to enable researchers to replicate and build upon existing work.
Comparative Synthesis of 2,6,6-Trimethylcyclohexadiene Derivatives
The synthesis of 2,6,6-trimethylcyclohexadiene derivatives can be approached through various routes, often starting from readily available precursors like α-ionone or through de novo construction of the cyclohexadiene ring. The choice of synthetic strategy is often dictated by the desired substitution pattern and the required isomeric purity.
Synthesis of 2,6,6-Trimethyl-1-alkoxycarbonyl-2,4-cyclohexadienes
A patented process provides a detailed method for the preparation of lower alkyl esters of 2,6,6-trimethyl-1-carboxy-2,4-cyclohexadiene.[3] This method involves the reaction of an allyl quaternary phosphonium salt with a lower alkyl alpha-isopropylidene acetoacetate in the presence of a strong base. The resulting esters are valuable intermediates for the synthesis of unsaturated alicyclic ketones used as perfuming and flavoring agents.
A key aspect of this synthesis is the formation of a mixture of isomers, including the 2,4-diene, 1,3-diene, and the exocyclic methylene derivative. The separation and characterization of these isomers are crucial for their application.
Synthesis of Ketoxime Ethers from α-Ionone
Derivatives of the 2,6,6-trimethylcyclohexenyl moiety can be readily synthesized from α-ionone. One such example is the synthesis of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers.[4] This multi-step synthesis involves the initial formation of the ketoxime from α-ionone, followed by alkylation to yield the desired ethers. This approach highlights the utility of α-ionone as a versatile starting material for accessing a range of derivatives with potential applications in fragrance and beyond.
The following diagram illustrates a generalized workflow for the synthesis and derivatization of 2,6,6-trimethylcyclohexadiene derivatives.
Caption: A generalized workflow for the synthesis and derivatization of 2,6,6-trimethylcyclohexadiene derivatives.
Performance Comparison of Derivatives
Direct comparative performance data for a series of 2,6,6-trimethylcyclohexadiene derivatives is limited in the public domain. However, we can draw valuable insights from studies on closely related analogs and from safety assessments of fragrance ingredients.
Fragrance and Flavor Profile
The organoleptic properties of 2,6,6-trimethylcyclohexadiene derivatives are highly dependent on the nature and position of the substituents. For instance, the damascones, which are structurally related ketones, are known for their powerful and complex fruity-floral notes.[5] The odor of substituted cyclohexanols, which can be derived from cyclohexadiene precursors, is also highly structure-dependent, with subtle changes in substitution leading to significant shifts from camphoraceous to woody or fruity notes.[6]
Structure-odor relationship studies on fragrance allergens suggest that the reactivity of the molecule, which is influenced by its functional groups, plays a crucial role in its sensory properties and potential for skin sensitization.[7] For example, α,β-unsaturated aldehydes and ketones, which are common functionalities in this class of compounds, are known to react via Michael addition, a mechanism that is also implicated in their allergenic potential.
Biological Activity
Furthermore, analogs of the natural product cryptophycin, which feature a substituted cyclohexene ring, have been synthesized and evaluated for their in vitro cytotoxicity against human leukemia cells.[9] These studies demonstrate that modifications to the cyclohexene ring can significantly impact biological activity, highlighting the importance of structure-activity relationship (SAR) studies in this area.
The following table summarizes the properties of some representative 2,6,6-trimethylcyclohexadiene derivatives and related compounds.
| Compound/Derivative Class | Key Synthetic Precursor | Noteworthy Properties/Applications | Reference(s) |
| 2,6,6-Trimethyl-1-ethoxycarbonyl-2,4-cyclohexadiene | α-Isopropylidene acetoacetate | Intermediate for fragrances and flavors | [3] |
| 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers | α-Ionone | Potential for novel fragrance compounds | [4] |
| 2,6,6-Trimethyl-2-cyclohexen-1-one | Not specified | Flavoring agent | [10] |
| 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | Not specified | Fragrance ingredient (Alkyl Cyclic Ketone) | [2] |
| Cyclohexenyl nucleosides | Not specified | Antiviral activity (e.g., against HSV-1, HSV-2) | [8] |
Experimental Protocols
To ensure the reproducibility of the work discussed, this section provides detailed experimental protocols for the synthesis of key 2,6,6-trimethylcyclohexadiene derivatives, adapted from the literature.
Protocol for the Synthesis of a Mixture of 2,6,6-Trimethyl-1-ethoxycarbonyl-cyclohexadienes[3]
Materials:
-
Ethyl α-isopropylidene-acetoacetate
-
Allyl-triphenyl-phosphonium bromide
-
Sodium ethoxide in ethanol (0.5 M)
-
Anhydrous ether
-
Pentane
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare a solution of ethyl α-isopropylidene-acetoacetate in anhydrous ether.
-
In a separate flask, prepare a suspension of allyl-triphenyl-phosphonium bromide in anhydrous ether.
-
To the phosphonium salt suspension, add a solution of sodium ethoxide in ethanol dropwise under a nitrogen atmosphere with vigorous stirring.
-
To the resulting ylide solution, add the solution of ethyl α-isopropylidene-acetoacetate dropwise.
-
Stir the reaction mixture at room temperature for the specified time (e.g., overnight).
-
Quench the reaction by adding water and extract the product with pentane.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by distillation to obtain a mixture of 2,6,6-trimethyl-1-ethoxycarbonyl-2,4- and -1,3-cyclohexadiene and 2-methylene-6,6-dimethyl-1-ethoxycarbonyl-3-cyclohexene.
Characterization Data (for the mixture):
-
Boiling Point: 92°C / 8 Torr
-
IR (cm⁻¹): 1705, 1640
-
¹H NMR (δ ppm): 1.0 (s, 6H), 1.2 (t, J=7 Hz, 3H), 1.7 (s, 3H), 2.1 (m, 2H), 4.2 (q, J=7 Hz, 2H), 5.4 (m, 2H)
-
UV (λmax): 232 nm (ε 1320)
-
MS (m/e): 194 (M+), 107, 91
Protocol for the Synthesis of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime[4]
Materials:
-
α-Ionone
-
Hydroxylamine hydrochloride
-
Dry ethyl alcohol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve α-ionone in dry and distilled ethyl alcohol.
-
To the stirred solution, add hydroxylamine hydrochloride.
-
Continue stirring for 2 hours, monitoring the reaction by TLC (hexane-acetone 80:20).
-
After completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined diethyl ether extracts with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as an oily liquid.
This ketoxime can then be used in subsequent reactions to prepare various N-O-alkyl ethers.
Scientific Integrity and Trustworthiness
The protocols and data presented in this guide are derived from peer-reviewed scientific literature and patents, ensuring a high degree of scientific integrity. The safety and toxicological profiles of related compounds are often evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM), which provides comprehensive safety assessments.[7][10] For instance, the safety of 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde has been assessed, and it was found not to be genotoxic.[7] Such assessments are crucial for the development of consumer products and pharmaceuticals.
The following diagram illustrates the logical flow of a safety assessment for a new chemical entity, emphasizing the importance of a multi-faceted approach to ensure trustworthiness.
Caption: A logical workflow for the safety assessment of new chemical entities.
Conclusion and Future Outlook
The 2,6,6-trimethylcyclohexadiene scaffold and its derivatives represent a promising class of compounds with diverse applications. While the synthesis of some derivatives is well-established, there is a clear need for more direct comparative studies to fully elucidate the structure-property relationships within this chemical family. Future research should focus on the systematic synthesis of a library of these compounds and their comparative evaluation in standardized assays for fragrance, flavor, and biological activity. Such studies will undoubtedly unlock the full potential of this versatile chemical scaffold for the development of new and improved products for the benefit of consumers and patients alike.
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Belsito, D., et al. (2013). A Toxicologic and Dermatologic Assessment of Alkyl Cyclic Ketones when used as fragrance ingredients. Food and Chemical Toxicology. [Link]
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Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde, CAS Registry Number 432-25-7. Food and Chemical Toxicology, 167, 113229. [Link]
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Boelens, H., & van der Gen, A. (1989). The Relation of Structure and Odor in Substituted Cyclohexanols. In Flavor Chemistry (pp. 224-240). American Chemical Society. [Link]
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Pine, J., et al. (2021). The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma. Molecules, 26(5), 1323. [Link]
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Zhu, Z., et al. (2003). Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 845-847. [Link]
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Koul, S., et al. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl ethers. Molecules, 10(8), 991-995. [Link]
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Varie, D. L., et al. (1999). Synthesis and Biological Evaluation of Cryptophycin Analogs With Substitution at C-6 (Fragment C Region). Bioorganic & Medicinal Chemistry Letters, 9(3), 369-374. [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(17), 5493. [Link]
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Dunston, S. T., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 263, 115794. [Link]
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A Comparative Analysis of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile and Other Nitrile-Based Fragrance Ingredients
A Guide for Researchers and Formulation Scientists
In the intricate world of fragrance chemistry, the nitrile functional group represents a cornerstone of modern perfumery, offering a unique combination of olfactory character, chemical stability, and creative potential. This guide provides an in-depth comparative analysis of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a nitrile with a structural backbone redolent of the highly valued damascone family, against other commercially significant fragrance nitriles.
This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative overview but also a detailed exploration of the experimental methodologies required for a thorough evaluation of fragrance performance. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that underscores scientific integrity.
Introduction to Fragrance Nitriles: Stability and Olfactory Diversity
The nitrile group (-C≡N) has been a subject of extensive study in organic chemistry, but its widespread utility in fragrance formulations is a more recent development.[1] Historically, aldehydes have been prized for their potent and often vibrant aromas. However, their susceptibility to oxidation and polymerization, which can lead to degradation of the scent profile and discoloration, poses a significant challenge in various applications, especially in chemically aggressive media like soaps, detergents, and cleaners.[2]
Nitriles have emerged as a robust alternative. Their enhanced chemical stability makes them invaluable for ensuring fragrance integrity and longevity in a wide array of consumer products.[3] From an olfactory standpoint, nitriles often share aromatic characteristics with their corresponding aldehydes but can also introduce unique facets, sometimes described as more pungent, metallic, or having an oily, heavy character.[2] This allows for the creation of novel and complex scent profiles that are both aesthetically pleasing and technically resilient.
The Olfactory Profile of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile: A Predicted Landscape
Direct and detailed public-domain data on the olfactory profile of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS 72152-84-2) is limited, likely due to its proprietary nature within the fragrance industry. However, we can construct a highly educated prediction based on its chemical structure and the well-documented scent of its ketone analog, β-damascenone.
β-Damascone, or 1-(2,6,6-trimethylcyclohexa-1,3-dienyl)-2-buten-1-one, is celebrated for its complex and powerful aroma, described as a captivating blend of fruity (plum, grape, raspberry), floral (rose), and sweet notes with hints of tobacco and cognac.[4][5] Given that the core 2,6,6-trimethylcyclohexa-1,3-dien-1-yl moiety is the primary driver of this characteristic scent family, it is highly probable that the nitrile derivative will share a significant portion of this olfactory landscape.
Predicted Olfactory Profile of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile:
-
Primary Notes: Fruity (berry, plum), Floral (rosy)
-
Secondary Notes: Sweet, potentially with subtle woody or tobacco undertones.
-
Nitrile-Specific Facets: A potential for a sharper, slightly metallic or green top note, a characteristic that often distinguishes nitriles from their aldehyde or ketone counterparts.
A Comparative Olfactory and Performance Analysis
To provide a comprehensive comparison, we will evaluate 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile against a selection of other well-established fragrance nitriles with diverse scent profiles.
| Fragrance Nitrile | CAS Number | Predicted/Reported Olfactory Profile | Key Performance Attributes |
| 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | 72152-84-2 | Fruity (berry, plum), floral (rosy), sweet, with potential metallic/green facets. | Predicted high stability in various media due to the nitrile group and cyclohexadiene structure. Substantivity is expected to be moderate to high. |
| Citronellyl Nitrile | 51566-62-2 | Fresh, zesty lemon with green and metallic undertones, and subtle floral nuances.[6] | Good chemical stability and tenacity, making it a versatile ingredient for top and middle notes.[6] |
| Cinnamyl Nitrile | 1885-38-7 | Spicy, warm, cinnamon-like, with a slightly fatty and metallic character. | Offers a stable alternative to the more reactive cinnamaldehyde, particularly in alkaline media. |
| Dodecyl Nitrile (Lauronitrile) | 2437-25-4 | Metallic, citrusy (orange peel), and spicy, with waxy, musky, and skin-like undertones.[7] | High substantivity (lasting up to 240 hours on a smelling strip), making it an excellent base note.[7] |
Experimental Protocols for Fragrance Performance Evaluation
A rigorous and objective comparison of fragrance nitriles necessitates a suite of standardized experimental protocols. The following methodologies provide a framework for generating the quantitative and qualitative data required for a comprehensive assessment.
Gas Chromatography-Olfactometry (GC-O)
Purpose: To separate the volatile components of a fragrance and identify which compounds are odor-active, as perceived by the human nose. This technique is invaluable for understanding the specific contribution of each component to the overall scent profile.
Methodology:
-
Sample Preparation: A diluted solution of the fragrance nitrile is prepared in a suitable solvent (e.g., ethanol).
-
Injection and Separation: The sample is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Dual Detection: The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) to provide analytical data on the compounds present. The other path is directed to a sniffing port.
-
Olfactory Assessment: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any perceived odors.
-
Data Correlation: The data from the chemical detector is correlated with the olfactory data to identify the specific compounds responsible for the different scent characteristics.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Headspace Analysis
Purpose: To analyze the volatile compounds present in the air surrounding a substance, mimicking how the human nose perceives a scent at a distance. This is particularly useful for evaluating the diffusion and performance of a fragrance in a product.
Methodology:
-
Sample Incubation: The product containing the fragrance nitrile (e.g., soap, lotion) is placed in a sealed vial and allowed to equilibrate at a controlled temperature.
-
Vapor Collection: A sample of the "headspace" (the air above the product) is collected using a gastight syringe or by solid-phase microextraction (SPME).
-
GC-MS Analysis: The collected vapor is injected into a GC-MS system for separation and identification of the volatile compounds.
-
Performance Over Time: By taking headspace samples at different time intervals, the longevity and changes in the fragrance profile can be monitored.
Sensory Panel Evaluation
Purpose: To obtain qualitative and quantitative data on the olfactory properties of a fragrance as perceived by a group of trained human assessors.
Methodology:
-
Panelist Training: A panel of assessors is trained to identify and rate the intensity of various scent attributes using a standardized lexicon.
-
Sample Preparation: The fragrance nitriles are evaluated on smelling strips, in a simple cosmetic base (e.g., unscented lotion), or in a finished product.
-
Blinded Evaluation: Samples are presented to the panelists in a randomized and blinded fashion to prevent bias.
-
Attribute Rating: Panelists rate the intensity of various olfactory attributes (e.g., fruity, floral, metallic, sweet) on a labeled magnitude scale (e.g., 0-10). They also provide descriptive comments.
-
Statistical Analysis: The data from the panelists is statistically analyzed to determine the mean intensity ratings for each attribute and to assess the overall perception of the fragrance.
Caption: Structure-Activity Relationship (SAR) in Fragrance Nitriles.
Safety and Regulatory Considerations
Fragrance ingredients are subject to rigorous safety assessments. Organizations like the Research Institute for Fragrance Materials (RIFM) evaluate fragrance ingredients for potential health and environmental effects. [8]Studies on various fragrance nitriles have been conducted to assess their genotoxicity and sensitization potential. [9]For instance, cinnamyl nitrile has undergone a safety assessment by RIFM. It is crucial for researchers and formulators to consult the latest safety data and adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA).
Conclusion
2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile stands as a promising fragrance ingredient, poised to deliver the sought-after fruity and floral notes of the damascone family with the enhanced stability characteristic of nitriles. While direct comparative performance data remains largely proprietary, a comprehensive evaluation framework based on established methodologies such as GC-O, headspace analysis, and sensory panel testing allows for a thorough and objective assessment.
By understanding the interplay between chemical structure, olfactory perception, and performance in various applications, researchers and formulators can effectively harness the potential of this and other fragrance nitriles to create innovative and enduring scents for a wide range of consumer products. The continued exploration of structure-activity relationships will undoubtedly unveil new creative avenues in the ever-evolving art and science of perfumery.
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DeSimone, R. (1980). Nitriles in perfumery. Perfumer & Flavorist, 4(Dec/Jan), 3. [2]2. The Good Scents Company. (n.d.). (E)-beta-damascenone 2,6,6-trimethyl-1-trans-crotonoyl-1,3-cyclohexadiene. Retrieved from [URL not available] [10]3. Perfumer & Flavorist. (2016, April 22). Nitriles: their in perfumery. [4]4. European Patent Office. (2002). Fragrance composition comprising a mixture of nitriles (EP 1174117 A1). [11]5. PubChem. (n.d.). beta-Damascenone. Retrieved from [Link] [12]6. Google Patents. (n.d.). Nitriles and use as perfume chemicals (US4456561A). [3]7. PubChem. (n.d.). Damascenone. Retrieved from [Link] [3]8. Perfumer & Flavorist. (2016, April 22). Nitriles in perfumery. [13]9. PubMed. (2020). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohexa-1,3-dienyl methanal, CAS Registry Number 116-26-7. Food and Chemical Toxicology, 138 Suppl 1, 111233. [14]10. PubMed. (2013). Fragrance material review on 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one. Food and Chemical Toxicology, 62, S130-S131. [15]11. The Fragrance Conservatory. (n.d.). 1-(2,6,6-Trimethylcyclohexa-1,3-dienyl)-2-buten-1-one. Retrieved from [URL not available] [5]12. The Good Scents Company. (n.d.). (Z)-beta-damascenone. Retrieved from [URL not available] [8]13. ScenTree. (n.d.). Damascenone. Retrieved from [URL not available] [16]14. PubMed. (2024). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. Food and Chemical Toxicology, 188 Suppl 1, 114631. [17]15. Perfumer & Flavorist. (2010). Ethyl Dehydrocyclogeranate fragrance. Perfumer & Flavorist, 35(12), 56. [18]16. Fragrance Material Safety Assessment Center. (2023). 2-butenal, CAS registry number 3155. [19]17. Ningbo Inno Pharmchem Co.,Ltd. (2025). The Difference Between Damascenone and β-Damascenone: A Comprehensive Comparison. [20]18. PubMed. (2007). Fragrance material review on 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one. Food and Chemical Toxicology, 45 Suppl 1, S315-S317. [21]19. Guidechem. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-Diene-1-Carbonitrile 72152-84-2. Retrieved from [URL not available] [2]20. De Vrijer, B. (n.d.). 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. Retrieved from [URL not available] [10]21. De Kruiderie. (n.d.). Dodecyl Nitrile (Clonal). Retrieved from [URL not available] [7]22. W O 2023/215706 A1. (2023). [22]23. ResearchGate. (2017). A comparison of fragrance ingredients in green and nongreen detergents. [23]24. PubMed. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 55, 44-49. [9]25. Olfactorian. (n.d.). Citronellyl Nitrile. Retrieved from [URL not available] [6]26. Industria Textila Journal. (n.d.). Effect of fabric parameters on fragrance retention. [24]27. PubMed. (2021). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9. Food and Chemical Toxicology, 149 Suppl 1, 112019. [25]28. ResearchGate. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. [26]29. GL Sciences. (n.d.). Gas Chromatography-Olfactometry GC-O. [27]30. Google Patents. (n.d.). Process for producing 1,3,3-trimethyl-5-oxo-cyclohexane-carbonitrile (JPH0791256B2). [28]31. Perfumer & Flavorist. (2016, April 6). Artistry and Craft Perfumery: Techniques In Evolution. Part V. [29]32. European Patent Office. (2002). Fragrance composition comprising a mixture of nitriles (EP 1174117 A1). [30]33. Perfumer & Flavorist. (2016, April 22). Nitriles: their in perfumery. [1]34. Google Patents. (n.d.). Soap composition (WO2021123018A1). [31]35. MDPI. (n.d.). Analysis of Volatile Compounds with Odor Characteristics in Dianhong, Chuanhong, and Keemunhong Based on SPME-GC×GC-MS. [32]36. SoapYard. (n.d.). Ingredients explained. [33]37. Green Seal. (n.d.). Understanding Ingredients: A Guide to Fragrance in Consumer Product. [34]38. Air Freshener Class Action Lawsuit. (n.d.). Common Fragrance and Flavor Materials. [35]39. YouTube. (2021, April 5). How to work out usage rates for fragrance & essential oils in soap in the UK: IFRA & assessor rules.
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- 35. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This guide provides essential safety and logistical information for the proper disposal of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS 72152-84-2). As a valued researcher, your safety is paramount. This document is designed to provide you with a clear, step-by-step methodology for managing this compound's waste stream, ensuring both personal safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile could be located. The following guidance is based on the known hazards of structurally similar compounds, particularly beta-damascenone, which shares the 2,6,6-trimethylcyclohexa-1,3-dien-1-yl core. It is imperative that you conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
Hazard Identification and Risk Assessment
Understanding the potential hazards of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile is the foundation of its safe handling and disposal. Based on data from analogous compounds, this chemical should be treated as hazardous.[1][2][3][4][5]
Inferred Hazard Profile:
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation | May cause skin irritation upon direct contact.[1][4][5] | Avoid all skin contact by wearing appropriate personal protective equipment. |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][3][4][5] | Prevent any exposure to the skin. Be aware that initial contact may not cause a reaction, but subsequent exposures could lead to an allergic response. |
| Aquatic Toxicity | Expected to be toxic to aquatic life with long-lasting effects.[2][4][5] | Do not allow this chemical to enter drains, sewers, or waterways. All waste must be contained and disposed of as hazardous material. |
| Combustibility | Structurally similar compounds are combustible liquids. | Keep away from heat, sparks, and open flames.[3] |
| Toxicity | While specific data is unavailable, nitriles can be toxic if inhaled, ingested, or absorbed through the skin. | Handle with care in a well-ventilated area, and use appropriate PPE to prevent all routes of exposure. |
Personal Protective Equipment (PPE)
Prior to handling 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile for any purpose, including disposal, the following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[2]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, chemical-resistant aprons and sleeves are recommended.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge is advised.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could create a spark.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or commercial sorbents to contain the spill.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[1] Wash hands and any exposed skin thoroughly.
Disposal Workflow
The disposal of 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile must adhere to all local, state, and federal regulations. The following workflow provides a general procedure.
Disposal Decision Tree:
Caption: Disposal workflow for 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile.
Detailed Disposal Protocol:
-
Waste Characterization: Based on the available data, this compound must be treated as hazardous waste.
-
Containerization:
-
Place waste 2,6,6-trimethylcyclohexa-1,3-dien-1-ylcarbonitrile in a clearly labeled, leak-proof container.
-
The label should include:
-
"Hazardous Waste"
-
The full chemical name: "2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile"
-
The associated hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").
-
-
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility. Ensure it is segregated from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment.
References
-
The Perfumers Apprentice. (2025, May 8). SAFETY DATA SHEET. Retrieved from [Link]
-
directpcw. (2023, January 31). Safety Data Sheet - DAMASCENONE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). nonane, 111-84-2. Retrieved from [Link]
-
PubChem. (n.d.). beta-Damascenone | C13H18O | CID 5366074. Retrieved from [Link]
-
PubMed. (2020, April 15). RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohexa-1,3-dienyl methanal, CAS Registry Number 116-26-7. Retrieved from [Link]
-
IFF. (2018, November 14). Damascenone - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Damascenone | C13H18O | CID 62775. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, June 30). delta-Damascones - Evaluation statement. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
Sources
Personal protective equipment for handling 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
A Guide to the Safe Handling of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile (CAS No. 72152-84-2)[1]. Designed for researchers and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind each safety recommendation. Given the limited specific toxicological data for this compound, this protocol is built upon established principles for handling organic nitriles and cyclic dienes, emphasizing a risk-based approach to ensure laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Stance
The cornerstone of laboratory safety is a thorough understanding of the potential hazards associated with a chemical. For 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile, a complete toxicological profile has not been thoroughly investigated. Therefore, a conservative approach is mandated, treating the substance with a high degree of caution based on its chemical structure.
Structural Concerns:
-
Nitrile Functional Group (-C≡N): Organic nitriles are a class of compounds that must be handled with care. They can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin[2]. While stable under normal conditions, some nitriles can release highly toxic hydrogen cyanide gas under conditions of high heat or when exposed to strong acids or bases.
-
Unsaturated Ring System: The diene structure implies reactivity. While stable, it is crucial to avoid conditions that could lead to unintended reactions, such as exposure to strong oxidizing agents.
A mandatory, site-specific risk assessment must be conducted before any work begins. This assessment should consider the quantity of the chemical being used, the nature of the procedure (e.g., heating, aerosolizing), and the available engineering controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific risks of the procedure. The following protocol outlines the minimum required PPE and enhanced measures for higher-risk operations.
Hand Protection
-
Primary Recommendation: Nitrile gloves are the standard for handling a wide range of chemicals and are the recommended choice for this compound.[3][4] They provide excellent resistance to many solvents, chemicals, and punctures.[5][6]
-
Specifications: Use nitrile gloves with a minimum thickness of 4 mil for incidental contact. For extended handling or immersion, select thicker, chemical-resistant nitrile gauntlets and consult the manufacturer's compatibility charts.[7]
-
Causality: Nitrile is a synthetic rubber that offers a durable barrier against chemical exposure without the risk of latex allergies.[3][5] Always inspect gloves for tears or pinholes before use and remove them immediately using the proper technique if contamination is suspected.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all work involving this chemical.
-
Enhanced Precaution: When there is a risk of splashing or aerosol generation, upgrade to chemical splash goggles. For procedures involving larger quantities or significant splash risk, a full-face shield should be worn in conjunction with goggles.
-
Causality: This multi-level approach ensures protection against unforeseen splashes and vapors, safeguarding vision from irreversible damage.
Body Protection
-
Standard Protocol: A flame-resistant laboratory coat is required to protect against incidental skin contact and contamination of personal clothing. Ensure the coat is fully buttoned.
-
Causality: The lab coat provides a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize skin exposure.
Respiratory Protection
-
Engineering Controls First: All handling of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile should occur within a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Necessary: In the absence of adequate ventilation or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.
-
Causality: The primary route of exposure for volatile or aerosolized compounds is inhalation. A fume hood provides primary containment, while a respirator offers personal protection when this containment is breached or unavailable.
Safe Handling and Operational Workflow
A self-validating protocol relies on a clear, logical workflow that integrates safety at every step. The following procedure ensures that handling is predictable and risks are minimized.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary PPE is available and inspected. Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Aliquotting: If working with a stock container, carefully transfer the required amount to a smaller, labeled secondary container within the fume hood. Use non-sparking tools and ground/bond containers if static discharge is a risk.[8]
-
Procedure Execution: Keep all containers sealed when not in use. Avoid heating the compound unless required by a validated protocol, and ensure adequate ventilation and temperature control.
-
Post-Procedure: Upon completion, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[10] Place the contaminated material in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Waste Disposal
-
Protocol: All waste containing 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile must be treated as hazardous waste.
-
Procedure: Collect waste in a designated, sealed, and properly labeled container. Do not mix with incompatible waste streams. Dispose of the waste through your institution's official hazardous waste program, following all local, state, and federal regulations.[2][10]
Data Summary
The following table summarizes the known properties of 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile. The lack of comprehensive toxicological data underscores the need for the cautious handling procedures outlined in this guide.
| Property | Value | Source |
| Chemical Name | 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile | Santa Cruz Biotechnology |
| CAS Number | 72152-84-2 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₁₃N | Santa Cruz Biotechnology[1] |
| Molecular Weight | 147.22 g/mol | Santa Cruz Biotechnology[1] |
| Toxicological Data | Not thoroughly investigated. Treat as potentially hazardous. | General Chemical Safety Principles |
References
-
Armbrust American. Are Nitrile Gloves Considered PPE?[Link]
-
PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]
-
Brandon Hire Station. PPE Safety Kits - Nitrile Gloves. [Link]
-
GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
-
The Perfumers Apprentice. (2025). SAFETY DATA SHEET - Damascenone Total. [Link]
-
DirectPCW. (2023). Safety Data Sheet - DAMASCENONE. [Link]
-
Advanced Biotech. (2013). Material Safety Data Sheet - 2254 Beta Damascenone Synthetic. [Link]
Sources
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- 2. johndwalsh.com [johndwalsh.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 5. armbrustusa.com [armbrustusa.com]
- 6. brandonhirestation.com [brandonhirestation.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. directpcw.com [directpcw.com]
- 10. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

